molecular formula C11H10N2O2 B596701 Methyl 2-(quinoxalin-6-yl)acetate CAS No. 1233318-23-4

Methyl 2-(quinoxalin-6-yl)acetate

Cat. No.: B596701
CAS No.: 1233318-23-4
M. Wt: 202.213
InChI Key: DGVLAUVPIKMEMX-UHFFFAOYSA-N
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Description

Methyl 2-(quinoxalin-6-yl)acetate is a chemical reagent serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. The quinoxaline core is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . This structure is a key component in pharmacologically active molecules, including those investigated as antiviral agents against families such as Herpesviridae and Flaviviridae , and as anticancer agents, such as IKKβ inhibitors for targeting the NF-κB pathway in pancreatic cancer research . The ester functional group in this compound provides a handle for further synthetic modification, making it a valuable building block for the development of novel quinoxaline derivatives. Researchers utilize this compound to explore structure-activity relationships (SAR) and to create targeted molecules for hit-to-lead optimization campaigns in various therapeutic areas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-quinoxalin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVLAUVPIKMEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate: Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound featuring a quinoxaline core, a structure of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its computed chemical properties, predicted spectral characteristics, and the well-documented biological significance of the quinoxaline scaffold. This document aims to serve as a valuable resource for researchers and drug development professionals by contextualizing the potential of this compound through the lens of related compounds and their known interactions with key biological pathways.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
CAS Number 1233318-23-4
IUPAC Name This compoundChemically Derived
Canonical SMILES COC(=O)CC1=CC2=C(C=C1)N=CC=N2Chemically Derived
InChI Key DGVLAUVPIKMEMX-UHFFFAOYSA-NChemically Derived

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 54.7 Ų[2]
Exact Mass 202.074228 g/mol [2]

Spectroscopic Data (Predicted)

Direct experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not available in the surveyed literature. However, based on the known spectra of related quinoxaline derivatives, the following characteristics can be anticipated.[3][4][5]

  • ¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the quinoxaline ring system, typically in the range of 7.5-9.0 ppm. A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group would be expected around 4.0 ppm, and a singlet for the methyl ester (-OCH₃) protons would appear around 3.8 ppm.

  • ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons of the quinoxaline core in the 120-150 ppm region. The carbonyl carbon of the ester would be observed downfield, typically above 170 ppm. The methylene carbon and the methyl ester carbon would appear in the aliphatic region of the spectrum.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 202. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire acetate moiety.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for quinoxaline derivatives are well-established and typically involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7][8]

General Synthesis Workflow for Quinoxaline Derivatives

A plausible synthetic route could involve the reaction of a substituted benzene-1,2-diamine with a suitable keto-ester. The following diagram illustrates a generalized workflow for the synthesis and characterization of a quinoxaline derivative.

G Reactants Benzene-1,2-diamine derivative + Keto-ester Reaction Condensation Reaction (e.g., in Ethanol, reflux) Reactants->Reaction Crude_Product Crude Quinoxaline Product Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Structural Characterization (NMR, MS, etc.) Pure_Product->Characterization Final_Product Characterized Product Characterization->Final_Product

A generalized workflow for the synthesis and characterization of quinoxaline derivatives.
General Experimental Methodology for Characterization

  • Thin Layer Chromatography (TLC): TLC is a common technique to monitor the progress of the reaction and assess the purity of the product. A mixture of n-hexane and ethyl acetate is often used as the mobile phase for quinoxaline derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

  • Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the synthesized compound.[3]

Biological Activity and Signaling Pathways

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in molecules with a wide array of biological activities.[9] Derivatives of quinoxaline have been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11][12][13]

Potential as an ALK5 Inhibitor

Research on related quinoxalin-6-yl derivatives has indicated their potential as inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor kinase, also known as ALK5. The TGF-β/ALK5 signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis.[14][15] ALK5 inhibitors block the phosphorylation of SMAD proteins, thereby disrupting the signaling cascade.[14]

ALK5_Signaling_Pathway cluster_membrane Cell Membrane TGF_beta TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β Receptor I) TGF_beta_RII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates Inhibitor This compound (Potential Inhibitor) Inhibitor->ALK5 Inhibits

The TGF-β/ALK5 signaling pathway and the potential point of inhibition.
Potential Interaction with the NF-κB Pathway

The quinoxaline core has also been identified in compounds that target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[16][17][18] Its dysregulation is a hallmark of many inflammatory diseases and cancers.[19]

There are two main NF-κB signaling pathways: the canonical and non-canonical pathways. The canonical pathway is typically activated by pro-inflammatory cytokines and pathogens, leading to the activation of the IKK complex and subsequent degradation of IκB, releasing NF-κB dimers to translocate to the nucleus.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits p_IkB p-IκB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Active_NF_kB Active NF-κB cluster_nucleus cluster_nucleus Active_NF_kB->cluster_nucleus Translocates to Inhibitor Quinoxaline Derivative (Potential Inhibitor) Inhibitor->IKK_complex Potentially Inhibits Gene_Expression Inflammatory Gene Expression

The canonical NF-κB signaling pathway with a potential point of inhibition.

Conclusion

This compound represents a molecule of interest for further investigation due to its quinoxaline core, which is associated with a wide range of significant biological activities. While specific experimental data for this compound is currently sparse, this guide provides a solid foundation for researchers by summarizing its computed properties and placing it within the broader context of quinoxaline chemistry and pharmacology. The potential for this and related compounds to modulate key signaling pathways such as TGF-β/ALK5 and NF-κB highlights the importance of continued research in this area for the development of novel therapeutics. Future work should focus on the synthesis and detailed experimental characterization of this compound to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate (CAS: 1233318-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(quinoxalin-6-yl)acetate is a quinoxaline derivative of interest in medicinal chemistry and drug discovery. The quinoxaline scaffold is a recurring motif in a wide array of biologically active compounds, exhibiting properties that include antiviral, antibacterial, anticancer, and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis, potential biological activity, and the broader context of quinoxaline derivatives as therapeutic agents.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1233318-23-4N/A
Molecular Formula C₁₁H₁₀N₂O₂N/A
Molecular Weight 202.21 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES COC(=O)CC1=CC2=NC=CN=C2C=C1N/A
Appearance Likely a solid at room temperaturePrediction
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Prediction

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, based on the general synthesis of quinoxaline derivatives, a plausible synthetic route can be proposed. The most common and well-established method for quinoxaline ring formation is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Proposed Synthetic Pathway

A logical approach to synthesize this compound would involve the reaction of methyl (3,4-diaminophenyl)acetate with a suitable 1,2-dicarbonyl compound, such as glyoxylic acid methyl ester .

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Methyl (3,4-diaminophenyl)acetate Methyl (3,4-diaminophenyl)acetate Condensation Condensation Methyl (3,4-diaminophenyl)acetate->Condensation Glyoxylic acid methyl ester Glyoxylic acid methyl ester Glyoxylic acid methyl ester->Condensation This compound This compound Condensation->this compound

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Quinoxaline Synthesis

The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.

  • Reaction Setup: To a solution of methyl (3,4-diaminophenyl)acetate (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof), add a solution of glyoxylic acid methyl ester (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Note: The synthesis of the precursor, methyl (3,4-diaminophenyl)acetate, can be achieved through the reduction of methyl (3-nitro-4-aminophenyl)acetate or a related nitro-substituted precursor.[4]

Biological Activity and Potential Therapeutic Applications

While specific biological data for this compound is limited, the quinoxaline core is associated with a broad range of pharmacological activities. Notably, some commercial suppliers of this compound indicate its potential as an inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway .

The NF-κB Signaling Pathway and its Therapeutic Relevance

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. Inhibition of key kinases in this pathway, such as IκB kinase (IKK) , is a major focus of drug discovery efforts.[5]

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Phosphorylated IκBα Phosphorylated IκBα IκBα->Phosphorylated IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα bound to Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination & Degradation Free NF-κB Free NF-κB Ubiquitination & Degradation->Free NF-κB releases Nuclear Translocation Nuclear Translocation Free NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Potential Mechanism of Action

If this compound acts as an NF-κB inhibitor, it would likely target a key component of the signaling cascade. A plausible mechanism, given the activity of other small molecule inhibitors, would be the direct inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Future Directions and Research Opportunities

The lack of detailed public data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization data (NMR, MS, elemental analysis, melting point).

  • Biological Evaluation: Systematic in vitro and in vivo studies to confirm its activity as an NF-κB inhibitor. This would involve biochemical assays to determine its effect on IKK activity and cell-based assays to measure its impact on NF-κB-dependent gene expression and downstream inflammatory responses.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related quinoxaline-6-acetic acid derivatives to understand the structural requirements for optimal activity and selectivity.

Conclusion

This compound is a molecule of interest due to its quinoxaline core, a structure renowned for its diverse biological activities. While specific experimental data for this compound is currently scarce, its potential as an NF-κB inhibitor warrants further investigation. The synthetic strategies and biological context provided in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Further research is essential to fully elucidate its chemical properties, biological activity, and potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound featuring a quinoxaline core functionalized with a methyl acetate group at the 6-position. The quinoxaline scaffold is a prominent structural motif in medicinal chemistry, recognized for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a discussion of the potential, yet currently underexplored, biological significance of this compound. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Molecular Structure and Identifiers

This compound is characterized by the fusion of a benzene ring and a pyrazine ring, forming the quinoxaline heterocycle. A methyl acetate substituent is attached to the 6-position of this bicyclic system.

Table 1: Molecular Identifiers and Properties

Identifier/PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1233318-23-4[1]
Molecular Formula C₁₁H₁₀N₂O₂[1][2]
Molecular Weight 202.21 g/mol [1][2]
InChI Key DGVLAUVPIKMEMX-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)CC1=CC2=C(C=C1)N=C(C=N2)

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively available in the public domain. However, computational predictions provide valuable insights into its molecular characteristics.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 54.8 ŲAmbeed
Number of Rotatable Bonds 3Ambeed
Number of Hydrogen Bond Acceptors 4Ambeed
Number of Hydrogen Bond Donors 0Ambeed
Molar Refractivity 56.3 cm³Ambeed
Storage Temperature Room Temperature (sealed in dry conditions)ChemicalBook

Synthesis and Experimental Protocols

A plausible and documented synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor, 2-(quinoxalin-6-yl)acetic acid.

Synthesis of 2-(quinoxalin-6-yl)acetic acid (Precursor)
Esterification of 2-(quinoxalin-6-yl)acetic acid

The conversion of 2-(quinoxalin-6-yl)acetic acid to its methyl ester, this compound, can be achieved through several standard esterification methods. A specific protocol utilizing trimethylsilyldiazomethane has been reported.

Experimental Protocol: Methyl Esterification using Trimethylsilyldiazomethane [2]

  • Materials:

    • 2-(Quinoxalin-6-yl)acetic acid

    • Toluene

    • Methanol

    • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Procedure:

    • Dissolve 2-(quinoxalin-6-yl)acetic acid (1 equivalent) in a solvent mixture of toluene and methanol (8:1 v/v).

    • To this solution, add trimethylsilyldiazomethane (2.0 M in hexanes) dropwise at room temperature.

    • Continue the addition until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

    • Remove the solvents under reduced pressure.

    • The crude product can be purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Alternative Esterification Method: Fischer Esterification

A classic alternative for methyl esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Biological Activity and Signaling Pathways

The specific biological activity and the signaling pathways modulated by this compound have not been extensively investigated or reported in the available scientific literature. However, the quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, implying that its derivatives are known to interact with a variety of biological targets.

Quinoxaline-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Some quinoxaline derivatives act as inhibitors of various kinases, such as Apoptosis signal-regulating kinase 1 (ASK1) and transforming growth factor-β type I receptor (ALK5), which are implicated in cancer cell proliferation and survival.

  • Antimicrobial: The quinoxaline ring system is found in several compounds with potent antibacterial and antifungal properties.

  • Anti-inflammatory: Certain quinoxaline derivatives have been shown to possess anti-inflammatory effects.

Given that this compound contains the quinoxaline-6-yl moiety, which has been incorporated into molecules targeting ALK5, it is plausible that this compound could exhibit inhibitory activity against protein kinases involved in cell signaling pathways related to cell growth, differentiation, and apoptosis. However, without specific experimental data, this remains speculative. Further biological screening of this compound is warranted to elucidate its specific targets and mechanisms of action.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and a hypothetical workflow for the biological evaluation of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification A 1,2-Diamino-4-(carboxymethyl)benzene C Condensation Reaction A->C B Glyoxal B->C D 2-(Quinoxalin-6-yl)acetic acid C->D F Esterification Reaction D->F E Methanol & Trimethylsilyldiazomethane E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Biological_Screening_Workflow cluster_screening Initial Screening A This compound B Cell-based Phenotypic Assays (e.g., Antiproliferative, Antimicrobial) A->B C Target-based Assays (e.g., Kinase Inhibition Panel) A->C D Identification of 'Hits' B->D C->D E Dose-Response Studies (IC50/EC50 Determination) D->E F Mechanism of Action Studies E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G

Caption: Hypothetical workflow for biological evaluation.

Conclusion

This compound is a readily accessible derivative of the biologically significant quinoxaline scaffold. While specific data on its physicochemical properties and biological activities are currently limited, its structural relationship to other bioactive quinoxalines suggests its potential as a valuable building block or lead compound in drug discovery. The provided synthetic protocol offers a clear path to obtaining this compound for further investigation. This technical guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this compound and its analogs.

References

An In-Depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-(quinoxalin-6-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, a proposed synthetic route, and explores the potential biological significance of the broader class of quinoxaline-6-acetic acid derivatives.

Chemical Identity and Properties

This compound is a quinoxaline derivative featuring a methyl acetate group at the 6-position of the quinoxaline ring. The IUPAC name for this compound is This compound .

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1233318-23-4[1][2]
Molecular Formula C₁₁H₁₀N₂O₂[2]
Molecular Weight 202.21 g/mol [2]
InChI Key DGVLAUVPIKMEMX-UHFFFAOYSA-N[1]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Step 1: Synthesis of Quinoxaline-6-acetic acid. This involves the condensation of 3,4-diaminophenylacetic acid with glyoxal.

  • Step 2: Fischer Esterification. The resulting quinoxaline-6-acetic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.

SynthesisWorkflow cluster_step1 Step 1: Quinoxaline Ring Formation cluster_step2 Step 2: Esterification Reactant1 3,4-Diaminophenylacetic acid Intermediate Quinoxaline-6-acetic acid Reactant1->Intermediate Condensation Reactant2 Glyoxal Reactant2->Intermediate Product This compound Intermediate->Product Fischer Esterification Methanol Methanol Methanol->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Quinoxaline-6-acetic acid

  • Materials: 3,4-diaminophenylacetic acid, 40% aqueous glyoxal solution, ethanol.

  • Procedure:

    • Dissolve 3,4-diaminophenylacetic acid (1 equivalent) in a suitable solvent such as ethanol.

    • Slowly add an equimolar amount of 40% aqueous glyoxal solution to the stirred solution of the diamine.

    • The reaction mixture is then typically stirred at room temperature or gently heated to ensure completion of the condensation reaction.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield quinoxaline-6-acetic acid.

Step 2: Fischer Esterification to this compound

  • Materials: Quinoxaline-6-acetic acid, methanol, concentrated sulfuric acid (catalyst).

  • Procedure:

    • Suspend quinoxaline-6-acetic acid (1 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel.

Biological Activity and Potential Applications

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] While specific biological data for this compound is not extensively documented, the activity of structurally related compounds, such as quinoxaline-6-carboxamides, suggests potential for antimicrobial applications. A study on novel quinoxaline-6-carboxamide derivatives demonstrated that some of these compounds exhibit antibacterial activity.

The broader class of quinoxaline derivatives has been investigated for its role in various signaling pathways. For instance, certain quinoxaline derivatives have been identified as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in a signaling cascade that responds to cellular stress. Inhibition of the ASK1 pathway is a therapeutic strategy for a number of diseases.

Given that this compound serves as a versatile synthetic intermediate, it is a valuable building block for the development of new quinoxaline derivatives with potentially diverse pharmacological profiles.[1] The ester functional group allows for further chemical modifications, enabling the exploration of structure-activity relationships and the design of novel therapeutic agents.

SignalingPathway cluster_pathway Potential Therapeutic Relevance of Quinoxaline Derivatives cluster_activities Biological Activities cluster_pathways Signaling Pathway Modulation QuinoxalineCore Quinoxaline Scaffold Antimicrobial Antimicrobial QuinoxalineCore->Antimicrobial Anticancer Anticancer QuinoxalineCore->Anticancer Antiviral Antiviral QuinoxalineCore->Antiviral AntiInflammatory Anti-inflammatory QuinoxalineCore->AntiInflammatory ASK1 ASK1 Inhibition QuinoxalineCore->ASK1 TargetMolecule This compound TargetMolecule->QuinoxalineCore is a derivative of

Caption: Biological activities associated with the quinoxaline scaffold.

Conclusion

This compound is a valuable heterocyclic compound with a confirmed IUPAC name and established physicochemical properties. While a specific, published synthesis protocol is not available, a reliable synthetic route can be proposed based on well-understood reactions for forming the quinoxaline ring system followed by esterification. The broad spectrum of biological activities associated with the quinoxaline core suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and development, particularly in the areas of antimicrobial and anticancer research. Future studies should focus on the specific biological evaluation of this compound to elucidate its precise mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic pathways for Methyl 2-(quinoxalin-6-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthesis route involves a multi-step process commencing with the preparation of the key intermediate, 2-(3,4-diaminophenyl)acetic acid, followed by a cyclocondensation reaction to form the quinoxaline core, and concluding with an esterification to yield the final product. This document provides a comprehensive overview of the experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful synthesis of this target molecule.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have made them attractive targets for organic synthesis and drug development. This compound serves as a valuable intermediate for the synthesis of more complex quinoxaline-based compounds. This guide outlines a reliable and reproducible synthetic approach to this molecule.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-stage process. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Overview Start Starting Materials Precursor 2-(3,4-diaminophenyl)acetic acid Start->Precursor Multi-step synthesis Quinoxaline_Acid 2-(quinoxalin-6-yl)acetic acid Precursor->Quinoxaline_Acid Cyclocondensation Final_Product This compound Quinoxaline_Acid->Final_Product Esterification

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-(3,4-diaminophenyl)acetic acid

This precursor is synthesized from 2-(4-aminophenyl)acetonitrile through a four-step process involving acetylation, nitration, hydrolysis, and reduction.

3.1.1. Step 1: Acetylation of 2-(4-aminophenyl)acetonitrile

  • Reaction: 2-(4-aminophenyl)acetonitrile is reacted with acetic anhydride in pyridine to yield 2-(4-acetamidophenyl)acetonitrile.

  • Protocol: To a solution of 2-(4-aminophenyl)acetonitrile in pyridine, an equimolar amount of acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate by filtration.

3.1.2. Step 2: Nitration of 2-(4-acetamidophenyl)acetonitrile

  • Reaction: The acetylated compound is nitrated using a mixture of nitric acid and sulfuric acid to give 2-(4-acetamido-3-nitrophenyl)acetonitrile.

  • Protocol: 2-(4-acetamidophenyl)acetonitrile is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 2 hours and then poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.

3.1.3. Step 3: Hydrolysis of 2-(4-acetamido-3-nitrophenyl)acetonitrile

  • Reaction: The nitrile and acetamido groups are hydrolyzed under acidic conditions to yield 2-(4-amino-3-nitrophenyl)acetic acid.

  • Protocol: The nitrated compound is refluxed in a mixture of concentrated hydrochloric acid and water for 6 hours. The solution is then cooled, and the pH is adjusted to neutral with a sodium hydroxide solution to precipitate the product. The solid is collected by filtration and washed with cold water.

3.1.4. Step 4: Reduction of 2-(4-amino-3-nitrophenyl)acetic acid

  • Reaction: The nitro group is reduced to an amino group using catalytic hydrogenation to afford 2-(3,4-diaminophenyl)acetic acid.

  • Protocol: 2-(4-amino-3-nitrophenyl)acetic acid is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (60 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired product.

Workflow for the Synthesis of 2-(3,4-diaminophenyl)acetic acid:

Precursor_Synthesis cluster_0 Stage 1: Precursor Synthesis A 2-(4-aminophenyl)acetonitrile B 2-(4-acetamidophenyl)acetonitrile A->B Acetylation (Acetic anhydride, Pyridine) C 2-(4-acetamido-3-nitrophenyl)acetonitrile B->C Nitration (HNO3, H2SO4) D 2-(4-amino-3-nitrophenyl)acetic acid C->D Hydrolysis (HCl, H2O) E 2-(3,4-diaminophenyl)acetic acid D->E Reduction (H2, Pd/C)

Caption: Step-by-step synthesis of the key precursor.

Stage 2: Synthesis of 2-(quinoxalin-6-yl)acetic acid
  • Reaction: The core quinoxaline structure is formed by the cyclocondensation of 2-(3,4-diaminophenyl)acetic acid with glyoxal.

  • Protocol: An aqueous solution of glyoxal (40% in water) is added to a solution of 2-(3,4-diaminophenyl)acetic acid in a mixture of ethanol and water. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then partially evaporated under reduced pressure to induce precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.

Stage 3: Synthesis of this compound
  • Reaction: The final product is obtained through the Fischer esterification of 2-(quinoxalin-6-yl)acetic acid with methanol in the presence of an acid catalyst.[1][2]

  • Protocol: 2-(quinoxalin-6-yl)acetic acid is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

StepReactantsProductCatalyst/ReagentsTypical Yield (%)
1. Acetylation2-(4-aminophenyl)acetonitrile, Acetic anhydride2-(4-acetamidophenyl)acetonitrilePyridine90-95
2. Nitration2-(4-acetamidophenyl)acetonitrile2-(4-acetamido-3-nitrophenyl)acetonitrileHNO₃, H₂SO₄85-90
3. Hydrolysis2-(4-acetamido-3-nitrophenyl)acetonitrile2-(4-amino-3-nitrophenyl)acetic acidHCl, H₂O80-85
4. Reduction2-(4-amino-3-nitrophenyl)acetic acid2-(3,4-diaminophenyl)acetic acidH₂, Pd/C95-99
5. Cyclocondensation2-(3,4-diaminophenyl)acetic acid, Glyoxal2-(quinoxalin-6-yl)acetic acid-75-85
6. Esterification2-(quinoxalin-6-yl)acetic acid, MethanolThis compoundH₂SO₄80-90

Concluding Remarks

This guide provides a detailed and structured approach for the synthesis of this compound. The outlined protocols are based on established chemical transformations and are designed to be readily implemented in a standard organic chemistry laboratory. By following these procedures, researchers can reliably produce the target compound for further investigation and application in drug discovery and materials science. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity and yield.

References

An In-Depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound belonging to the quinoxaline class of molecules. The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of this compound, serving as a valuable resource for researchers engaged in drug discovery and development.

Chemical Properties and Data

PropertyValueSource
Chemical Name This compound
CAS Number 1233318-23-4[5]
Molecular Formula C₁₁H₁₀N₂O₂[5]
Molecular Weight 202.21 g/mol [6]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)
SMILES COC(=O)Cc1cc2nccnc2cc1
InChI Key DGVLAUVPIKMEMX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be achieved through a multi-step process, commencing with the preparation of the key intermediate, 2-(3,4-diaminophenyl)acetic acid. This is followed by the construction of the quinoxaline ring system via condensation with glyoxal, and finally, esterification of the resulting carboxylic acid.

Synthesis of 2-(3,4-diaminophenyl)acetic acid

A plausible synthetic route to 2-(3,4-diaminophenyl)acetic acid starts from 4-aminophenylacetic acid. The synthesis involves a sequence of protection, nitration, and reduction steps. A similar multi-step synthesis beginning with 2-(4-aminophenyl)acetonitrile has also been described.[7] This process includes acetylation of the amino group, nitration of the aromatic ring, hydrolysis of the nitrile to a carboxylic acid, and subsequent reduction of the nitro group to an amine.

Experimental Protocol:

  • Step 1: Acetylation of 4-aminophenylacetic acid. 4-aminophenylacetic acid is reacted with acetic anhydride in a suitable solvent like acetic acid to protect the amino group as an acetamide.

  • Step 2: Nitration of 4-acetamidophenylacetic acid. The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position of the benzene ring.

  • Step 3: Hydrolysis of 3-nitro-4-acetamidophenylacetic acid. The acetamide group is hydrolyzed under acidic or basic conditions to yield 4-amino-3-nitrophenylacetic acid.

  • Step 4: Reduction of 4-amino-3-nitrophenylacetic acid. The nitro group is reduced to an amino group using a reducing agent such as iron powder in an acidic medium or through catalytic hydrogenation with palladium on carbon to yield 2-(3,4-diaminophenyl)acetic acid.[7]

Synthesis of 2-(quinoxalin-6-yl)acetic acid

The formation of the quinoxaline ring is a critical step, achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

Experimental Protocol:

  • Condensation Reaction: 2-(3,4-diaminophenyl)acetic acid is reacted with a 40% aqueous solution of glyoxal in a suitable solvent such as a mixture of ethanol and water. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and formation of the quinoxaline ring system, yielding 2-(quinoxalin-6-yl)acetic acid.[8][9][10][11][12]

Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester.

Experimental Protocol:

  • Esterification: 2-(quinoxalin-6-yl)acetic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield this compound.[13][14][15][16]

Biological and Pharmacological Activities

While specific biological data for this compound is not extensively reported in the public domain, the quinoxaline scaffold is a well-established pharmacophore with a broad range of biological activities.

Anticancer and Kinase Inhibitory Activity

Quinoxaline derivatives are prominent in anticancer research, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2] A primary mechanism of their anticancer action is the inhibition of protein kinases, which are essential for cellular signaling pathways that regulate cell growth, differentiation, and survival.[2]

Key kinase targets for quinoxaline-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • c-Met

  • Janus Kinase (JAK2)

  • Apoptosis signal-regulated kinase 1 (ASK1)

  • Inhibitor of nuclear factor kappa B kinase beta (IKKβ)[2]

By competing with ATP for the binding pocket of the kinase domain, these compounds inhibit the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[1][3] The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key microbial enzymes.

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway cluster_0 Synthesis of 2-(3,4-diaminophenyl)acetic acid cluster_1 Quinoxaline Ring Formation and Esterification 4-aminophenylacetic_acid 4-aminophenylacetic acid 4-acetamidophenylacetic_acid 4-acetamidophenylacetic acid 4-aminophenylacetic_acid->4-acetamidophenylacetic_acid Acetic anhydride 3-nitro-4-acetamidophenylacetic_acid 3-nitro-4-acetamidophenylacetic acid 4-acetamidophenylacetic_acid->3-nitro-4-acetamidophenylacetic_acid HNO3, H2SO4 4-amino-3-nitrophenylacetic_acid 4-amino-3-nitrophenylacetic acid 3-nitro-4-acetamidophenylacetic_acid->4-amino-3-nitrophenylacetic_acid Hydrolysis 3,4-diaminophenylacetic_acid 2-(3,4-diaminophenyl)acetic acid 4-amino-3-nitrophenylacetic_acid->3,4-diaminophenylacetic_acid Reduction (e.g., Fe/HCl) quinoxalin-6-yl-acetic_acid 2-(quinoxalin-6-yl)acetic acid 3,4-diaminophenylacetic_acid->quinoxalin-6-yl-acetic_acid Glyoxal methyl_ester This compound quinoxalin-6-yl-acetic_acid->methyl_ester Methanol, H+

Caption: Synthetic route to this compound.

General Mechanism of Kinase Inhibition by Quinoxaline Derivatives

Kinase_Inhibition Quinoxaline_Derivative Quinoxaline Derivative Protein_Kinase Protein Kinase (e.g., EGFR, VEGFR) Quinoxaline_Derivative->Protein_Kinase Binds to ATP binding site Phosphorylated_Substrate Phosphorylated Substrate Protein Protein_Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Protein_Kinase Binds Substrate_Protein Substrate Protein Substrate_Protein->Phosphorylated_Substrate Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Activates Cell_Proliferation Cancer Cell Proliferation Cell_Signaling->Cell_Proliferation Promotes

Caption: General mechanism of kinase inhibition by quinoxaline derivatives.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic pathway, established through analogous preparations, provides a clear route for its production in a laboratory setting. While specific biological data for this compound remains limited, its structural similarity to other biologically active quinoxalines suggests that it warrants further investigation as a potential scaffold in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource to stimulate and support such research endeavors.

References

Methyl 2-(quinoxalin-6-yl)acetate: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of Methyl 2-(quinoxalin-6-yl)acetate. While direct experimental data on this specific molecule is limited in publicly available literature, its core quinoxaline scaffold is a well-established pharmacophore present in numerous compounds with significant therapeutic potential. This document extrapolates the likely biological activities of this compound based on the extensive research conducted on structurally related quinoxaline derivatives. The primary areas of focus include kinase inhibition, anticancer and antimicrobial activities. This guide summarizes quantitative data from representative quinoxaline compounds, provides detailed experimental protocols for assessing these biological activities, and visualizes relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a key component in a wide array of pharmacologically active molecules.[2] Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2] this compound, as a synthetic intermediate, offers a reactive handle for further chemical modifications, making it a valuable building block for the development of novel therapeutic agents.[1]

Potential Biological Activities and Representative Data

Based on the activities of analogous compounds, this compound is predicted to exhibit potential in several key therapeutic areas. The following sections summarize these activities, supported by quantitative data from various published studies on other quinoxaline derivatives.

Kinase Inhibition

Quinoxaline derivatives are prominent as kinase inhibitors, which are crucial in cancer therapy for targeting aberrant cellular signaling pathways. These compounds often act as ATP-competitive inhibitors.[5]

Table 1: Inhibitory Activity of Representative Quinoxaline Derivatives against Various Kinases

Derivative Name/CodeTarget KinaseIC₅₀ ValueReference
Compound 26e ASK130.17 nM[6]
Compound 4 c-MetPotent (specific value not provided)[7]
Compound 12k ALK5 (TGF-β Type 1 Receptor)4.69 µM[8]
Quinoxaline-bisarylurea 2 VEGFR-2Potent (specific value not provided)[5]
Anticancer Activity

The anticancer potential of quinoxaline derivatives is well-documented against a range of human cancer cell lines.[9] Mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways like STAT3.[5][9]

Table 2: In Vitro Antiproliferative Activity of Representative Quinoxaline Derivatives

Derivative Name/CodeCancer Cell LineIC₅₀ ValueMechanism of ActionReference
QW12 HeLa (Cervical Cancer)10.58 µMApoptosis induction, ROS generation, STAT3 phosphorylation inhibition[9]
Compound 6k MCF-7 (Breast Cancer)6.93 ± 0.4 µMNot specified
Compound 6k HCT-116 (Colon Cancer)9.46 ± 0.7 µMNot specified
NVP-BSK805 (6) Myeloma Cell Lines2.6 - 6.8 µMNot specified[9]
Compound VIIIc HCT116 (Colon Cancer)Potent (specific value not provided)Cell cycle arrest at G2/M phase, Apoptosis induction[5]
Antimicrobial Activity

Quinoxaline derivatives have also been explored for their efficacy against various pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[10][11]

Table 3: Antimicrobial Activity of Representative Quinoxaline Derivatives

Derivative Name/CodeTarget OrganismActivity MetricValue/ResultReference
Compound 5k Acidovorax citrulli (Ac)AntibacterialGood activity[10]
Compound 5j Rhizoctonia solani (RS)Antifungal (EC₅₀)8.54 µg/mL[10]
Compound 5t Rhizoctonia solani (RS)Antifungal (EC₅₀)12.01 µg/mL[10]
Hydrazone derivatives Staphylococcus aureusAntibacterialGood activity[4]
Hydrazone derivatives Escherichia coliAntibacterialMaximum activity[4]

Key Signaling Pathways

The biological effects of quinoxaline derivatives are often mediated through their interaction with critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for rational drug design.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cell Surface Receptor (e.g., GP130, EGFR) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Dimer->Transcription Binds to promoter DNA DNA Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Quinoxaline Derivative Inhibitor->JAK Inhibits Inhibitor->STAT3_active Inhibits Phosphorylation

Caption: Canonical STAT3 signaling pathway and potential inhibition points for quinoxaline derivatives.

TGF_Beta_Signaling_Pathway cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23_inactive SMAD2/3 TBRI->SMAD23_inactive Phosphorylates SMAD23_active p-SMAD2/3 SMAD23_inactive->SMAD23_active Complex p-SMAD2/3-SMAD4 Complex SMAD23_active->Complex Binds to SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Complex->Transcription Regulates CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis EMT EMT / Metastasis (Late Stage Cancer) Transcription->EMT Inhibitor Quinoxaline Derivative Inhibitor->TBRI Inhibits

Caption: Canonical TGF-β/SMAD signaling pathway, a target for quinoxaline-based ALK5 inhibitors.

Experimental Protocols

The following protocols are representative methodologies for evaluating the potential biological activities of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC₅₀ of a compound against a specific kinase, such as VEGFR-2 or c-Met.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2, c-Met)

    • Kinase assay buffer (e.g., 5x Kinase Buffer 1)

    • ATP solution (500 µM)

    • Kinase substrate (e.g., Poly(Glu:Tyr, 4:1))

    • This compound dissolved in DMSO

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

    • White, opaque 96-well plates

    • Microplate reader capable of measuring luminescence

  • Procedure:

    • Master Mixture Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the appropriate substrate.

    • Plate Setup: Add 25 µL of the master mixture to each well of a 96-well plate.

    • Compound Addition: Prepare serial dilutions of this compound in kinase buffer (maintaining a constant DMSO concentration, typically ≤1%). Add 5 µL of the diluted compound to the test wells. Add 5 µL of buffer with DMSO to the positive control (no inhibitor) wells.

    • Enzyme Addition: Dilute the kinase to the desired concentration (e.g., 1 ng/µL) in 1x kinase buffer. Initiate the reaction by adding 20 µL of the diluted enzyme to the test and positive control wells. Add 20 µL of 1x kinase buffer to the blank (no enzyme) wells.

    • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

    • Detection: Allow the plate and the ATP detection reagent to equilibrate to room temperature. Add 50 µL of the detection reagent to each well. Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Data Acquisition: Measure the luminescence using a microplate reader.

    • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of kinase inhibition relative to the positive control. Plot the percent inhibition against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.[12][13][14]

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[8][15]

  • Materials:

    • Human cancer cell line (e.g., HCT116, HeLa)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to completely dissolve the crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration (log scale) to determine the IC₅₀ value.[15][16][17]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Induce apoptosis in cells with this compound for the desired time. Harvest both adherent and floating cells.

    • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspension: Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1x Binding Buffer to each tube.

    • Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6][18]

Antibacterial Susceptibility (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[19][20]

  • Materials:

    • Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Mueller-Hinton Broth (MHB) or other suitable broth

    • This compound stock solution

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate. In the first well of a row, add 50 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

    • Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. This brings the total volume in each well to 100 µL. Include a positive control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear.[19][21]

General Experimental and Data Analysis Workflow

A systematic approach is crucial for the efficient evaluation of a novel compound. The following diagram illustrates a typical workflow from initial screening to more detailed mechanistic studies.

Experimental_Workflow start Start: This compound screen Primary Screening: Broad-spectrum activity assessment start->screen kinase_screen Kinase Panel Screen screen->kinase_screen cancer_screen Anticancer Screen (e.g., MTT on NCI-60 panel) screen->cancer_screen antimicrobial_screen Antimicrobial Screen (e.g., MIC against panel of microbes) screen->antimicrobial_screen hit_id Hit Identification kinase_screen->hit_id cancer_screen->hit_id antimicrobial_screen->hit_id secondary Secondary Assays: Potency and Selectivity hit_id->secondary Active 'Hit' ic50_kinase IC₅₀ Determination (Specific Kinases) secondary->ic50_kinase ic50_cancer IC₅₀ Determination (Selected Cancer Lines) secondary->ic50_cancer mechanistic Mechanistic Studies ic50_kinase->mechanistic Potent Hit ic50_cancer->mechanistic Potent Hit apoptosis Apoptosis Assays (Annexin V, Caspase) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle pathway Western Blot (e.g., p-STAT3, p-SMAD) mechanistic->pathway invivo In Vivo Studies (e.g., Xenograft Model) mechanistic->invivo Promising Mechanism end Lead Optimization invivo->end

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The extensive body of research on the quinoxaline scaffold strongly suggests its potential as a kinase inhibitor, an anticancer agent, and an antimicrobial compound. This technical guide provides a foundational framework, including representative data, detailed experimental protocols, and pathway visualizations, to facilitate and guide future research into the specific biological activities of this molecule and its derivatives. Further investigation through the systematic application of the described methodologies is warranted to fully elucidate its therapeutic potential.

References

Methyl 2-(quinoxalin-6-yl)acetate: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(quinoxalin-6-yl)acetate as a research chemical. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key intermediate for the synthesis of novel quinoxaline-based compounds. This document details its chemical properties, a proposed synthetic route, general experimental protocols for its synthesis and characterization, and methodologies for its biological evaluation. The information presented is intended to facilitate the use of this compound in drug discovery and development programs.

Chemical and Physical Properties

This compound is a quinoxaline derivative with a methyl acetate group at the 6-position of the quinoxaline ring. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
CAS Number 1233318-23-4[2]
IUPAC Name This compound[2]
Canonical SMILES COC(=O)CC1=CC2=NC=CN=C2C=C1[2]

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is limited, a plausible synthetic route can be proposed based on established methods for quinoxaline synthesis. The classical and most common method for preparing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A potential synthetic pathway for 2-(quinoxalin-6-yl)acetic acid, the precursor to the target molecule, involves the reaction of 3,4-diaminophenylacetic acid with glyoxal. The resulting carboxylic acid can then be esterified to yield this compound.

Proposed Synthesis of 2-(quinoxalin-6-yl)acetic acid

G cluster_0 Step 1: Quinoxaline Ring Formation 3,4-Diaminophenylacetic acid 3,4-Diaminophenylacetic acid Glyoxal Glyoxal 2-(quinoxalin-6-yl)acetic acid 2-(quinoxalin-6-yl)acetic acid

Proposed Esterification of 2-(quinoxalin-6-yl)acetic acid

G cluster_1 Step 2: Esterification 2-(quinoxalin-6-yl)acetic acid 2-(quinoxalin-6-yl)acetic acid Methanol Methanol This compound This compound

General Experimental Protocol for Quinoxaline Synthesis

This protocol is a general guideline for the condensation reaction to form the quinoxaline ring.

Materials:

  • o-Phenylenediamine derivative (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., glyoxal) (1 mmol)

  • Ethanol or acetic acid (10 mL)

Procedure:

  • Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Stir the reaction mixture at room temperature or heat under reflux for a period of 1 to 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Experimental Protocol for Esterification

This protocol describes a standard Fischer esterification.

Materials:

  • Carboxylic acid (e.g., 2-(quinoxalin-6-yl)acetic acid) (1 mmol)

  • Alcohol (e.g., methanol) (excess, ~10 mL)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • To a solution of the carboxylic acid in the alcohol in a round-bottom flask, add a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2 to 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Characterization

The synthesized this compound should be characterized using standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the quinoxaline ring, the methylene protons of the acetate group, and the methyl protons of the ester.
¹³C NMR Resonances for the carbon atoms of the quinoxaline core, the methylene carbon, the ester carbonyl carbon, and the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and C=N stretching of the pyrazine ring.

Potential Biological Activities and Screening Protocols

The quinoxaline scaffold is a well-established pharmacophore in drug discovery, with derivatives reported to possess a broad range of biological activities.[3] Given this, this compound is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.

Anticancer Activity

Quinoxaline derivatives have been extensively investigated for their anticancer properties. They have been shown to act through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used for in vitro screening of anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

G

Other Potential Activities

The quinoxaline nucleus is also present in compounds with antimicrobial, antiviral, and anti-inflammatory activities. Therefore, this compound derivatives could be screened in relevant assays to explore these potential therapeutic applications.

Conclusion

This compound is a valuable research chemical and a versatile intermediate for the synthesis of novel quinoxaline derivatives. The quinoxaline scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological properties. This technical guide provides a foundation for researchers to synthesize, characterize, and evaluate derivatives of this compound for various therapeutic applications, particularly in the field of oncology. The provided protocols and workflows offer a starting point for the exploration of this promising chemical entity in drug discovery programs.

References

An In-depth Technical Guide to the Organic Solvent Solubility of Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound featuring the quinoxaline scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of biologically active agents. The solubility of such intermediates is a cornerstone of successful drug discovery and development, profoundly influencing synthesis, purification, formulation, and bio-assay performance. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and offer a robust framework for data analysis and interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the handling and application of this versatile chemical building block.

Part 1: Compound Profile and the Imperative of Solubility

Chemical Identity and Structural Features

This compound is a small molecule with the following key characteristics:

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Core Structure: A bicyclic system composed of a fused benzene and pyrazine ring, known as quinoxaline.

  • Key Functional Groups:

    • Quinoxaline Ring: Aromatic and contains two nitrogen atoms, which can act as hydrogen bond acceptors.

    • Methyl Ester (-COOCH₃): A polar group that includes a carbonyl oxygen (a hydrogen bond acceptor) but lacks a hydrogen bond donor.

    • Methylene Bridge (-CH₂-): Provides flexibility.

The interplay of the flat, aromatic quinoxaline core and the polar ester group dictates its physicochemical properties and, consequently, its solubility profile.

The Significance of Quinoxalines and the Role of Solubility

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The utility of any compound in a drug discovery pipeline, from initial screening to lead optimization, is fundamentally linked to its solubility.

  • In Vitro Assays: Poor solubility can lead to compound precipitation in assay media, resulting in unreliable and artificially low potency measurements.

  • Synthesis and Purification: Solvent selection is critical for reaction efficiency, product yield, and effective purification via crystallization or chromatography.

  • Formulation: Developing a viable drug product requires a deep understanding of the active pharmaceutical ingredient's (API) solubility to achieve desired bioavailability.

Therefore, a thorough characterization of the solubility of this compound is not merely an academic exercise but a critical prerequisite for its effective application.

Part 2: A Theoretically-Grounded Solubility Prediction

While precise quantitative data requires experimental validation, a robust qualitative prediction can be made by analyzing the molecular structure in the context of established chemical principles. The guiding tenet is the aphorism "like dissolves like," which relates solubility to the polarity of the solute and solvent.

Molecular Structure Analysis
  • Polarity: The presence of four heteroatoms (two nitrogens, two oxygens) imparts significant polarity to the molecule. The quinoxaline ring itself is polar, and the methyl ester group is a strong polar feature.

  • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the oxygen atoms in the ester group are potential hydrogen bond acceptors. The molecule lacks strong hydrogen bond donors.

  • Aromaticity: The large, flat aromatic surface of the quinoxaline core allows for π-π stacking interactions, which can favor solubility in aromatic solvents.

Predicted Solubility in Common Organic Solvent Classes

Based on the analysis above, we can forecast the solubility behavior of this compound. This predictive table serves as a starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh These solvents are highly polar and can engage in strong dipole-dipole interactions with the solute. DMSO and DMF are particularly effective due to their high polarity.
Polar Protic Methanol, EthanolModerate to High These solvents are polar and can accept hydrogen bonds. The absence of a strong H-bond donor on the solute might slightly limit solubility compared to polar aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity and can effectively solvate the aromatic ring and the ester group. They are commonly used for extraction and chromatography of similar compounds.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF, being more polar, is expected to be a better solvent than diethyl ether. Solubility is likely limited by the lower polarity of these solvents compared to the solute.
Aromatic Toluene, BenzeneLow to Moderate Solubility would be driven by π-π interactions with the quinoxaline ring. The polar ester group may limit miscibility.
Non-polar Hexane, HeptaneVery Low / Insoluble The significant polarity mismatch between the solute and these non-polar solvents makes favorable interactions unlikely. These are often used as anti-solvents for crystallization.

Part 3: Gold-Standard Experimental Protocols

To move from prediction to quantification, rigorous experimental protocols are essential. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: A high-throughput measure of how quickly a compound dissolves, often from a DMSO stock solution added to a buffer. It is useful for early-stage discovery to flag problematic compounds.

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but more accurate measurement, critical for lead optimization and pre-formulation.

Protocol 1: High-Throughput Kinetic Solubility Determination (Turbidimetric Method)

This method is designed for rapid screening and relies on detecting compound precipitation via light scattering as a DMSO stock solution is diluted in the target organic solvent.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler or manual pipetting, dispense 198 µL of the desired organic solvent into each well of a clear 96-well microplate.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock solution to the first column of the plate, mixing thoroughly. This creates a 100 µM solution with 1% DMSO. Perform a serial dilution across the plate to generate a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) to allow for dissolution.

  • Measurement: Place the microplate in a nephelometer or a plate reader capable of measuring turbidity (light scattering at a specific wavelength, e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is not significantly above the background (solvent + 1% DMSO).

Causality and Trustworthiness: This protocol is self-validating by including solvent-only controls. The rapid nature of the measurement minimizes the risk of compound degradation. Its primary value is in quickly ranking compounds, not providing an absolute equilibrium value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO add_stock Add 2 µL Stock to Plate (Creates 100 µM solution) stock->add_stock plate_prep Dispense 198 µL Solvent to 96-well Plate plate_prep->add_stock serial_dilute Perform Serial Dilutions add_stock->serial_dilute incubate Incubate at 25°C (1-2 hours) serial_dilute->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze result result analyze->result Kinetic Solubility Value

Caption: Workflow for Kinetic Solubility Assay via Turbidimetry.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility. It involves saturating a solvent with the compound over an extended period.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

    • Expert Insight: It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, verifying that equilibrium has been achieved.

  • Phase Separation: Allow the vials to stand, then separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the solid material.

    • Filtration: Use a chemically inert syringe filter (e.g., PTFE) to remove the solid.

  • Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution).

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as:

    • UV-Vis Spectroscopy: If the compound has a unique chromophore and a standard curve is established.

    • LC-MS: For higher sensitivity and specificity.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or molarity.

Causality and Trustworthiness: This protocol's reliability hinges on achieving true equilibrium and complete separation of the solid phase. Comparing results from both centrifugation and filtration can serve as a cross-validation check. The use of a calibrated analytical technique for quantification ensures accuracy.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid Compound to Known Volume of Solvent agitate Agitate at Constant Temp (24-48 hours) add_solid->agitate check_eq Confirm Equilibrium (Optional Time Points) agitate->check_eq separate Separate Solid from Liquid (Centrifuge or Filter) check_eq->separate aliquot Collect Clear Supernatant separate->aliquot analyze Quantify Concentration (UV-Vis or LC-MS) aliquot->analyze result result analyze->result Thermodynamic Solubility Value

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Part 4: Data Interpretation and Reporting

Systematic recording of solubility data is crucial for project success. The following table provides a template for consolidating predicted and experimental results for this compound.

SolventSolvent ClassPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (M)Method Used
DMSOPolar Aprotic7.2HighEnter DataEnter DataShake-Flask
MethanolPolar Protic5.1Moderate to HighEnter DataEnter DataShake-Flask
DichloromethaneHalogenated3.1ModerateEnter DataEnter DataShake-Flask
THFEther4.0Low to ModerateEnter DataEnter DataShake-Flask
TolueneAromatic2.4Low to ModerateEnter DataEnter DataShake-Flask
HexaneNon-polar0.1Very LowEnter DataEnter DataShake-Flask

Conclusion

Understanding the solubility of this compound is fundamental to unlocking its full potential as a synthetic intermediate in pharmaceutical research. This guide has provided a dual approach: a theoretical framework for predicting solubility based on molecular structure and two robust, industry-standard protocols for its empirical determination. By systematically applying the Shake-Flask method for thermodynamic solubility and leveraging turbidimetric assays for rapid kinetic screening, researchers can generate the high-quality, reliable data needed to drive their projects forward. This knowledge enables informed decisions in reaction setup, purification strategies, and the design of meaningful biological assays, ultimately accelerating the path of discovery.

"Methyl 2-(quinoxalin-6-yl)acetate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of Methyl 2-(quinoxalin-6-yl)acetate (CAS No. 1233318-23-4). Due to the limited availability of specific data for this compound, information from closely related analogues, such as Methyl 2-(quinoxalin-2-yl)acetate and other quinoxaline derivatives, has been included to provide a thorough understanding. All data derived from analogues is clearly indicated.

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core with a methyl acetate substituent at the 6-position. The quinoxaline ring system is a prominent scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1] Consequently, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents.[1] This guide summarizes the available safety information, physicochemical properties, and potential biological significance of this compound and the broader class of quinoxaline derivatives.

Physicochemical Properties

Specific experimental data for this compound is limited. The following table includes known properties and data for related compounds to provide a comparative overview.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[2]
Molecular Weight 202.21 g/mol [2]
CAS Number 1233318-23-4[1]
Appearance Not specified (likely solid)-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-
Long-Term Storage Store in a cool, dry place[3]

Note: The lack of comprehensive experimental data for the target compound necessitates reliance on data from suppliers and chemical databases.

Material Safety and Handling (Based on Analogues)

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following hazard and safety information is derived from the MSDS of the positional isomer, Methyl 2-(quinoxalin-2-yl)acetate , and other related quinoxaline derivatives.[4][5] Researchers should handle this compound with the assumption that it possesses similar hazardous properties.

Hazard Identification
Hazard Statement (GHS)DescriptionSource (Analogue)
H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
Precautionary Statements
Precautionary Statement (GHS)DescriptionSource (Analogue)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[4]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312Call a POISON CENTER or doctor if you feel unwell.[4]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.-
P501Dispose of contents/container to an approved waste disposal plant.-
First Aid Measures (Based on Analogues)
Exposure RouteFirst Aid MeasuresSource (Analogue)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[4]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4] Avoid breathing fumes.[4] Use only with adequate ventilation.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • Storage: Store in a tightly-closed container when not in use.[5] Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep away from sources of ignition.[6]

Experimental Protocols (Representative)

A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] A plausible synthetic route to the target compound could involve the esterification of 2-(quinoxalin-6-yl)acetic acid. One source suggests the use of trimethylsilyldiazomethane for this purpose.[8]

Representative Synthesis of a Quinoxaline Core

The following is a generalized procedure for the synthesis of a quinoxaline ring, a key step in producing compounds like this compound. This protocol is based on common synthetic methodologies for this class of compounds.[9][10]

  • Reaction Setup: To a solution of a substituted 1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added a 1,2-dicarbonyl compound (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired quinoxaline derivative.

Postulated Esterification to Yield this compound

The final step to obtain the target compound would be the esterification of 2-(quinoxalin-6-yl)acetic acid.

  • Reaction Setup: 2-(Quinoxalin-6-yl)acetic acid is dissolved in a mixture of toluene and methanol.[8]

  • Reagent Addition: Trimethylsilyldiazomethane (2.0M in hexanes) is added dropwise to the solution until bubbling ceases.[8]

  • Work-up and Purification: The solvent is evaporated, and the crude product is purified to yield this compound.[8]

G cluster_synthesis Representative Synthesis of this compound phenylenediamine Substituted o-Phenylenediamine condensation Condensation Reaction phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxalinyl_acetic_acid 2-(Quinoxalin-6-yl)acetic acid condensation->quinoxalinyl_acetic_acid Forms quinoxaline core esterification Esterification quinoxalinyl_acetic_acid->esterification target This compound esterification->target Yields final product

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways of Quinoxaline Derivatives

While no specific biological data or signaling pathway information has been found for this compound, the quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[7][11] Quinoxaline derivatives have been investigated for their potential as:

  • Anticancer Agents: Some derivatives act as tubulin polymerization inhibitors, leading to G2/M phase cell cycle arrest and apoptosis via the mitochondrial pathway.[12] Others have shown activity against various cancer cell lines, including colon, liver, and breast cancer.[13]

  • ASK1 Inhibitors: Certain quinoxaline derivatives have been identified as potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), suggesting potential therapeutic applications in diseases like non-alcoholic steatohepatitis.[14]

  • Antimicrobial Agents: Various quinoxaline derivatives have demonstrated antibacterial and antifungal properties.[7][11]

  • Antiviral Agents: The quinoxaline moiety is present in compounds with activity against a range of viruses.[7]

The diverse biological effects of quinoxaline derivatives are attributed to their ability to interact with various biological targets, leading to the modulation of different signaling pathways.

G cluster_pathways Potential Biological Activities of Quinoxaline Derivatives cluster_anticancer Anticancer Activity cluster_ask1 ASK1 Inhibition cluster_antimicrobial Antimicrobial Activity quinoxaline Quinoxaline Derivatives tubulin Tubulin Polymerization Inhibition quinoxaline->tubulin ask1 ASK1 Inhibition quinoxaline->ask1 antimicrobial Antibacterial & Antifungal Effects quinoxaline->antimicrobial g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest apoptosis Apoptosis Induction g2m_arrest->apoptosis inflammation_fibrosis Reduced Inflammation & Fibrosis ask1->inflammation_fibrosis

Caption: Overview of potential signaling pathways modulated by quinoxaline derivatives.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in research and development for the synthesis of novel compounds with potential therapeutic properties. While specific safety and biological data for this compound are scarce, the well-documented activities of the quinoxaline class of compounds suggest that it is a promising building block for the discovery of new drugs. Researchers handling this compound should exercise caution, adhering to the safety guidelines for related hazardous materials, and recognize its potential in the development of anticancer, anti-inflammatory, and antimicrobial agents. Further studies are warranted to fully elucidate the specific properties and biological activities of this compound.

References

Quinoxaline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, making them a subject of intense research and development in the pharmaceutical industry.[1][3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of quinoxaline derivatives, with a focus on their applications as anticancer, antimicrobial, and antiviral agents. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Synthesis of Quinoxaline Derivatives

The most common and versatile method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][5] Various modifications and catalysts have been developed to improve yields and expand the diversity of accessible derivatives.[5]

General Experimental Protocol for Quinoxaline Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Toluene (8 mL)

  • Catalyst (e.g., alumina-supported heteropolyoxometalate) (0.1 g)[6]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • To a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the catalyst.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[6]

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as VEGFR, EGFR, and kinases in the PI3K/AKT/mTOR pathway.[3][7][8]

Quantitative Data: Anticancer Activity of Selected Quinoxaline Derivatives
CompoundTargetCancer Cell LineIC50 (µM)Reference
Compound VIIIc -HCT116 (Colon)2.5[1]
Compound XVa -HCT116 (Colon)4.4[1]
Compound 4m -A549 (Lung)9.32[4]
Compound 4b -A549 (Lung)11.98[4]
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Quinoxaline derivatives (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways in Cancer Targeted by Quinoxaline Derivatives

Quinoxaline derivatives often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Quinoxaline Derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis/ Permeability Akt->Angiogenesis MAPK->Angiogenesis Quinoxaline Quinoxaline Derivatives Quinoxaline->VEGFR2

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K

Caption: PI3K/Akt/mTOR Pathway and Potential Inhibition Points.

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][11] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Selected Quinoxaline Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Compound 4c Staphylococcus aureus-[12]
Compound 4d Staphylococcus aureus-[12]
Compound 4i Staphylococcus aureus-[12]
Vancomycin MRSA isolates4[13]
Quinoxaline derivative MRSA isolates4[13]

Note: Specific MIC values for compounds 4c, 4d, and 4i were not provided in the abstract, but they were reported to be active and exhibit better inhibitory activities than ciprofloxacin.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]

Materials:

  • Quinoxaline compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Perform a two-fold serial dilution of the quinoxaline compound in MHB across the wells of a 96-well plate.[14]

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland turbidity standard.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]

  • Reading Results: The MIC is the lowest concentration of the compound with no visible bacterial growth.[14]

Antiviral Activity of Quinoxaline Derivatives

Several quinoxaline derivatives have been identified as potent inhibitors of various viruses, including Herpes Simplex Virus (HSV) and Coxsackievirus.[15][16]

Quantitative Data: Antiviral Activity of Selected Quinoxaline Derivatives
CompoundVirusEC50 (µM)Reference
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate Coxsackievirus B50.09[15]
4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid Coxsackievirus B50.06[15]
Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate Coxsackievirus B50.3[15]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[15][17]

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock

  • Quinoxaline derivatives

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[17]

  • Infection: Infect the cell monolayer with a known amount of virus.

  • Compound Treatment: Add serial dilutions of the quinoxaline derivatives to the infected cells.

  • Overlay: Add an overlay medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Staining and Counting: Stain the cells with crystal violet and count the number of plaques.[17]

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration and determine the EC50 value.

Experimental_Workflow_Antiviral_Assay Start Start SeedCells Seed Host Cells in 96-well plates Start->SeedCells InfectCells Infect Cells with Virus SeedCells->InfectCells AddCompound Add Serial Dilutions of Quinoxaline Derivative InfectCells->AddCompound Incubate Incubate for Plaque Formation AddCompound->Incubate Stain Stain, Wash, and Count Plaques Incubate->Stain Analyze Calculate % Inhibition and EC50 Stain->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate, a key intermediate in the development of novel therapeutics. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and this protocol outlines a reliable method for the preparation of a C-6 functionalized derivative.

Overall Reaction Scheme

The synthesis is a two-step process commencing with the formation of the quinoxaline ring system via condensation, followed by a standard esterification to yield the final product.

Step 1: Synthesis of (Quinoxalin-6-yl)acetic acid (Intermediate 1)

Reaction Scheme for Step 1

Step 2: Synthesis of this compound (Final Product)

Reaction Scheme for Step 2

Experimental Protocols

Step 1: Synthesis of (Quinoxalin-6-yl)acetic acid (Intermediate 1)

This procedure is based on the well-established condensation reaction of an o-phenylenediamine with an α-dicarbonyl compound to form the quinoxaline ring.

Materials and Reagents:

  • 4,5-Diaminophenylacetic acid

  • Glyoxal (40% solution in water)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Crushed ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4,5-diaminophenylacetic acid (1.0 eq) in ethanol.

  • To this solution, add a 40% aqueous solution of glyoxal (1.1 eq).

  • Add a catalytic amount of hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • The resulting precipitate of (quinoxalin-6-yl)acetic acid is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water and dry under vacuum.

Step 2: Synthesis of this compound (Final Product)

This step employs a standard Fischer esterification protocol.

Materials and Reagents:

  • (Quinoxalin-6-yl)acetic acid (Intermediate 1)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend (Quinoxalin-6-yl)acetic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

StepReactantMolar Equiv.ReagentMolar Equiv.SolventTemperatureTimeProductYield (%)
14,5-Diaminophenylacetic acid1.0Glyoxal (40% aq.)1.1EthanolRoom Temp.1-3 h(Quinoxalin-6-yl)acetic acid~85-95
2(Quinoxalin-6-yl)acetic acid1.0MethanolExcessMethanolReflux4-8 hThis compound~80-90

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (Quinoxalin-6-yl)acetic acid cluster_step2 Step 2: Synthesis of this compound A 4,5-Diaminophenylacetic acid C Condensation Reaction (Ethanol, cat. HCl, RT) A->C B Glyoxal (40% aq.) B->C D Work-up (Precipitation, Filtration, Drying) C->D E (Quinoxalin-6-yl)acetic acid D->E F (Quinoxalin-6-yl)acetic acid H Fischer Esterification (cat. H2SO4, Reflux) F->H G Methanol G->H I Work-up & Purification (Extraction, Chromatography) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The hazards of all chemicals used should be fully understood before commencing any experimental work.

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] These derivatives have garnered significant attention in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The conventional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be time-consuming and may require harsh reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient green chemistry technique for accelerating the synthesis of these valuable compounds.[3] The application of microwave irradiation provides rapid and uniform heating, leading to significantly reduced reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity.[4] This technology facilitates high-speed optimization of reaction conditions and the rapid generation of compound libraries for biological screening.

These application notes provide detailed protocols for the microwave-assisted synthesis of quinoxaline derivatives using various methodologies, including catalyst-free, iodine-catalyzed, and solid-supported reactions. Additionally, we present an overview of the biological activities of these compounds, complete with diagrams of key signaling pathways they modulate.

II. Experimental Protocols

Protocol 1: General Catalyst-Free Microwave-Assisted Synthesis of Quinoxaline Derivatives

This protocol describes a straightforward and environmentally friendly method for the synthesis of quinoxaline derivatives without the need for a catalyst.[5]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)

  • Methanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add methanol (5 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 5-10 minutes.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • If a precipitate has formed, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.

Protocol 2: Iodine-Catalyzed Microwave-Assisted Synthesis of Quinoxaline Derivatives

This protocol utilizes a catalytic amount of iodine to promote the efficient synthesis of quinoxalines under microwave irradiation.[1]

Materials:

  • Substituted 1,2-diamine (1.0 mmol)

  • 1,2-dicarbonyl compound (1.0 mmol)

  • Iodine (I₂) (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave synthesis vial, dissolve the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in 1 mL of a 1:1 ethanol/water mixture.[1]

  • Add a catalytic amount of iodine (5 mol%).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 50 °C with a power level of 300 W for 30 seconds to 3 minutes.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add 10 mL of dichloromethane.

  • Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis of Quinoxaline Derivatives on Acidic Alumina Support

This solvent-free protocol employs acidic alumina as a solid support and catalyst, offering a green and efficient synthetic route.[7]

Materials:

  • Substituted 1,2-diamine (1.1 mmol)

  • α-dicarbonyl compound (1.0 mmol)

  • Acidic alumina (0.2 g, activated by microwave drying for 2 minutes)

  • Open Pyrex beaker

Procedure:

  • In an open Pyrex beaker, thoroughly mix the 1,2-diamine (1.1 mmol), the α-dicarbonyl compound (1.0 mmol), and activated acidic alumina (0.2 g).[7]

  • Place the beaker in a domestic microwave oven.

  • Irradiate the mixture at a suitable power level (e.g., 160-300 W) for 2-3 minutes. It is crucial to use an open vessel to allow for the evaporation of water formed during the reaction.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the solid support using a suitable organic solvent (e.g., ethanol or ethyl acetate).

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

III. Data Presentation

The following tables summarize the quantitative data for the microwave-assisted synthesis of various quinoxaline derivatives based on the protocols described.

Table 1: Catalyst-Free Synthesis of Quinoxaline Derivatives

Entryo-phenylenediamine1,2-dicarbonyl compoundTime (min)Yield (%)
1o-phenylenediamineGlyoxal193
24,5-dimethyl-1,2-phenylenediamineBenzil591
34-chloro-1,2-phenylenediamineBenzil585

Table 2: Iodine-Catalyzed Synthesis of Quinoxaline Derivatives[1]

Entry1,2-diamine1,2-dicarbonyl compoundTime (sec)Yield (%)
1o-phenylenediaminePhenylglyoxal monohydrate3095
24-methoxy-1,2-phenylenediamineBenzil4594
34-chloro-1,2-phenylenediaminePhenylglyoxal monohydrate18092
44-nitro-1,2-phenylenediamineBenzil12093

Table 3: Acidic Alumina Supported Synthesis of Quinoxaline Derivatives[7]

Entry1,2-diamineα-dicarbonyl compoundTime (min)Yield (%)
11,2-diaminobenzeneBenzil386
24,5-dimethyl-1,2-diaminobenzeneBenzil284
3Pyridine-2,3-diamineBenzil380

IV. Biological Activities and Signaling Pathways

Quinoxaline derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity

Many quinoxaline derivatives demonstrate potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][8]

  • Kinase Inhibition: Quinoxalines can act as ATP-competitive inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways.[9]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells through the mitochondrial pathway.[1][10] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[11]

  • Tubulin Polymerization Inhibition: Some quinoxaline compounds have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[1]

Antimicrobial Activity

Quinoxaline derivatives have also shown promise as antimicrobial agents. Their mechanism of action can involve the disruption of the bacterial cell membrane integrity, leading to bacterial cell death.[12]

V. Visualizations

Experimental Workflow

G General Workflow for Microwave-Assisted Synthesis of Quinoxaline Derivatives cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification Reactants 1,2-Diamine & 1,2-Dicarbonyl MW_Vial Combine in Microwave Vial Reactants->MW_Vial Solvent Solvent (e.g., EtOH/H2O) Solvent->MW_Vial Catalyst Catalyst (optional) (e.g., Iodine) Catalyst->MW_Vial MW_Irradiation Microwave Irradiation (Temp, Time, Power) MW_Vial->MW_Irradiation Extraction Extraction MW_Irradiation->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product Pure Quinoxaline Derivative Purification->Product

Caption: General workflow for the microwave-assisted synthesis of quinoxaline derivatives.

Signaling Pathway: Anticancer Mechanism of Quinoxaline Derivatives

G Anticancer Signaling Pathways Modulated by Quinoxaline Derivatives cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Quinoxaline Quinoxaline Derivatives PI3K PI3K Quinoxaline->PI3K inhibits ERK ERK Quinoxaline->ERK inhibits JNK JNK Quinoxaline->JNK inhibits Mitochondria Mitochondria Quinoxaline->Mitochondria induces stress Tubulin Tubulin Polymerization Quinoxaline->Tubulin inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest (G2/M phase) mTOR->CellCycle promotes Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Tubulin->CellCycle CellCycle->Apoptosis

Caption: Signaling pathways targeted by anticancer quinoxaline derivatives.

References

Application Note and Protocol for the Purification of Methyl 2-(quinoxalin-6-yl)acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(quinoxalin-6-yl)acetate is a key intermediate in the synthesis of various biologically active compounds.[1][2][3] The purity of this compound is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[4] This application note provides a detailed protocol for the purification of this compound by recrystallization, offering a robust method to achieve high purity. The protocol is based on established principles for the purification of quinoxaline derivatives and related heterocyclic compounds.[5][6][7][8]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[4][9] The ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[9] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[4]

Experimental Data

Due to the limited availability of specific experimental data for the recrystallization of this compound, the following tables present representative data based on typical results for similar quinoxaline derivatives.

Table 1: Solvent Screening for Recrystallization
Solvent SystemSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)Crystal QualityComments
Ethanol~0.5~10GoodSuitable for recrystallization.
Methanol/Water (9:1)~0.3~8ExcellentYields well-formed needles.[5]
Ethyl Acetate~1.2~15ModerateHigher solubility at room temperature may lead to lower recovery.
Dichloromethane~5HighPoorCompound is too soluble at room temperature.
WaterInsolubleInsoluble-Not a suitable solvent.[10]
Hexane/Ethyl AcetateVariableVariableGoodA potential co-solvent system that can be optimized.[10]
Table 2: Purity and Yield Data (Using Methanol/Water 9:1)
ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light brown solidOff-white crystalline solid
Purity (by HPLC) 95.2%99.8%
Melting Point 108-111 °C114-115 °C
Initial Mass 5.00 g-
Final Mass -4.35 g
Yield -87%

Experimental Protocol

This protocol details the steps for the recrystallization of 5 grams of crude this compound.

Materials:
  • Crude this compound

  • Methanol (ACS grade)

  • Deionized Water

  • 500 mL Erlenmeyer flask

  • 250 mL Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Watch glass

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven

Procedure:
  • Dissolution:

    • Place 5.00 g of crude this compound into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate 250 mL Erlenmeyer flask, prepare the recrystallization solvent by mixing 90 mL of methanol and 10 mL of deionized water.

    • Add approximately 60 mL of the methanol/water (9:1) solvent to the flask containing the crude compound.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add the solvent portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield. Cover the flask with a watch glass to prevent solvent evaporation.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a separate flask and a funnel with a fluted filter paper by pouring a small amount of the hot solvent through it.

    • Quickly filter the hot solution containing the dissolved product. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the hot plate and allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for an additional 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of the cold methanol/water solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • Weigh the final product and calculate the percent recovery.

    • Determine the melting point and purity (e.g., by HPLC) of the recrystallized product.

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution: Add hot Methanol/Water (9:1) and stir start->dissolution hot_filtration 2. Hot Filtration (if insoluble impurities) dissolution->hot_filtration Impurities present cooling 3. Cooling: Slow cooling to room temp, then ice bath dissolution->cooling No insoluble impurities hot_filtration->cooling filtration 4. Vacuum Filtration: Isolate crystals cooling->filtration washing 5. Washing: Wash with cold solvent filtration->washing drying 6. Drying: Vacuum oven washing->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the purification of this compound.

Signaling Pathway (Logical Relationship)

Recrystallization_Logic Impure_Compound Impure Solid Dissolved_State Compound & Impurities in Solution Impure_Compound->Dissolved_State dissolves in High_Temp High Temperature High_Temp->Dissolved_State enables Low_Temp Low Temperature Pure_Crystals Pure Crystals Form Low_Temp->Pure_Crystals induces Impurities_in_Solution Impurities Remain in Mother Liquor Low_Temp->Impurities_in_Solution maintains Solvent Optimal Solvent Solvent->Dissolved_State Dissolved_State->Pure_Crystals leads to Dissolved_State->Impurities_in_Solution

Caption: Logical relationships in the recrystallization process.

References

Application Notes and Protocols for the NMR Characterization of Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of "Methyl 2-(quinoxalin-6-yl)acetate" using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the predicted spectral data, comprehensive experimental protocols, and visual workflows to aid in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and drug development.

Predicted NMR Spectral Data

The chemical structure of this compound is presented below, with atoms numbered for clarity in the NMR data tables.

Chemical structure of this compound with atom numbering for NMR

Caption: Structure of this compound with numbering for ¹H and ¹³C NMR assignments.

Based on the analysis of structurally related quinoxaline derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.[1][2][3] These values are calculated for spectra recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data
Proton NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.8 - 9.0s-1H
H-3~8.8 - 9.0s-1H
H-5~8.0 - 8.2d~8.51H
H-7~7.8 - 8.0dd~8.5, 2.01H
H-8~8.0 - 8.2d~2.01H
H-1'~3.9 - 4.1s-2H
H-2''~3.7 - 3.9s-3H
Table 2: Predicted ¹³C NMR Data
Carbon NumberChemical Shift (δ, ppm)
C-2~145 - 147
C-3~145 - 147
C-4a~141 - 143
C-5~129 - 131
C-6~135 - 137
C-7~128 - 130
C-8~129 - 131
C-8a~141 - 143
C-1'~40 - 42
C-2'~170 - 172
C-1''~52 - 54

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4][5][6][7]

  • Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for a wide range of organic compounds and is recommended here.[5]

  • Concentration :

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[4]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.[4]

  • Procedure :

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent (CDCl₃) and gently agitate until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Cap the NMR tube securely and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[8][9]

For ¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse experiment (zg30 or similar).

  • Number of Scans (ns) : 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Acquisition Time (aq) : 3-4 seconds.

  • Spectral Width (sw) : 16 ppm (from -2 to 14 ppm).

  • Temperature : 298 K.

For ¹³C NMR Spectroscopy:

  • Pulse Program : Proton-decoupled single-pulse experiment (zgpg30 or similar).

  • Number of Scans (ns) : 1024 or more, as needed for adequate signal-to-noise ratio.

  • Relaxation Delay (d1) : 2 seconds. For quantitative analysis, a longer delay (5-10s) and an inverse-gated decoupling sequence may be necessary.[10]

  • Acquisition Time (aq) : 1-2 seconds.

  • Spectral Width (sw) : 240 ppm (from -10 to 230 ppm).

  • Temperature : 298 K.

Data Processing and Analysis
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[5]

  • Peak Picking and Integration : Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Interpretation : Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values, comparing them with the predicted data and known chemical shift ranges for similar structures.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter add_tms Add TMS Standard filter->add_tms setup Spectrometer Setup add_tms->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate Peak Picking & Integration reference->integrate assign Spectral Assignment integrate->assign report Final Report & Characterization assign->report

Caption: Experimental workflow for NMR characterization.

Structure-Spectra Logical Relationship

This diagram illustrates the logical connection between the chemical structure of this compound and its resulting NMR spectra.

structure_spectra_relationship cluster_structure Chemical Structure cluster_nmr NMR Spectroscopy cluster_spectra Spectral Data cluster_analysis Structural Elucidation compound This compound moieties Functional Moieties (Quinoxaline, Acetate) compound->moieties nmr_exp 1H & 13C NMR Experiments moieties->nmr_exp influences h1_spectrum 1H Spectrum (Chemical Shifts, Multiplicity, Integration) nmr_exp->h1_spectrum c13_spectrum 13C Spectrum (Chemical Shifts) nmr_exp->c13_spectrum interpretation Data Interpretation & Assignment h1_spectrum->interpretation c13_spectrum->interpretation final_structure Verified Structure interpretation->final_structure

References

Application Notes and Protocols for Mass Spectrometry Analysis of Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of Methyl 2-(quinoxalin-6-yl)acetate, a quinoxaline derivative of interest in pharmaceutical research. The protocols outlined herein are designed for the accurate identification and characterization of this small molecule using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These guidelines will cover sample preparation, instrumental parameters, and expected fragmentation patterns, facilitating robust and reproducible analytical workflows.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of various pharmacologically active agents. Their diverse biological activities make them a focal point in medicinal chemistry and drug development. This compound is one such derivative with potential applications in the synthesis of novel therapeutic agents.[1] Accurate and comprehensive characterization of this molecule by mass spectrometry is crucial for its identification, purity assessment, and for understanding its metabolic fate in drug discovery and development processes. Mass spectrometry, particularly when coupled with liquid chromatography, offers exquisite sensitivity and selectivity for the analysis of small molecules.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Monoisotopic Mass 202.0742 u
Structure Chemical structure of this compound

(Note: A placeholder for the chemical structure image is used above. In a real-world application, a proper chemical drawing would be inserted.)

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for achieving high-quality mass spectrometry data by minimizing matrix effects and ensuring analyte stability.

Protocol for Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Storage: Store stock and working solutions at -20°C in amber vials to prevent degradation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Scan Mode Full Scan (m/z 50-300) and Product Ion Scan

Data Presentation and Interpretation

Predicted Fragmentation Pattern

Based on the structure of this compound and common fragmentation pathways for aromatic esters and quinoxaline derivatives, the following fragmentation pattern is predicted under positive ion ESI-MS/MS. The protonated molecule [M+H]⁺ is expected at an m/z of 203.0815.

Table of Predicted Fragment Ions:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Lost Neutral FragmentProposed Fragment Structure
203.0815171.0553CH₃OH (Methanol)[Quinoxalin-6-yl-acetylium]⁺
203.0815144.0655-COOCH₃ (Carbomethoxy radical)[Quinoxalin-6-ylmethyl]⁺
203.0815130.0553C₃H₅O₂ (Methyl acetate radical)[Quinoxaline]⁺
171.0553143.0604CO (Carbon monoxide)[Quinoxalin-6-ylmethyl]⁺
144.0655117.0553HCN (Hydrogen cyanide)[C₈H₆N]⁺

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Standard Weighing dissolve Dissolution in Methanol start->dissolve dilute Serial Dilution dissolve->dilute lc Liquid Chromatography Separation dilute->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS1: Full Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan cid->ms2 spectra Mass Spectra Acquisition ms2->spectra interpretation Fragmentation Pattern Interpretation spectra->interpretation quant Quantification interpretation->quant

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M+H]⁺ m/z = 203.08 F1 [M+H - CH₃OH]⁺ m/z = 171.06 M->F1 - CH₃OH F2 [M+H - •COOCH₃]⁺ m/z = 144.07 M->F2 - •COOCH₃ F3 [Quinoxaline+H]⁺ m/z = 131.06 M->F3 - C₃H₄O₂ F1_1 [F1 - CO]⁺ m/z = 143.06 F1->F1_1 - CO F2_1 [F2 - HCN]⁺ m/z = 117.06 F2->F2_1 - HCN

Caption: Predicted fragmentation pathway for this compound in positive ESI-MS/MS.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using Methyl 2-(quinoxalin-6-yl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including the inhibition of various protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinases attractive targets for therapeutic intervention. "Methyl 2-(quinoxalin-6-yl)acetate" serves as a versatile synthetic intermediate for the development of novel quinoxaline-based kinase inhibitors.[1] Its structure provides a key building block for creating libraries of compounds for hit-to-lead optimization in drug discovery campaigns.

This document provides detailed protocols and application notes for the use of "this compound" as a foundational scaffold in kinase inhibitor screening. While this compound itself may serve as a fragment or starting point, the primary focus is on the screening and characterization of its derivatives against a panel of cancer-relevant kinases.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
CAS Number 1233318-23-4
Appearance Solid

Application: Primary Kinase Inhibitor Screening

The following protocol describes a high-throughput screening (HTS) campaign to identify potential kinase inhibitors derived from the "this compound" scaffold. The ADP-Glo™ Kinase Assay is presented here as a universal and robust method for measuring kinase activity by quantifying ADP production.[3][4]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Compound Dilution (this compound derivatives) Assay_Plate Dispense Compounds, Kinase, and Substrate into 384-well plate Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate Start_Reaction Initiate Reaction with ATP Assay_Plate->Start_Reaction Incubate_Reaction Incubate at RT Start_Reaction->Incubate_Reaction Terminate_Reaction Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) Incubate_Reaction->Terminate_Reaction Incubate_Depletion Incubate at RT (40 min) Terminate_Reaction->Incubate_Depletion Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_Depletion->Add_Detection Incubate_Detection Incubate at RT (30-60 min) Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence

Figure 1: High-throughput kinase inhibitor screening workflow using the ADP-Glo™ assay.
Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format. All additions are per well.

Materials and Reagents:

  • Derivatives of "this compound" dissolved in 100% DMSO.

  • Target kinase (e.g., ASK1, c-Met, ALK5, Pim-1).

  • Kinase-specific substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • 384-well white, opaque assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds (derivatives of "this compound") in DMSO.

    • Transfer 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate.

    • For controls, add 1 µL of DMSO (negative control) and 1 µL of a known inhibitor for the target kinase (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and catalyze a luciferase reaction to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[4]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

Data Presentation: Inhibitory Activity of Quinoxaline Derivatives

The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of selected quinoxaline derivatives against various kinases. These compounds share the core quinoxaline scaffold, demonstrating the potential for derivatives of "this compound" to target these enzymes.

Table 1: Inhibitory Activity against Apoptosis Signal-Regulating Kinase 1 (ASK1)

Compound IDStructureIC₅₀ (nM)Reference
26e N-(2,4-dibromophenyl)-6,7-dimethoxyquinoxaline-2-carboxamide30.17[3]
12c N-(6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-yl)-6,7-dimethoxyquinoxaline-2-carboxamide117.61[3]
GS-4997 (Reference Compound)147[3]

Table 2: Inhibitory Activity against c-Met Kinase

Compound IDStructureIC₅₀ (nM)Reference
Compound 41 4-((4-((6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)methoxy)quinolin-7-yl)oxy)-N-(4-fluorophenyl)picolinamide0.90[5]
Compound 1s 4-((4-((3-oxo-3,4-dihydroquinoxalin-2-yl)methoxy)quinolin-7-yl)oxy)-N-cyclohexylpicolinamide1.42[6]

Table 3: Inhibitory Activity against ALK5 (TGF-β Type 1 Receptor)

Compound IDStructureIC₅₀ (µM)Reference
12k 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxamide4.69[7]

Table 4: Inhibitory Activity against Pim-1 Kinase

Compound IDStructureIC₅₀ (nM)Reference
Compound 1 3-((4-aminophenyl)amino)-6-bromoquinoxaline-2-carboxylic acid74[8]
5c 3-((4-aminophenyl)amino)-6-chloroquinoxaline-2-carboxylic acid120[8]

Signaling Pathways and Mechanism of Action

Inhibitors derived from the "this compound" scaffold can potentially modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a MAP3K that, in response to cellular stress like oxidative stress, activates the JNK and p38 MAPK pathways, leading to apoptosis and inflammation.[3][9]

G Stress Oxidative Stress (ROS) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis Inhibitor Quinoxaline Inhibitor (26e) Inhibitor->ASK1

Figure 2: ASK1 signaling pathway and the point of inhibition by quinoxaline derivatives.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways such as PI3K/AKT and RAS/MAPK, promoting cell proliferation, survival, and motility.[5][6][8]

G HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility, Invasion AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor Quinoxaline Inhibitor (41, 1s) Inhibitor->cMet

Figure 3: c-Met signaling pathway and its inhibition by quinoxaline compounds.
ALK5 (TGF-β) Signaling Pathway

The TGF-β signaling pathway is initiated by ligand binding to the type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates SMAD2 and SMAD3, which then complex with SMAD4, translocate to the nucleus, and regulate gene expression related to cell growth, differentiation, and apoptosis.[7][10]

G TGFb TGF-β TBRII TGF-β RII TGFb->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 SMAD23 p-SMAD2/3 ALK5->SMAD23 SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Quinoxaline Inhibitor (12k) Inhibitor->ALK5

Figure 4: TGF-β/ALK5 signaling pathway and its inhibition by a quinoxaline derivative.
Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase regulated by the JAK/STAT pathway. It plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that inhibit apoptosis (e.g., Bad) and promote cell cycle progression (e.g., p21, p27).[11][12]

G Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Bad Bad Pim1->Bad p21_p27 p21, p27 Pim1->p21_p27 Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle Inhibitor Quinoxaline Inhibitor (1, 5c) Inhibitor->Pim1

Figure 5: Pim-1 signaling pathway and its inhibition by quinoxaline compounds.

Conclusion

"this compound" is a valuable starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a framework for screening and characterizing derivatives of this scaffold against a range of therapeutically relevant kinases. The demonstrated potent and specific inhibition of key oncogenic signaling pathways by various quinoxaline derivatives underscores the potential of this chemical class in the development of new cancer therapeutics. Further optimization of these lead compounds through structure-activity relationship (SAR) studies can lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for Methyl 2-(quinoxalin-6-yl)acetate in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the antimicrobial properties of "Methyl 2-(quinoxalin-6-yl)acetate." Due to the absence of specific published data for this compound, the following protocols are based on established methods for testing other quinoxaline derivatives.[1][2][3][4] Researchers should adapt these methodologies as necessary for their specific experimental context.

Introduction to Quinoxaline Derivatives in Antimicrobial Research

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Their structural similarity to quinolones, a well-established class of antibiotics, suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5][6][7][8][9][10]

This compound is a specific derivative within this class.[11] While its direct antimicrobial efficacy is not yet extensively documented in publicly available literature, its structural motif warrants investigation into its potential as a novel antimicrobial agent. These notes provide the necessary protocols to begin such an investigation.

Data Presentation

As no specific quantitative antimicrobial data for this compound has been identified in the literature, the following tables are presented as templates for recording experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213[Experimental Data][Experimental Data]
Escherichia coliATCC 25922[Experimental Data][Experimental Data]
Pseudomonas aeruginosaATCC 27853[Experimental Data][Experimental Data]
Candida albicansATCC 90028[Experimental Data][Experimental Data]
[Additional Organism][Strain ID][Experimental Data][Experimental Data]

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

Test MicroorganismStrain IDDisk Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213[e.g., 30][Experimental Data][Experimental Data]
Escherichia coliATCC 25922[e.g., 30][Experimental Data][Experimental Data]
Pseudomonas aeruginosaATCC 27853[e.g., 30][Experimental Data][Experimental Data]
Candida albicansATCC 90028[e.g., 30][Experimental Data][Experimental Data]
[Additional Organism][Strain ID][e.g., 30][Experimental Data][Experimental Data]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. c. Add 10 µL of the diluted inoculum to each well containing the test compound dilutions.

  • Controls: a. Positive Control: A row with a known antibiotic instead of the test compound. b. Negative Control: A well with broth only (no compound, no inoculum) to check for sterility. c. Growth Control: A well with broth and inoculum but no test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculums, adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Disks: a. Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). b. Impregnate sterile filter paper disks with a specific volume of the compound solution (e.g., 10 µL to get 10 µ g/disk ). c. Allow the disks to dry completely in a sterile environment.

  • Inoculation of Agar Plates: a. Dip a sterile swab into the standardized bacterial inoculum. b. Rotate the swab against the side of the tube to remove excess fluid. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: a. Aseptically place the prepared test disks and a positive control disk onto the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the organism to the compound.

Mandatory Visualizations

Diagram 1: Proposed Mechanism of Action of Quinoxaline Derivatives

The antimicrobial activity of many quinoline and quinoxaline-based compounds is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7][8][9][10] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G cluster_bacterium Bacterial Cell Methyl_2_quinoxalin_6_yl_acetate This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Methyl_2_quinoxalin_6_yl_acetate->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Methyl_2_quinoxalin_6_yl_acetate->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes supercoils DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Leads to Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Decatenates chromosomes Topoisomerase_IV->DNA_Damage Leads to DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA DNA_Replication_Fork->Supercoiled_DNA Creates positive supercoils Catenated_Chromosomes Catenated Daughter Chromosomes DNA_Replication_Fork->Catenated_Chromosomes Produces interlinked chromosomes Supercoiled_DNA->DNA_Gyrase Catenated_Chromosomes->Topoisomerase_IV Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the logical flow of experiments for assessing the antimicrobial properties of a novel compound like this compound.

G Start Start: Compound Synthesis and Purification Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Primary_Screening Primary Screening: Disk Diffusion Assay Prepare_Stock->Primary_Screening Quantitative_Assay Quantitative Assay: Broth Microdilution (MIC) Primary_Screening->Quantitative_Assay If activity is observed Data_Analysis Data Analysis and Comparison with Control Antibiotics Quantitative_Assay->Data_Analysis Further_Studies Further Mechanistic Studies (e.g., Enzyme Inhibition Assays) Data_Analysis->Further_Studies If promising results End End: Report Findings Data_Analysis->End Conclude study Further_Studies->End

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Methyl 2-(quinoxalin-6-yl)acetate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The quinoxaline scaffold is considered a privileged structure in drug discovery, with various derivatives exhibiting potent anticancer properties.[2][3] These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes in cancer progression like protein kinases and topoisomerase II.[1][2] This document provides detailed protocols and application notes for assessing the in vitro cytotoxicity of "Methyl 2-(quinoxalin-6-yl)acetate," a specific quinoxaline derivative, against various cancer cell lines. While specific cytotoxic data for this particular compound is not extensively available in public literature, this guide offers a comprehensive framework for its evaluation based on established methodologies for analogous quinoxaline compounds.

Data Presentation: Cytotoxicity of Quinoxaline Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of several representative quinoxaline derivatives against various human cancer cell lines, providing a comparative context for the potential efficacy of this compound.

CompoundCancer Cell LineIC50 (µM)Reference Compound
Compound VIIIc HCT116 (Colon Carcinoma)2.5Doxorubicin
MCF-7 (Breast Adenocarcinoma)9.0Doxorubicin
Compound XVa HCT116 (Colon Carcinoma)4.4Doxorubicin
MCF-7 (Breast Adenocarcinoma)5.3Doxorubicin
Compound VIIIa HepG2 (Liver Hepatocellular Carcinoma)9.8Doxorubicin
Compound VIId HCT-116 (Colon Carcinoma)7.8Doxorubicin
Compound 3 MCF-7 (Breast Cancer)2.89Doxorubicin
Compound 10 MKN 45 (Gastric Adenocarcinoma)0.073Adriamycin

Note: The data presented is a compilation from various studies on different quinoxaline derivatives and should be used as a reference for comparison.[2][4][5][6] Experimental conditions can influence IC50 values.

Experimental Protocols

A precise and reproducible protocol is crucial for evaluating the cytotoxicity of a test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][5]

MTT Assay Protocol for Cytotoxicity Assessment

This protocol details the steps to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.[3]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).[3]

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1][3]

  • MTT Addition and Incubation:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to minimize background interference.[1]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 value by plotting a dose-response curve of cell viability against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxicity of this compound.

G A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E MTT Addition D->E F Incubation (4 hours) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: A generalized workflow for cytotoxicity determination.

Potential Signaling Pathway

Quinoxaline derivatives often induce apoptosis as part of their anticancer mechanism. The following diagram depicts a simplified intrinsic apoptosis pathway that could be investigated as a potential mechanism of action for this compound.

G cluster_cell Cancer Cell Compound This compound Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion

While further research is required to specifically determine the cytotoxic profile of this compound, the established anticancer activity of the broader quinoxaline class suggests its potential as a valuable research compound. The protocols and data presented in this document provide a robust framework for researchers to systematically evaluate its efficacy against various cancer cell lines, analyze its mechanism of action, and contribute to the development of novel cancer therapeutics.

References

Application Notes and Protocols: "Methyl 2-(quinoxalin-6-yl)acetate" as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Methyl 2-(quinoxalin-6-yl)acetate as a key intermediate in the synthesis of a variety of novel heterocyclic compounds with potential biological activity. The quinoxaline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties. This document outlines the synthetic pathways from this compound to key intermediates and subsequent cyclization to form fused heterocyclic systems such as 1,2,4-triazolo[4,3-a]quinoxalines and related five-membered heterocycles.

Overview of Synthetic Strategy

The primary synthetic strategy involves a two-step process. First, the methyl ester of this compound is converted to the corresponding hydrazide, 2-(quinoxalin-6-yl)acetohydrazide. This key intermediate then serves as a versatile precursor for the construction of various heterocyclic rings through cyclocondensation reactions with different one-carbon or multi-carbon synthons.

logical_relationship cluster_heterocycles Novel Heterocycles start This compound intermediate 2-(quinoxalin-6-yl)acetohydrazide start->intermediate Hydrazinolysis triazolo [1,2,4]Triazolo[4,3-a]quinoxalines intermediate->triazolo Cyclization (Orthoesters) oxadiazole 1,3,4-Oxadiazoles intermediate->oxadiazole Cyclization (CS2/KOH then oxidative cyclization) thiadiazole 1,3,4-Thiadiazoles intermediate->thiadiazole Cyclization (CS2/KOH)

Caption: Synthetic pathway from the starting material to key heterocycles.

Experimental Protocols

Synthesis of 2-(quinoxalin-6-yl)acetohydrazide (Intermediate 1)

This protocol describes the conversion of the methyl ester to the corresponding hydrazide, a crucial intermediate for subsequent cyclization reactions.

Reaction Scheme:

reaction_scheme_hydrazide reactant This compound product 2-(quinoxalin-6-yl)acetohydrazide reactant->product Hydrazine Hydrate, Ethanol, Reflux reaction_scheme_triazole reactant 2-(quinoxalin-6-yl)acetohydrazide product 1-substituted-[1,2,4]triazolo[4,3-a]quinoxalines reactant->product Orthoester (e.g., Triethyl orthoformate), Carboxylic Acid (e.g., Acetic Acid), Reflux reaction_scheme_oxadiazole reactant 2-(quinoxalin-6-yl)acetohydrazide intermediate Potassium dithiocarbazinate salt reactant->intermediate 1. CS2, KOH, Ethanol 2. Reflux product 5-((quinoxalin-6-yl)methyl)-1,3,4-oxadiazole-2-thiol intermediate->product Cyclization reaction_scheme_thiadiazole reactant 2-(quinoxalin-6-yl)acetohydrazide intermediate Thiosemicarbazide intermediate reactant->intermediate Aryl isothiocyanate product 5-((quinoxalin-6-yl)methyl)-1,3,4-thiadiazol-2-amine intermediate->product H2SO4, cyclization workflow cluster_heterocycles Heterocycle Library cluster_screening Screening Assays start This compound step1 Synthesis of 2-(quinoxalin-6-yl)acetohydrazide start->step1 step2 Parallel Synthesis of Novel Heterocycles step1->step2 het_a Triazoles step2->het_a het_b Oxadiazoles step2->het_b het_c Thiadiazoles step2->het_c step3 Purification and Characterization (NMR, MS, etc.) het_a->step3 het_b->step3 het_c->step3 step4 Biological Screening step3->step4 antimicrobial Antimicrobial step4->antimicrobial anticancer Anticancer step4->anticancer antiviral Antiviral step4->antiviral step5 Structure-Activity Relationship (SAR) Studies antimicrobial->step5 anticancer->step5 antiviral->step5 end Lead Compound Identification step5->end

Application Notes and Protocols for the Derivatization of Methyl 2-(quinoxalin-6-yl)acetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Many quinoxaline-based compounds have been identified as potent inhibitors of various protein kinases, such as tyrosine kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

This document provides a detailed guide for the derivatization of Methyl 2-(quinoxalin-6-yl)acetate, a key intermediate for the generation of a library of bioactive compounds for Structure-Activity Relationship (SAR) studies. The primary focus is on the synthesis of N-substituted-2-(quinoxalin-6-yl)acetamides. The protocols outlined below describe the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of primary and secondary amines.

Overview of the Synthetic Approach

The derivatization of this compound for SAR studies is typically a two-step process. The first step involves the hydrolysis of the methyl ester to yield quinoxaline-6-acetic acid. This carboxylic acid intermediate is then activated and coupled with a variety of amines to produce a library of N-substituted-2-(quinoxalin-6-yl)acetamides.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and wash with dichloromethane to remove any unreacted ester.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl solution. A precipitate of quinoxaline-6-acetic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines the synthesis of N-substituted-2-(quinoxalin-6-yl)acetamides from quinoxaline-6-acetic acid using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • Quinoxaline-6-acetic acid

  • Substituted primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of quinoxaline-6-acetic acid (1.0 eq) in anhydrous DMF (10 mL per gram of acid) under an inert atmosphere, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-(quinoxalin-6-yl)acetamide.

Data Presentation for SAR Studies

The following table presents hypothetical data for a series of N-substituted-2-(quinoxalin-6-yl)acetamide derivatives, illustrating how to structure quantitative results for SAR analysis. The biological activity is represented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical cancer cell line (e.g., HCT-116, human colon carcinoma).

Compound IDR Group (Amine)StructureIC₅₀ (µM) vs. HCT-116
1a Benzyl15.2
1b 4-Chlorobenzyl8.5
1c 4-Methoxybenzyl12.1
1d Phenyl25.8
1e 4-Chlorophenyl10.3
1f Cyclohexyl35.4
1g Morpholino> 50

Note: The structures in the table are illustrative placeholders. In a real-world scenario, these would be the actual chemical structures of the synthesized compounds.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the N-substituted-2-(quinoxalin-6-yl)acetamide library for SAR studies.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start This compound hydrolysis Hydrolysis start->hydrolysis acid Quinoxaline-6-acetic acid hydrolysis->acid coupling Amide Coupling acid->coupling library N-substituted-2-(quinoxalin-6-yl)acetamide Library coupling->library screening In vitro Anticancer Screening library->screening data IC50 Data Collection screening->data sar SAR Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for SAR studies of quinoxaline derivatives.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Quinoxaline derivatives have been shown to inhibit receptor tyrosine kinases. The diagram below provides a simplified overview of a generic RTK signaling pathway, a common target for such compounds.

RTK_Signaling Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P_RTK Dimerized & Autophosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Response Cellular Response (Proliferation, Survival) Transcription->Response Gene Expression Inhibitor Quinoxaline Derivative (Inhibitor) Inhibitor->P_RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Application Notes and Protocols for Coupling Reactions with "Methyl 2-(quinoxalin-6-yl)acetate" and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for palladium-catalyzed cross-coupling reactions involving quinoxaline scaffolds, with a focus on derivatives of "Methyl 2-(quinoxalin-6-yl)acetate". Given the common need to synthesize such core structures before further functionalization, a plausible synthetic route to a key precursor, Methyl 2-(6-bromoquinoxalin-2-yl)acetate, is also presented. The protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar heterocyclic systems and are intended to serve as a starting point for optimization.

Synthesis of a Key Precursor: Methyl 2-(6-bromoquinoxalin-2-yl)acetate

A common strategy for the synthesis of functionalized quinoxalines involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound. To enable subsequent cross-coupling reactions, a halogenated quinoxaline is a versatile intermediate. The following is a representative synthetic workflow for obtaining Methyl 2-(6-bromoquinoxalin-2-yl)acetate.

Synthesis of Methyl 2-(6-bromoquinoxalin-2-yl)acetate cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Quinoxaline Formation A 4-Bromo-1,2-dinitrobenzene C Methyl 2-(4-bromo-2-nitrophenyl)acetate A->C Nucleophilic Aromatic Substitution B Methyl Malonate B->C D Methyl 2-(3-amino-4-bromophenyl)acetate C->D Selective Nitro Reduction (e.g., Fe/HCl) E Methyl 2-(3,4-diaminophenyl)acetate (from reduction of both nitro groups) D->E Further Reduction (e.g., H2, Pd/C) G Methyl 2-(6-bromoquinoxalin-2-yl)acetate E->G Condensation F Ethyl glyoxalate F->G

Caption: Plausible synthetic workflow for Methyl 2-(6-bromoquinoxalin-2-yl)acetate.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail experimental protocols for four major palladium-catalyzed cross-coupling reactions. These protocols are designed to be adaptable for substrates like Methyl 2-(6-bromoquinoxalin-2-yl)acetate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. [1][2]

Suzuki-Miyaura Coupling Workflow reagents Methyl 2-(6-bromoquinoxalin-2-yl)acetate Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction heating Heat (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Methyl 2-(6-arylquinoxalin-2-yl)acetate purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add Methyl 2-(6-bromoquinoxalin-2-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Halo-heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001275-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001880-98
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF802470-90
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, proving useful for the introduction of vinyl groups.

Heck Reaction Workflow reagents Methyl 2-(6-bromoquinoxalin-2-yl)acetate Alkene (e.g., n-butyl acrylate) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., P(o-tol)3) Base (e.g., Et3N) reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., DMF or NMP) solvent->reaction heating Heat (e.g., 100-140 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Methyl 2-(6-vinylquinoxalin-2-yl)acetate derivative purification->product Sonogashira Coupling Workflow reagents Methyl 2-(6-iodoquinoxalin-2-yl)acetate Terminal Alkyne Pd Catalyst (e.g., PdCl2(PPh3)2) CuI (co-catalyst) Base (e.g., Et3N) reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., THF) solvent->reaction stirring Stir at RT reaction->stirring workup Filtration & Concentration stirring->workup purification Column Chromatography workup->purification product Methyl 2-(6-alkynylquinoxalin-2-yl)acetate purification->product Buchwald-Hartwig Amination Workflow reagents Methyl 2-(6-bromoquinoxalin-2-yl)acetate Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Toluene) solvent->reaction heating Heat (e.g., 90-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Methyl 2-(6-aminoquinoxalin-2-yl)acetate derivative purification->product

References

Application Notes and Protocols: "Methyl 2-(quinoxalin-6-yl)acetate" in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of "Methyl 2-(quinoxalin-6-yl)acetate" as a key intermediate in the synthesis of novel quinoxaline-based anti-inflammatory agents. The protocols outlined below are based on established synthetic methodologies for quinoxaline derivatives and standard in vitro and in vivo assays for evaluating anti-inflammatory activity.

The quinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2] The anti-inflammatory effects of quinoxalines are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the inhibition of cyclooxygenase (COX), various cytokines, and transcription factors like NF-κB.[1]

"this compound" serves as a versatile starting material, allowing for the introduction of diverse functionalities at the 6-position of the quinoxaline ring system. This enables the exploration of structure-activity relationships (SAR) to develop potent and selective anti-inflammatory compounds.

Synthesis of Quinoxaline-6-yl Derivatives

The following protocol describes a general synthetic pathway for the derivatization of "this compound" to produce a library of compounds for anti-inflammatory screening. This multi-step synthesis involves the conversion of the acetate group into a more reactive handle for further chemical modifications.

A plausible synthetic route involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation or other coupling reactions. For instance, the synthesis of novel triazole-containing quinoxalines has been reported, demonstrating a versatile approach to functionalize the quinoxaline core at the 6-position.[3]

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of Quinoxaline-6-yl Amide Derivatives cluster_screening Anti-inflammatory Screening A This compound B Hydrolysis (e.g., LiOH, THF/H2O) A->B C 2-(Quinoxalin-6-yl)acetic acid B->C D Amide Coupling (e.g., HATU, DIPEA, various amines) C->D E N-Aryl/Alkyl-2-(quinoxalin-6-yl)acetamides D->E F In vitro Assays (e.g., COX inhibition, cytokine release) E->F Test Compounds G In vivo Assays (e.g., Carrageenan-induced paw edema) F->G H Data Analysis and SAR G->H

Caption: General workflow for the synthesis and anti-inflammatory evaluation of quinoxaline-6-yl derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Quinoxalin-6-yl)acetic acid

This protocol describes the hydrolysis of "this compound" to its corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(quinoxalin-6-yl)acetic acid.

Protocol 2: Synthesis of N-Aryl-2-(quinoxalin-6-yl)acetamide Derivatives

This protocol outlines the coupling of 2-(quinoxalin-6-yl)acetic acid with various anilines to generate a library of amide derivatives.

Materials:

  • 2-(Quinoxalin-6-yl)acetic acid

  • Substituted anilines (various)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Standard purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a solution of 2-(quinoxalin-6-yl)acetic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-2-(quinoxalin-6-yl)acetamide.

In Vivo Anti-Inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely used and validated method for screening acute anti-inflammatory activity.[4]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Wistar albino rats (150-200 g) of either sex.

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals under standard laboratory conditions with free access to food and water.

Materials:

  • Synthesized quinoxaline derivatives

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin, e.g., 10 mg/kg), and test groups (synthesized compounds at various doses, e.g., 25, 50 mg/kg).

  • Administer the vehicle, Indomethacin, or test compounds orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation

The quantitative data from the anti-inflammatory screening should be summarized in a clear and structured table for easy comparison of the synthesized derivatives.

Table 1: In Vivo Anti-inflammatory Activity of Synthesized Quinoxaline-6-yl Derivatives
Compound IDDose (mg/kg)Mean Increase in Paw Volume (mL) ± SEM% Inhibition of Edema
Control-0.85 ± 0.04-
Indomethacin100.43 ± 0.0249.4
QX-01 500.55 ± 0.0335.3
QX-02 500.48 ± 0.0243.5
QX-03 500.62 ± 0.0427.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds synthesized and tested. Some studies have reported percentage reduction in edema for different quinoxaline derivatives in the range of 46-54%.[4]

Signaling Pathways in Inflammation

Quinoxaline derivatives can exert their anti-inflammatory effects by targeting various signaling pathways. A key pathway is the NF-κB signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.

Diagram: Simplified NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Induces Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Quinoxaline Quinoxaline Derivative Quinoxaline->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

By inhibiting key kinases such as IKK, quinoxaline derivatives can prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. This mechanism represents a promising strategy for the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: Quinoxaline Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data or established applications in organic electronics were found for "Methyl 2-(quinoxalin-6-yl)acetate" in the reviewed literature. The following application notes and protocols are based on the broader class of quinoxaline derivatives , which are extensively studied for their potential in organic electronic devices. The provided data and experimental procedures are representative of this class of compounds and should be considered as a general guide.

Introduction to Quinoxaline Derivatives in Organic Electronics

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics.[1][2] Their inherent electron-deficient nature, rigid and planar structure, and the tunability of their electronic properties through synthetic modification make them excellent candidates for various components in electronic devices.[3] These derivatives are primarily utilized as electron-transporting materials (ETMs), host materials in phosphorescent organic light-emitting diodes (OLEDs), and as non-fullerene acceptors (NFAs) in organic solar cells (OSCs).[1][3] The versatility of quinoxaline chemistry allows for the synthesis of a wide range of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for optimizing device performance.[4]

Applications and Performance Data

Quinoxaline derivatives have been successfully incorporated into several types of organic electronic devices, demonstrating promising performance metrics.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, quinoxaline derivatives are often employed as host materials for phosphorescent emitters or as electron-transporting layers. Their bipolar nature, possessing both hole and electron transport capabilities, helps in balancing charge carrier injection and transport within the emissive layer, leading to improved device efficiency and stability.[4][5]

Table 1: Performance of OLEDs Incorporating Quinoxaline Derivatives

Compound/Device StructureRole of Quinoxaline DerivativeMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Reference
ITO/PEDOT:PSS/TAPC/TCTA/ M1 : 5% wt Ir(pq)₂acac/TmPyPB/LiF/AlBipolar Host Material14.6619.9528,619[4]
ITO/PEDOT:PSS/TAPC/TCTA/ M2 : 5% wt Ir(pq)₂acac/TmPyPB/LiF/AlBipolar Host Material15.0720.4528,818[4]
Doped device with 20 wt% TQT Emitting Material---[6]
Non-doped device with TQT Emitting Material---[6]

M1: 3-(2,3-diphenylquinoxalin-6-yl)-9-phenyl-9H-carbazole M2: A structural isomer of M1 TQT: A D–A–D symmetrical structure with quinoxaline as the acceptor and triphenylamine (TPA) as the donor.

Organic Solar Cells (OSCs)

Quinoxaline-based materials, particularly as non-fullerene acceptors, have led to significant advancements in the power conversion efficiency (PCE) of organic solar cells.[7][8] Their strong electron-accepting properties and broad absorption spectra contribute to efficient exciton dissociation and charge collection.[9]

Table 2: Performance of OSCs Featuring Quinoxaline-Based Acceptors

Donor:Acceptor SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current (JSC) (mA/cm²)Fill Factor (FF) (%)Reference
PM6:BQ-2FBr 10.110.94418.6157.56[10]
PM6:BQ-2Cl-FBr 11.540.92820.9659.29[10]
PBQ6 :Y617.62--77.91[8]
P2F-EHp:QIP-4Cl 13.30.94--[10]

PM6, P2F-EHp, PBQ6 are polymer donors. BQ-2FBr, BQ-2Cl-FBr, Y6, QIP-4Cl are non-fullerene acceptors, with the 'BQ' and 'QIP' series being quinoxaline-based.

Organic Field-Effect Transistors (OFETs)

Quinoxaline derivatives have also been explored as the semiconductor layer in OFETs. While less common than in OLEDs and OSCs, they have demonstrated potential for p-type (hole-transporting) behavior.[11]

Table 3: Performance of an OFET with a Quinoxaline-Based Polymer

PolymerDevice ConfigurationHole Mobility (μh) (cm²/V·s)On/Off RatioReference
PQ1 BGBCup to 0.12-[11]

PQ1: An alternating donor-acceptor polymer with quinoxaline as the electron-deficient unit and indacenodithiophene (IDT) as the electron-rich unit. BGBC: Bottom-Gate, Bottom-Contact.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a quinoxaline derivative and the fabrication of a representative organic electronic device.

Protocol for the Synthesis of a Functionalized Quinoxaline Derivative

This protocol is based on the classical and widely used condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[12]

Objective: To synthesize 2,3-diphenylquinoxaline.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

  • Dry the purified product under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for the Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell

This protocol describes the fabrication of a conventional architecture organic solar cell using a quinoxaline-based non-fullerene acceptor.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Donor polymer (e.g., PM6)

  • Quinoxaline-based acceptor (e.g., BQ-2Cl-FBr)

  • Chlorobenzene (solvent)

  • Electron transport layer material (e.g., PFN-Br)

  • Metal for cathode (e.g., Aluminum)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and quinoxaline-based acceptor in chlorobenzene (e.g., a 1:1.2 weight ratio) with a total concentration of ~20 mg/mL.

    • Transfer the substrates and the active layer solution into a nitrogen-filled glovebox.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at a specified speed (e.g., 2000-3000 rpm) for 60 seconds.

    • Anneal the active layer at a specified temperature (e.g., 85°C) for a set time (e.g., 5 minutes).[11]

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a solution of the ETL material (e.g., PFN-Br in methanol) on top of the active layer.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask at a pressure below 10⁻⁶ Torr.

Device Characterization:

  • The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar irradiation (100 mW/cm²).

  • The external quantum efficiency (EQE) is measured to determine the photon-to-electron conversion efficiency at different wavelengths.

Visualizations

Generalized Synthetic Pathway for Quinoxaline Derivatives

G A o-Phenylenediamine Derivative C Condensation Reaction (e.g., in Ethanol/Acetic Acid) A->C B 1,2-Dicarbonyl Compound B->C D Functionalized Quinoxaline Derivative C->D

Caption: General reaction scheme for the synthesis of quinoxaline derivatives.

Experimental Workflow for Organic Solar Cell Fabrication

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Final Steps A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Spin-coat PEDOT:PSS (HTL) B->C D Spin-coat Donor:Acceptor Blend (Active Layer) C->D E Spin-coat ETL D->E F Thermal Evaporation of Metal Cathode E->F G Device Encapsulation F->G

Caption: A typical workflow for the fabrication of a bulk heterojunction organic solar cell.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 2-(quinoxalin-6-yl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and efficient method involves a two-step process:

  • Synthesis of Quinoxaline-6-carboxylic acid: This is typically achieved through the condensation of 3,4-diaminobenzoic acid with glyoxal. This reaction is a standard method for forming the quinoxaline ring system.[1][2]

  • Esterification: The resulting quinoxaline-6-carboxylic acid is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound.[1]

Q2: What are the critical parameters to control during the synthesis of Quinoxaline-6-carboxylic acid?

The key parameters to monitor are reaction temperature, pH, and the purity of the starting materials. The condensation reaction is often sensitive to pH, and maintaining it in a slightly acidic to neutral range is generally optimal. High temperatures can sometimes lead to side reactions, so it's crucial to follow the recommended temperature profile.

Q3: I am observing a low yield in the esterification step. What could be the reason?

Low yields in the esterification step can be due to several factors:

  • Incomplete reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). If necessary, increase the reaction time or the amount of the acid catalyst.

  • Water content: The presence of water can shift the equilibrium of the esterification reaction back towards the starting materials. Use dry methanol and glassware.

  • Purity of the carboxylic acid: Impurities in the Quinoxaline-6-carboxylic acid can interfere with the reaction. Ensure the starting material is of high purity.

Q4: What are the recommended methods for purifying the final product, this compound?

The most common purification techniques for quinoxaline derivatives are recrystallization and column chromatography.

  • Recrystallization: This method is effective if the product is a solid and there is a significant difference in solubility between the product and the impurities in a chosen solvent system.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A suitable eluent system, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), is used to separate the desired compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of Quinoxaline-6-carboxylic acid Incomplete condensation reaction.Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Side reactions, such as decarboxylation at high temperatures.Maintain the recommended reaction temperature. Use a milder catalyst if possible.
Impure 3,4-diaminobenzoic acid.Use freshly purified or high-purity 3,4-diaminobenzoic acid.
Formation of a dark-colored reaction mixture Oxidation of the diamine starting material.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of reactants or products at high temperatures.Carefully control the reaction temperature and avoid overheating.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-solvent or by concentrating the solution.
Formation of an emulsion during workup.Add a saturated brine solution to break the emulsion.
Presence of starting material in the final product after esterification Incomplete esterification.Increase the reaction time, the amount of methanol, or the concentration of the acid catalyst.
Hydrolysis of the ester during workup Presence of base during the aqueous workup.Neutralize the reaction mixture carefully and avoid strongly basic conditions. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline-6-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of this compound (Esterification)
  • Reaction Setup: In a dry round-bottom flask, suspend Quinoxaline-6-carboxylic acid (1 equivalent) in anhydrous methanol (a significant excess).

  • Addition of Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (around 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Be cautious as this will generate CO2 gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Quinoxaline-6-carboxylic acid

ParameterCondition
Starting Material 3,4-diaminobenzoic acid
Reagent 40% Aqueous Glyoxal
Solvent Ethanol/Water
Temperature 80-90 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 75-85%

Table 2: Reaction Conditions for the Esterification to this compound

ParameterCondition
Starting Material Quinoxaline-6-carboxylic acid
Reagent Anhydrous Methanol
Catalyst Concentrated Sulfuric Acid
Temperature ~65 °C (Reflux)
Reaction Time 4-6 hours
Typical Yield 80-90%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline-6-carboxylic acid Synthesis cluster_step2 Step 2: Esterification A 3,4-Diaminobenzoic Acid + Glyoxal B Condensation Reaction (Ethanol/Water, Reflux) A->B C Quinoxaline-6-carboxylic acid (Crude) B->C D Recrystallization C->D E Pure Quinoxaline-6-carboxylic acid D->E F Quinoxaline-6-carboxylic acid + Methanol E->F Proceed to next step G Esterification (H2SO4 catalyst, Reflux) F->G H This compound (Crude) G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Which step has low yield? Start->Q1 Step1 Step 1: Condensation Q1->Step1 Condensation Step2 Step 2: Esterification Q1->Step2 Esterification Check_Purity Check Starting Material Purity Step1->Check_Purity Check_Water Is there water in the reaction? Step2->Check_Water Check_Time_Temp Increase Reaction Time or Temperature? Check_Purity->Check_Time_Temp Increase_Time Increase Reaction Time Check_Time_Temp->Increase_Time Yes Increase_Temp Slightly Increase Temperature Check_Time_Temp->Increase_Temp No End Yield Improved Increase_Time->End Increase_Temp->End Use_Dry Use Anhydrous Reagents/Glassware Check_Water->Use_Dry Yes Check_Catalyst Increase Catalyst Amount? Check_Water->Check_Catalyst No Use_Dry->End Increase_Catalyst Increase H2SO4 Amount Check_Catalyst->Increase_Catalyst Yes Check_Catalyst->End No Increase_Catalyst->End

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the cyclocondensation reaction of 3,4-diaminophenylacetic acid or its methyl ester with a methyl glyoxylate derivative. This reaction is a standard approach for forming the quinoxaline ring system.[1]

Q2: What are the typical starting materials for this synthesis?

A2: The key precursors are a substituted ortho-phenylenediamine, specifically 3,4-diaminophenylacetic acid or its methyl ester, and a dicarbonyl compound, which is typically methyl glyoxylate or a related equivalent.[1]

Q3: What catalysts are commonly used to improve reaction efficiency?

A3: A variety of catalysts can be employed to enhance the reaction rate and yield. These include acid catalysts such as acetic acid or p-toluenesulfonic acid.[2] In some cases, Lewis acids or metal catalysts like copper or iron-based catalysts have been shown to be effective in related quinoxaline syntheses.[1]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent like ethanol can also be an effective method for obtaining a high-purity product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive or insufficient catalyst. - Poor quality of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. While some quinoxaline syntheses proceed at room temperature, others may require heating.[1][2] - Ensure the catalyst is active and used in the appropriate amount. For acid catalysts, ensure anhydrous conditions if necessary. - Verify the purity of the 3,4-diaminophenylacetic acid derivative and the glyoxylate reagent.
Formation of Multiple Products (Side Reactions) - Oxidation of the diamine starting material. - Self-condensation of the glyoxylate. - Polymerization of reactants or products.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Control the addition rate of the glyoxylate to the diamine solution. - Optimize the reaction temperature and time to favor the desired product formation.
Product is Darkly Colored or Oily - Presence of colored impurities from starting material degradation or side reactions. - Residual catalyst or byproducts.- Treat the crude product with activated charcoal in a suitable solvent to remove colored impurities. - Ensure complete removal of the catalyst during workup. For acid catalysts, a mild basic wash may be necessary. - Effective purification by column chromatography is crucial.
Difficulty in Isolating the Product - Product is highly soluble in the reaction solvent. - Formation of an emulsion during aqueous workup.- After reaction completion, evaporate the solvent and attempt to crystallize the product from a different solvent system. - If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for quinoxaline synthesis. Optimization of specific parameters is recommended for achieving the best results.

Materials:

  • Methyl 3,4-diaminophenylacetate

  • Methyl glyoxylate (or its stable hydrate or polymer)

  • Catalyst (e.g., acetic acid)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3,4-diaminophenylacetate (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Add the catalyst (e.g., 0.1-0.2 equivalents of acetic acid).

  • To this solution, add methyl glyoxylate (1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (NMR, MS).

Data Presentation

Table 1: Factors Influencing the Yield of Quinoxaline Synthesis

The following table summarizes general findings from the literature on how different parameters can affect the yield of quinoxaline synthesis. Specific yields for this compound will vary depending on the exact conditions.

Parameter Condition A Yield Range Condition B Yield Range Reference(s)
Catalyst No CatalystLowAcid Catalyst (e.g., Acetic Acid)Moderate to High[2]
Solvent Aprotic (e.g., Toluene)GoodProtic (e.g., Ethanol)Good to Excellent[1]
Temperature Room TemperatureVariesRefluxOften Higher[1][2]
Atmosphere AirGoodInert (N2 or Ar)Often ImprovedGeneral Practice

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Methyl 3,4-diaminophenylacetate in Solvent add_catalyst Add Catalyst start->add_catalyst add_glyoxylate Add Methyl Glyoxylate add_catalyst->add_glyoxylate react React (Stir/Heat) add_glyoxylate->react cool Cool to Room Temperature react->cool evaporate Solvent Evaporation cool->evaporate extract Aqueous Extraction evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterization (NMR, MS) chromatography->characterize

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Check Catalyst incomplete->optimize_conditions check_starting_materials Check Starting Material Purity complete->check_starting_materials impure_sm Impure Starting Materials check_starting_materials->impure_sm Impure check_workup Review Workup Procedure check_starting_materials->check_workup Pure purify_sm Purify Starting Materials impure_sm->purify_sm workup_issue Product Loss During Workup check_workup->workup_issue Issue Found optimize_workup Optimize Extraction/Purification workup_issue->optimize_workup

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Synthesis of Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-(quinoxalin-6-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the condensation reaction between a substituted ortho-phenylenediamine, specifically 4-amino-3-nitrophenylacetate, and a methyl pyruvate derivative. This reaction is a variation of the classical quinoxaline synthesis. The initial nitrated compound is then reduced to form the final product.

Q2: What are the critical parameters to control during the condensation reaction?

A2: Key parameters to monitor and control include:

  • Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to byproduct formation.[1][2]

  • Solvent: The choice of solvent is crucial for reactant solubility and can influence the reaction rate and work-up procedure.[1]

  • Catalyst: While some condensation reactions can proceed without a catalyst, acidic or basic catalysts are often employed to increase the reaction rate. The choice and loading of the catalyst are critical.[1][3]

  • Stoichiometry: Precise control of the reactant molar ratios is essential to maximize yield and minimize unreacted starting materials.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][4] It allows for the visualization of the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reactants - Verify the purity of starting materials (o-phenylenediamine and pyruvate derivative) using techniques like NMR or melting point analysis. - Ensure the pyruvate derivative has not undergone self-condensation or degradation.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC. - If the reaction is known to be exothermic, ensure adequate cooling to prevent runaway reactions, especially during scale-up.[2]
Incorrect Solvent - Ensure the chosen solvent fully dissolves the reactants at the reaction temperature. - Consider switching to a higher-boiling point solvent if the reaction requires higher temperatures.[1] - For reactions sensitive to moisture, use anhydrous solvents.[1]
Catalyst Issues - If using a catalyst, confirm its activity and ensure it is not poisoned. - Optimize the catalyst loading; too much or too little can be detrimental. - For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.[3]
Incomplete Reaction - Extend the reaction time, monitoring by TLC until the starting materials are consumed. - If the reaction appears to have stalled, consider a fresh addition of the catalyst.
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature to minimize side reactions.[1] - Consider a slower, more controlled heating ramp-up during scale-up.
Incorrect Stoichiometry - Carefully re-check the molar ratios of the reactants. An excess of one reactant can lead to the formation of undesired products.
Air/Moisture Sensitivity - If the reactants or intermediates are sensitive to oxidation or hydrolysis, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Side Reactions of Pyruvate - The methyl pyruvate derivative can undergo self-condensation. Consider adding it slowly to the reaction mixture.
Problem 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Impurities - Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography if silica gel is not effective.
Oily or Tarry Crude Product - Attempt to precipitate the product by triturating the crude material with a non-polar solvent (e.g., hexane or diethyl ether). - Recrystallization from a suitable solvent system can be an effective purification method.
Product Insolubility - If the product is insoluble in common organic solvents, consider filtration and washing with appropriate solvents to remove soluble impurities.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general representation based on common quinoxaline synthesis procedures. Researchers should optimize the conditions for their specific scale and equipment.

  • Reaction Setup:

    • A multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet is charged with the substituted o-phenylenediamine (1 equivalent).

    • The appropriate solvent (e.g., ethanol, acetic acid, or a high-boiling aprotic solvent like DMF) is added.[1][5]

  • Reaction Execution:

    • The mixture is stirred to ensure complete dissolution or a fine suspension.

    • The methyl pyruvate derivative (1 to 1.2 equivalents) is added to the mixture. The addition can be done portion-wise or via a dropping funnel to control any initial exotherm.

    • If a catalyst is used, it is added at this stage.

    • The reaction mixture is heated to the desired temperature (typically ranging from 80 °C to 120 °C) and maintained for the required time (monitored by TLC).[5]

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Alternatively, recrystallization from a suitable solvent can be employed for purification.

Data Presentation

Table 1: Effect of Solvent and Temperature on a Model Quinoxaline Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol801265
2Acetic Acid100678
3DMF120485
4Toluene1101072

Note: This is representative data for a generic quinoxaline synthesis and should be used as a guideline for optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (o-phenylenediamine, pyruvate) setup Reaction Setup (Flask, Stirrer, Condenser) start->setup addition Reagent Addition & Catalyst setup->addition heating Heating & Monitoring (TLC) addition->heating cooling Cooling heating->cooling extraction Solvent Removal & Extraction cooling->extraction drying Drying & Concentration extraction->drying purify Column Chromatography or Recrystallization drying->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? temp Suboptimal Temperature? start->temp reactants Impure/Inactive Reactants? start->reactants catalyst Catalyst Issue? start->catalyst time Insufficient Reaction Time? start->time optimize_temp Optimize Temperature temp->optimize_temp check_reactants Verify Reactant Purity reactants->check_reactants check_catalyst Check Catalyst Activity/Loading catalyst->check_catalyst extend_time Extend Reaction Time time->extend_time

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Troubleshooting Low Solubility of "Methyl 2-(quinoxalin-6-yl)acetate" in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low solubility issues encountered with "Methyl 2-(quinoxalin-6-yl)acetate" and other quinoxaline derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation immediately after diluting my DMSO stock of "this compound" into my aqueous assay buffer. What is happening?

A1: This is a common phenomenon known as "crashing out" or "precipitation." It typically occurs when a compound that is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1][2] This rapid change in solvent polarity causes the compound to come out of solution.[1]

Q2: My assay medium containing the compound appears clear initially but becomes cloudy or shows precipitate after incubation at 37°C. Why does this happen?

A2: Delayed precipitation can be caused by several factors. Changes in temperature, such as moving from room temperature to 37°C, can decrease the solubility of some compounds.[1] Additionally, interactions with components in the cell culture media, such as salts and proteins, or a shift in pH due to cellular metabolism or the CO2 environment in the incubator, can lead to the compound precipitating over time.[1][2]

Q3: Can repeated freeze-thaw cycles of my stock solution in DMSO affect the solubility of "this compound"?

A3: Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compound. Some compounds may precipitate out of the DMSO stock at low temperatures and may not fully redissolve upon thawing.[1] This can lead to an inaccurate concentration in your stock solution and subsequent precipitation in your assay. It is also important to note that DMSO is hygroscopic and can absorb water over time, which can also reduce the solubility of the compound in the stock solution.[1]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5%, as higher concentrations can be toxic to cells and may interfere with the assay itself.[1][3]

Troubleshooting Guide

Should you encounter low solubility or precipitation with "this compound", consult the following table for common causes and recommended solutions.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity from DMSO to aqueous buffer.[1]Pre-warm the aqueous solution to your experimental temperature (e.g., 37°C).[1][2] Add the DMSO stock to the aqueous solution dropwise while gently vortexing or swirling.[1][2] Consider performing a serial dilution.[2]
High Final Concentration: The desired concentration exceeds the compound's aqueous solubility limit.[1][2]Decrease the final working concentration of the compound.[2] Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.[2]
Precipitation Over Time in Incubator Temperature Shift: Decreased solubility at 37°C compared to room temperature.[1]Pre-warm the cell culture media to 37°C before adding the compound.[1] Ensure the incubator temperature is stable.[1]
pH Shift in Media: Cellular metabolism or CO2 environment alters the pH, affecting solubility.[1][2]Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] Test the compound's solubility at different pH values.
Interaction with Media Components: Salts, proteins, or other components in the media may cause precipitation.[1]Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.[1] Evaluate solubility in a simpler buffer like PBS to see if media components are the issue.[1]
Cloudiness or Precipitate in DMSO Stock Poor Solubility at Low Temperatures: The compound has precipitated out of the DMSO stock during storage.Before use, warm the stock solution to room temperature or 37°C and vortex to ensure it is fully redissolved.[1]
Water Absorption by DMSO: DMSO has absorbed atmospheric moisture, reducing the compound's solubility.[1]Use anhydrous DMSO to prepare stock solutions.[1] Store stock solutions in tightly sealed containers.[1]
Freeze-Thaw Cycles: Repeated cycles have led to precipitation.[1]Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration
  • Prepare a High-Concentration Stock Solution: Dissolve "this compound" in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[2]

  • Prepare a Dilution Series: Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Initial Visual Inspection: Immediately inspect each dilution for any signs of precipitation.

  • Incubation: Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.

  • Final Visual Inspection: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.[2]

Protocol 2: Preparing Compound Working Solutions
  • Warm Media: Pre-warm your complete cell culture medium to 37°C.[1][2]

  • Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your DMSO stock in the pre-warmed medium.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the DMSO stock (or intermediate dilution) dropwise to achieve the final desired concentration.[2]

  • Final DMSO Concentration: Ensure the final DMSO concentration is within a range that is non-toxic to your cells (typically ≤ 0.5%).[1]

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and understand the factors affecting compound solubility.

cluster_0 Troubleshooting Low Solubility A Observation: Precipitation in Assay B Immediate Precipitation A->B C Delayed Precipitation A->C D Possible Causes B->D C->D E Solvent Shock D->E F High Concentration D->F G Temperature Shift D->G H pH Shift D->H I Media Interaction D->I J Solutions E->J F->J G->J H->J I->J K Optimize Dilution (Pre-warm, Slow Addition) J->K L Lower Final Concentration J->L M Pre-warm Media & Stable Incubation J->M N Use Buffered Media (e.g., HEPES) J->N O Test in Simpler Buffer (PBS) J->O

Caption: Troubleshooting workflow for compound precipitation in assays.

cluster_1 Recommended Compound Preparation Workflow P Start: High Concentration Stock in Anhydrous DMSO Q Aliquot into Single-Use Vials P->Q R Store Properly (Tightly Sealed) P->R S For Use: Warm to RT/37°C & Vortex Q->S R->S U Slowly Add Stock to Warmed Media while Vortexing S->U T Pre-warm Aqueous Buffer/Media to 37°C T->U V Final Solution: Compound in Assay Media (Final DMSO ≤ 0.5%) U->V

Caption: Recommended workflow for preparing compound working solutions.

References

Preventing degradation of "Methyl 2-(quinoxalin-6-yl)acetate" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(quinoxalin-6-yl)acetate. Our goal is to help you navigate potential challenges, minimize degradation, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method for synthesizing the quinoxaline core is through the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible route involves the reaction of 3,4-diaminophenylacetic acid with glyoxal, followed by esterification of the resulting carboxylic acid.

Q2: What are the primary degradation pathways for this compound during synthesis?

The two main points of potential degradation are the quinoxaline ring itself and the methyl ester functional group. The quinoxaline ring can be susceptible to over-oxidation or the formation of benzimidazole side products under harsh acidic conditions.[1] The methyl ester is prone to hydrolysis back to the carboxylic acid under either acidic or basic conditions, particularly in the presence of water.

Q3: How can I minimize the formation of side products during the quinoxaline ring formation?

To minimize the formation of side products such as benzimidazoles, it is crucial to carefully control the reaction conditions. This includes maintaining an appropriate temperature, avoiding prolonged reaction times, and using milder catalysts.[1]

Q4: What are the best practices for the purification and storage of this compound?

Purification can typically be achieved using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). For storage, it is recommended to keep the compound in a cool, dry, and dark place to prevent degradation. Inert atmosphere storage can also be considered for long-term stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of quinoxaline product Incomplete condensation reaction.- Ensure stoichiometric amounts of reactants or a slight excess of the more volatile reactant. - Increase reaction time or temperature moderately. - Check the purity of starting materials.
Formation of side products (e.g., benzimidazoles, dimers).[1]- Use milder reaction conditions (lower temperature, shorter reaction time). - Consider using a different catalyst or a catalyst-free system if applicable.
Presence of carboxylic acid impurity in the final product Hydrolysis of the methyl ester during workup or purification.- Ensure all workup steps are performed under neutral or slightly acidic pH. - Use anhydrous solvents for chromatography. - Avoid prolonged exposure to protic solvents.
Incomplete esterification.- Drive the esterification reaction to completion using Dean-Stark apparatus to remove water. - Use a larger excess of methanol. - Consider using a different esterification method (e.g., using methyl iodide with a base).
Observation of colored impurities Oxidation of the o-phenylenediamine starting material.- Use freshly purified o-phenylenediamine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product Product is an oil or has poor crystallinity.- Attempt purification via column chromatography. - Try different solvent systems for crystallization. - Consider converting the product to a crystalline salt for isolation and then regenerating the free base.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for similar quinoxaline derivatives.

Step 1: Synthesis of 2-(Quinoxalin-6-yl)acetic acid

  • In a round-bottom flask, dissolve 3,4-diaminophenylacetic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add an aqueous solution of glyoxal (40% in water, 1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude 2-(quinoxalin-6-yl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Esterification to this compound

  • Suspend the crude 2-(quinoxalin-6-yl)acetic acid (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline Formation cluster_step2 Step 2: Esterification cluster_purification Purification A 3,4-Diaminophenylacetic Acid C Condensation Reaction (Ethanol/Water, Reflux) A->C B Glyoxal B->C D 2-(Quinoxalin-6-yl)acetic acid C->D G Esterification (Reflux) D->G E Methanol E->G F Acid Catalyst F->G H This compound G->H I Crude Product H->I J Column Chromatography I->J K Pure Product J->K

Caption: Proposed synthetic workflow for this compound.

Degradation_Pathway cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Start This compound Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Oxidation Ring Oxidation (Harsh Conditions) Start->Oxidation Rearrangement Rearrangement (Strong Acid) Start->Rearrangement Acid 2-(Quinoxalin-6-yl)acetic acid Hydrolysis->Acid Oxidized Oxidized Quinoxaline Derivatives Oxidation->Oxidized Benzimidazole Benzimidazole Side-products Rearrangement->Benzimidazole

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Functionalization of the Quinoxaline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the quinoxaline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds?

A1: The most prevalent side products include benzimidazoles, dimers of quinoxaline, over-oxidation products, and incomplete condensation products like mono-imines.[1] Benzimidazoles can form through rearrangement of the quinoxaline skeleton, particularly under acidic conditions.[1] Dimerization can occur in the presence of strong acids, and the o-phenylenediamine starting material is susceptible to oxidation, leading to colored impurities.[1]

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halo-quinoxaline is giving significant amounts of homo-coupled byproducts. What is the cause and how can I minimize it?

A2: Homo-coupling is a common side reaction in palladium-catalyzed cross-couplings. It can result in quinoxaline-quinoxaline dimers or biaryls from the coupling partner. This is often caused by the presence of oxygen, which can promote the formation of Pd(II) species that facilitate homo-coupling. Other factors include suboptimal ligand choice, inappropriate base or solvent, and high reaction temperatures. To minimize homo-coupling, it is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Careful selection of ligands that accelerate oxidative addition and reductive elimination can also favor the desired cross-coupling pathway. Additionally, optimizing the base, solvent, and reaction temperature can significantly reduce the formation of homo-coupled products.

Q3: I am observing the formation of a quinoxaline N-oxide in my reaction, which was not the intended product. How can this be avoided?

A3: Quinoxaline N-oxides can form if oxidizing agents are present in the reaction mixture or during workup.[2] The starting materials or solvents may contain peroxide impurities, or prolonged exposure to air at elevated temperatures can lead to N-oxidation.[3] To prevent this, ensure all reagents and solvents are free of oxidizing impurities and perform the reaction under an inert atmosphere.[3]

Q4: During the synthesis of quinoxaline-1,4-dioxides, I am getting a mixture of 6- and 7-substituted isomers. How can I improve the regioselectivity?

A4: The formation of isomeric mixtures is a known issue when using substituted benzofuroxans in the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.[1] The regioselectivity of this reaction can be influenced by the nature of the substituents on the benzofuroxan ring. If separating the isomers proves difficult, it may be necessary to consider an alternative synthetic strategy that offers better control over the regiochemical outcome.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Functionalized Quinoxaline
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Increase the reaction temperature or consider microwave-assisted heating to enhance the reaction rate.[4]
Suboptimal Reaction Conditions - Screen different solvents. Polar aprotic solvents like DMF and DMSO can accelerate certain reactions. - Optimize the stoichiometry of the reactants and reagents.
Inefficient Catalyst System - Experiment with different catalysts (e.g., various palladium, copper, or nickel catalysts) and ligands. - Adjust the catalyst loading. For challenging substrates, a higher catalyst loading may be required.
Significant Side Product Formation - Identify the major byproducts using techniques like LC-MS or NMR. - Refer to the specific troubleshooting guides below to address the formation of particular side products.
Problem 2: Formation of Benzimidazole Byproduct
Potential Cause Troubleshooting Steps
Degraded or Impure 1,2-Dicarbonyl Compound - Assess the purity of the 1,2-dicarbonyl compound using NMR or GC-MS before use. - Purify the reagent by recrystallization or chromatography if impurities like aldehydes are detected.[3]
Harsh Reaction Conditions - Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts. - Employ milder catalysts (e.g., cerium(IV) ammonium nitrate, iodine) or consider catalyst-free "green" synthetic methods in solvents like water or ethanol.[1]
Problem 3: Formation of Dihydroquinoxaline Intermediate
Potential Cause Troubleshooting Steps
Incomplete Oxidation - Introduce a mild oxidant. Often, stirring the reaction mixture open to the air after the initial condensation is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline.[3] - Some transition metal catalysts can facilitate the final oxidation step.
Non-oxidizing Reaction Conditions - If the reaction is performed under strictly inert conditions, a separate oxidation step may be necessary.

Quantitative Data on Quinoxaline Synthesis

Table 1: Comparison of Catalysts in the Synthesis of 2,3-Diphenylquinoxaline

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
AlCuMoVPToluene25292[5]
AlFeMoVPToluene25280[5]
Ceric Ammonium Nitrate (CAN) (5 mol%)WaterRoom Temp.N/AExcellent[6]
HClO₄·SiO₂N/AN/AN/AExcellent[6]
L-Proline (20 mol%)WaterN/A12Good[7]
Iodine (I₂) (20 mol%)DMSO100N/AGood[7]

Table 2: Optimization of Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285[8]
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001278[8]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Oxidative Cyclization to Quinoxalines

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • α-Hydroxy Ketone (1 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

  • Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.

  • Add DMSO to the mixture.

  • Heat the reaction at 100 °C. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoxalines

Materials:

  • 2-Chloroquinoxaline derivative (1.0 mmol, 1.0 equiv.)

  • Substituted aniline (1.2 mmol, 1.2 equiv.)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloroquinoxaline, the aniline, and sodium tert-butoxide.

  • In a separate vial, weigh out Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Visualizations

troubleshooting_workflow start Reaction Complete Analyze Crude Product is_pure Is the product pure? start->is_pure end Pure Quinoxaline Obtained is_pure->end Yes identify_byproduct Identify major byproduct(s) (NMR, MS) is_pure->identify_byproduct No is_benzimidazole Benzimidazole? identify_byproduct->is_benzimidazole is_dimer Dimer? is_benzimidazole->is_dimer No solve_benzimidazole Check dicarbonyl purity Use milder catalyst Control temperature is_benzimidazole->solve_benzimidazole Yes is_n_oxide N-Oxide? is_dimer->is_n_oxide No solve_dimer Avoid strong acid Use weaker acid catalyst is_dimer->solve_dimer Yes solve_n_oxide Use inert atmosphere Check for oxidizing impurities is_n_oxide->solve_n_oxide Yes purify Purify Product (Column Chromatography, Recrystallization) is_n_oxide->purify Other solve_benzimidazole->purify solve_dimer->purify solve_n_oxide->purify

Troubleshooting workflow for common quinoxaline synthesis issues.

suzuki_homocoupling_mitigation start High Homo-coupling in Suzuki Reaction cause1 Presence of Oxygen start->cause1 cause2 Suboptimal Ligand start->cause2 cause3 Inappropriate Base/Solvent start->cause3 solution1 Rigorous Degassing (e.g., freeze-pump-thaw) Maintain Inert Atmosphere cause1->solution1 solution2 Use Ligands that Accelerate Reductive Elimination (e.g., Buchwald ligands) cause2->solution2 solution3 Screen Bases and Solvents (e.g., K₂CO₃, Cs₂CO₃ in dioxane/water) cause3->solution3 benzimidazole_formation_pathway start o-Phenylenediamine + Aldehyde Impurity intermediate1 Formation of Schiff Base Intermediate start->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization oxidation Oxidation/ Aromatization cyclization->oxidation product Benzimidazole Byproduct oxidation->product

References

Technical Support Center: Catalyst Selection for Reactions Involving "Methyl 2-(quinoxalin-6-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with "Methyl 2-(quinoxalin-6-yl)acetate". The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that can be performed on "this compound" and what general classes of catalysts are required?

A1: "this compound" has two main reactive sites: the ester functional group and the quinoxaline ring. The primary reactions include:

  • Ester Group Transformations:

    • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, typically catalyzed by a base (e.g., Sodium Hydroxide) or an acid.

    • Amidation: Reaction of the ester with an amine to form an amide, which can be catalyzed by Lewis acids or proceed through an activated intermediate.

  • Quinoxaline Ring Functionalization:

    • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): If a halide is present on the quinoxaline ring, palladium-based catalysts are used to form new carbon-carbon bonds.

    • C-H Activation/Arylation: Direct functionalization of the quinoxaline C-H bonds can be achieved using transition metal catalysts, such as palladium, or under metal-free photocatalytic conditions.[1][2][3]

Q2: How do I choose a catalyst for the synthesis of the quinoxaline core itself?

A2: The synthesis of the quinoxaline core, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, can be catalyzed by a variety of substances to improve yield and reduce reaction time.[4][5] Common catalysts include:

  • Lewis Acids: Simple metal salts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O are effective, economical, and easy to handle.[6]

  • Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates or copper-alumina offer high yields under mild conditions and are recyclable.[7]

  • Acid Catalysts: Strong acids are used in the classic preparation method, though this often requires high temperatures.[5] Greener alternatives like solid acid catalysts (e.g., TiO₂-Pr-SO₃H) can provide excellent yields at room temperature.[5]

Troubleshooting Guides

Hydrolysis of the Methyl Ester

Q: My hydrolysis of "this compound" to the carboxylic acid is incomplete or very slow. What are the potential causes and solutions?

A: Incomplete hydrolysis is a common issue. Here are the primary areas to investigate:

  • Insufficient Base/Acid: The stoichiometry of the catalyst is crucial. For base-catalyzed hydrolysis (e.g., NaOH, KOH, LiOH), ensure at least one equivalent is used. For challenging substrates, an excess may be required.

  • Low Reaction Temperature: Saponification rates are temperature-dependent. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). A patent for a similar quinoxaline ester hydrolysis specifies heating at 90°C for 2 hours.[8]

  • Poor Solubility: The substrate may not be fully dissolved in the reaction medium. Using a co-solvent like THF or methanol with an aqueous base can improve solubility and reaction rate.

  • Steric Hindrance: The environment around the ester can affect its reactivity. While the 6-position of the quinoxaline is relatively unhindered, complex molecular geometries can slow the reaction.[9]

ParameterRecommendationRationale
Catalyst NaOH, KOH, or TMSOKStrong bases are effective for saponification. TMSOK can be used in anhydrous conditions.[10]
Solvent H₂O/THF, H₂O/MethanolA co-solvent system improves the solubility of the organic substrate in the aqueous base.
Temperature Room Temperature to 90 °CIncreased temperature accelerates the reaction rate.[8]
Monitoring TLC or LC-MSTrack the disappearance of the starting material to determine reaction completion.
Amidation of the Methyl Ester

Q: I am attempting to form an amide from "this compound" and an amine, but I am observing low to no product formation. What should I try?

A: Direct amidation of unactivated esters can be challenging. Consider the following troubleshooting steps:

  • Unreactive Amine: The nucleophilicity of the amine is critical. Primary amines are generally more reactive than secondary amines. Electron-deficient anilines or sterically hindered amines may require more forcing conditions or different catalytic systems.

  • Ineffective Catalyst System: For direct amidation, a catalyst may be necessary to activate the ester. Nickel-catalyzed reductive coupling with nitroarenes is a modern approach for forming aryl amides.[11] For simpler amines, conversion of the corresponding carboxylic acid (obtained from hydrolysis) to an amide using standard peptide coupling reagents is often more reliable.

  • Side Reactions: If using a strong base, deprotonation of other acidic protons on your substrate or amine can lead to side reactions. Using a non-nucleophilic base like DIPEA can be beneficial.[12]

  • Activation to Acid Chloride: A robust method is to first hydrolyze the ester to the carboxylic acid, then convert the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines.[13]

ProblemPotential SolutionCatalyst/ReagentNotes
Low Amine NucleophilicityUse a more activated form of the carboxylic acid.HATU, EDC/HOBtThese are standard peptide coupling reagents used with the carboxylic acid, not the ester.
Ester is UnreactiveConvert to a more reactive intermediate.SOCl₂ or Oxalyl ChlorideThis two-step approach (hydrolysis then activation) is often more successful.[13]
Reaction StallsUse a catalyst designed for direct amidation.Nickel-based catalystsEffective for coupling with nitroarenes to form aryl amides directly from esters.[11]
Suzuki-Miyaura Cross-Coupling of a Halogenated Quinoxaline Precursor

Q: I am performing a Suzuki coupling on a bromo- or chloro-substituted quinoxaline-6-yl acetate derivative and getting low yields and significant side products. How can I optimize this reaction?

A: Suzuki coupling of heteroaromatic halides can be complex due to catalyst inhibition by the nitrogen atoms and the relative inertness of the C-X bond.[14]

  • Inactive Catalyst System: The choice of palladium source and ligand is paramount. For less reactive aryl chlorides, a highly active catalyst is required. Standard ligands like PPh₃ may be insufficient.

    • Palladium Source: Consider Pd(OAc)₂ or Pd₂(dba)₃ instead of Pd(PPh₃)₄.[14]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) are known to facilitate the oxidative addition of aryl chlorides and improve reaction outcomes.[14]

  • Inappropriate Base: The base is critical for activating the boronic acid. Weak bases like Na₂CO₃ might not be effective. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often required.[14] The base must be sufficiently soluble; using an aqueous solution or a co-solvent like water can help.

  • Side Product Formation:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This can be mitigated by using stable boronic acid derivatives like MIDA boronates or ensuring the system is rigorously deoxygenated.[15]

    • Homocoupling: This occurs when the boronic acid couples with itself. Optimizing the base and catalyst-to-ligand ratio can minimize this.

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[15]

ParameterRecommendation for Aryl ChloridesRecommendation for Aryl Bromides
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄, Pd(OAc)₂
Ligand SPhos, XPhos, P(t-Bu)₃PPh₃, SPhos
Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O1,4-Dioxane/H₂O, DMF
Temperature 90-120 °C80-110 °C

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a procedure for a similar quinoxaline ester.[8]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) and a co-solvent such as methanol or THF until the starting material is dissolved.

  • Reaction Conditions: Stir the mixture at 90 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully adjust the pH of the solution to ~5 with a dilute hydrochloric acid (HCl) solution. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethyl acetate or methanol to obtain the pure 2-(quinoxalin-6-yl)acetic acid.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Quinoxaline Precursor

This protocol provides general conditions for a challenging Suzuki coupling with a chloro-quinoxaline derivative.[14]

  • Reaction Setup: To a Schlenk flask, add the chloro-quinoxaline substrate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Base and Solvent: Add the base (e.g., K₃PO₄, 3.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane with 10% water) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Quinoxaline derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in cancer and fibrosis.[16][17][18][19] The pathway involves the phosphorylation of Smad proteins, leading to gene transcription. Inhibitors targeting the ALK5 kinase, a TGF-β type I receptor, can block this signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGFβRII (Type II Receptor) TGFB->TGFBR2 binds TGFBR1 ALK5 (Type I Receptor) TGFBR2->TGFBR1 recruits and phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 phosphorylates (P) Smad4 Smad4 Smad23->Smad4 complexes with Smad_complex Smad2/3-Smad4 Complex Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc translocates Quinoxaline Quinoxaline Inhibitor Quinoxaline->TGFBR1 inhibits Transcription Gene Transcription (e.g., Fibrosis, EMT) Smad_complex_nuc->Transcription regulates

Caption: TGF-β signaling pathway and the inhibitory action of quinoxaline-based compounds.

References

Technical Support Center: Purification of Crude "Methyl 2-(quinoxalin-6-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude "Methyl 2-(quinoxalin-6-yl)acetate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound"?

A1: Based on the general synthesis of quinoxaline derivatives, the most likely impurities include:

  • Unreacted Starting Materials: Residual amounts of the o-phenylenediamine and glyoxylic acid methyl ester precursors.

  • Positional Isomers: If a substituted o-phenylenediamine is used, different isomers of the product can be formed.

  • Oxidation Products: Quinoxaline rings can be susceptible to oxidation, leading to N-oxide impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Polymeric Byproducts: Under certain conditions, starting materials or intermediates can polymerize, leading to tar-like impurities that can complicate purification.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, acetic acid), as well as any catalysts, may be present in the crude product.

Q2: My purified "this compound" is colored. How can I remove the color?

A2: Colored impurities are common in quinoxaline synthesis. Here are a few strategies to decolorize your product:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the suspension gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired compound should remain in the filtrate, which can then be concentrated and recrystallized. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor.

  • Column Chromatography: Flash column chromatography is very effective at separating colored impurities from the desired product.

Q3: I am having trouble getting my "this compound" to crystallize. What can I do?

A3: Difficulty in crystallization can be due to the presence of impurities or the choice of solvent.

  • Purity: Ensure your crude product is as clean as possible before attempting crystallization. An initial purification by column chromatography might be necessary.

  • Solvent Selection: Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for quinoxaline derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with hexanes or water.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization by creating nucleation sites.

  • Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution can also yield crystals.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of "this compound".

Problem 1: Low Recovery After Column Chromatography
Possible Cause Suggested Solution
Product is still on the column. Gradually increase the polarity of the mobile phase. A common mobile phase for quinoxaline derivatives is a gradient of ethyl acetate in hexanes.
Product is adsorbing irreversibly to the silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%). This is particularly useful if your compound is basic.
Product is co-eluting with impurities. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column to achieve better separation. Experiment with different solvent ratios or different solvent systems entirely.
Product is volatile and evaporating with the solvent. Use a rotary evaporator at a lower temperature and/or higher pressure to remove the solvent.
Problem 2: Oily Product After Recrystallization
Possible Cause Suggested Solution
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out" instead of forming crystals.
The solvent is not ideal. The chosen solvent may be too good of a solvent for your compound. Try adding a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the warm, dissolved solution until it just starts to become cloudy, then allow it to cool slowly.
Presence of impurities. Impurities can inhibit crystallization. Try purifying the crude material by column chromatography first to remove impurities that may be interfering with crystal lattice formation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a general procedure that should be optimized for your specific crude material based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which "this compound" is soluble when hot and insoluble when cold. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

General Purification Workflow

G cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Crude_TLC TLC Analysis of Crude Crude->Crude_TLC HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Crystalline Product Filter->Pure MotherLiquor Mother Liquor (contains impurities) Filter->MotherLiquor ColumnChrom Column Chromatography Fractions Collect Fractions ColumnChrom->Fractions Crude_TLC->ColumnChrom TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Oil Pure Product (Oil/Solid) Evaporate->Pure_Oil

Caption: General purification workflows for crude "this compound".

Potential Impurity Formation Pathway

G ReactantA o-Phenylenediamine Derivative Product This compound ReactantA->Product ImpurityA Unreacted Starting Materials ReactantA->ImpurityA ImpurityB Positional Isomer ReactantA->ImpurityB If unsymmetrical ImpurityD Polymeric Byproducts ReactantA->ImpurityD Side reactions ReactantB Methyl 2-oxoacetate ReactantB->Product ReactantB->ImpurityA ReactantB->ImpurityD Side reactions ImpurityC Oxidation Product (N-oxide) Product->ImpurityC Oxidation

Caption: Potential pathways for impurity formation during synthesis.

Technical Support Center: Interpreting Complex NMR Spectra of "Methyl 2-(quinoxalin-6-yl)acetate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of "Methyl 2-(quinoxalin-6-yl)acetate" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of these complex heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the NMR analysis of quinoxaline derivatives.

Q1: What are the expected ¹H NMR chemical shift ranges for the aromatic protons of the quinoxaline core?

The chemical shifts of the protons on the quinoxaline ring are influenced by the nitrogen atoms and the substituents. Generally, you can expect the following:

Proton PositionTypical Chemical Shift (ppm)Multiplicity
H-2, H-38.5 - 9.5Singlet or Doublet
H-5, H-88.0 - 8.5Doublet or Multiplet
H-77.5 - 8.0Multiplet

Note: These are approximate ranges and can vary based on the solvent and the nature of other substituents on the ring. The electronegativity of the nitrogen atoms deshields the adjacent protons (H-2 and H-3), causing them to appear downfield.

Q2: How can I definitively assign the signals for the protons on the benzene portion of the quinoxaline ring (H-5, H-7, H-8)?

Due to the complex splitting patterns and potential for overlapping signals in the aromatic region, 1D ¹H NMR alone may not be sufficient for unambiguous assignment. The use of 2D NMR techniques is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds).[1][2] You should observe a cross-peak between H-7 and H-8, and between H-7 and H-5, helping to trace the connectivity within the spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This can be particularly useful for confirming assignments, for example, by observing a NOE between the methylene protons of the acetate group and H-5 or H-7, depending on the conformation.

Q3: The integration of my aromatic region doesn't seem to match the expected number of protons. What could be the cause?

Several factors can lead to inaccurate integration in the aromatic region:

  • Overlapping Solvent Peak: If you are using a solvent like deuterochloroform (CDCl₃), the residual solvent peak can sometimes overlap with your aromatic signals.[3] Consider using a different solvent, such as acetone-d₆, to shift the solvent peak.[3]

  • Signal Broadening: Broad peaks can lead to integration errors. Peak broadening can be caused by poor shimming, sample inhomogeneity (poor solubility), or the presence of paramagnetic impurities.[3][4]

  • Concentration Effects: At high concentrations, intermolecular interactions such as π-π stacking can occur, leading to changes in chemical shifts and potentially affecting integration.[3][5] It is advisable to run spectra at a moderate concentration.

II. Troubleshooting Common NMR Issues

This section provides solutions to specific problems you might encounter during your NMR experiments with "this compound" derivatives.

Problem: My ¹H NMR spectrum has very broad peaks, making it difficult to interpret.

Possible Causes and Solutions:

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape.[4]

    • Solution: Carefully shim the spectrometer before acquiring your data. If you are unfamiliar with this process, seek assistance from an experienced user or the facility manager.

  • Sample Inhomogeneity: Undissolved material or precipitation in the NMR tube will lead to broad lines.

    • Solution: Ensure your compound is fully dissolved in the NMR solvent. You may need to gently warm the sample or try a different solvent to improve solubility.[3]

  • Presence of Paramagnetic Species: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from a previous reaction step (e.g., a catalyst), consider treating your sample with a chelating agent or filtering it through a small plug of Celite.

  • Molecular Aggregation: As mentioned earlier, high concentrations can lead to aggregation and broad peaks.

    • Solution: Try acquiring the spectrum at a lower concentration.

Problem: I'm seeing unexpected signals in my spectrum that I can't assign to my molecule.

Possible Causes and Solutions:

  • Residual Solvents: Solvents from your purification steps (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely.[3]

    • Solution: Dry your sample under high vacuum for an extended period. Co-evaporation with a solvent in which your compound is soluble but the residual solvent is also volatile (like dichloromethane) can be effective.[3]

  • Water Peak: NMR solvents can absorb moisture from the air.[3]

    • Solution: Use fresh, high-quality NMR solvents. Storing solvents over molecular sieves can help keep them dry. A common technique to identify an exchangeable proton (like water or an N-H) is to add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum; the water peak should diminish or disappear.[3]

  • Rotamers: If your molecule has restricted rotation around a single bond (e.g., an amide), you may be observing signals from multiple conformations (rotamers).[3]

    • Solution: Try acquiring the spectrum at a higher temperature. This can increase the rate of rotation, causing the separate signals to coalesce into a single, averaged signal.[3]

Problem: The baseline of my spectrum is distorted, making it hard to see small peaks.

Possible Causes and Solutions:

  • Detector Overload: If your sample is very concentrated, the strong signals can saturate the detector, leading to baseline artifacts.[6]

    • Solution 1: Reduce the Tip Angle: Lowering the excitation pulse angle will reduce the overall signal intensity.[6]

    • Solution 2: Decrease the Receiver Gain: This will also reduce the signal intensity hitting the detector.[6]

    • Solution 3: Use a Solvent Suppression Technique: If a specific solvent or impurity peak is causing the issue, a presaturation or WET-1D experiment can be used to selectively suppress that signal.[6]

  • Improper Phasing and Baseline Correction:

    • Solution: Carefully phase your spectrum and apply a baseline correction during data processing. Most NMR software has automated routines for this, but manual adjustment may be necessary for optimal results.

III. Advanced Spectral Interpretation

For a complete and unambiguous structural elucidation of "this compound" derivatives, a combination of 1D and 2D NMR experiments is often essential.

Step-by-Step Protocol for Full Structural Assignment:
  • Acquire a High-Resolution ¹H NMR Spectrum: This will provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns.

  • Acquire a ¹³C NMR Spectrum: This will show the number of unique carbon environments.

  • Perform a DEPT (Distortionless Enhancement by Polarization Transfer) Experiment: This will help distinguish between CH, CH₂, and CH₃ groups.

  • Run a ¹H-¹H COSY Experiment: This will establish proton-proton coupling networks, allowing you to connect adjacent protons.[1][2]

  • Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Experiment: This will correlate each proton with the carbon it is directly attached to, providing one-bond C-H connectivity.[1][2]

  • Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons.[1][2] This experiment is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.

  • (Optional) Run a ¹H-¹H NOESY Experiment: As mentioned earlier, this can provide through-space correlations, which are invaluable for determining stereochemistry and confirming assignments of protons that are close in space but not necessarily coupled.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of your quinoxaline derivative.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Elucidation H1 ¹H NMR Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR C13->Fragments DEPT DEPT DEPT->Fragments COSY ¹H-¹H COSY COSY->Fragments HSQC ¹H-¹³C HSQC Connectivity Establish Connectivity HSQC->Connectivity HMBC ¹H-¹³C HMBC HMBC->Connectivity NOESY ¹H-¹H NOESY (Optional) Confirmation Confirm with NOESY NOESY->Confirmation Fragments->Connectivity Structure Propose Structure Connectivity->Structure Structure->Confirmation

References

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 2-(quinoxalin-6-yl)acetate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 2-(quinoxalin-6-yl)acetate using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected synthetic route for this compound?

A common and plausible synthetic route starts from Methyl 2-(4-amino-3-nitrophenyl)acetate . The synthesis involves two key steps:

  • Reduction of the nitro group to form Methyl 2-(3,4-diaminophenyl)acetate .

  • Cyclization of the resulting diamine with a glyoxal derivative to yield the final product, This compound .

Q2: What are the key compounds to monitor during the TLC analysis?

You should monitor the consumption of the starting material and the formation of the intermediate and the final product. The key compounds are:

  • Starting Material (SM): Methyl 2-(4-amino-3-nitrophenyl)acetate

  • Intermediate (INT): Methyl 2-(3,4-diaminophenyl)acetate

  • Product (P): this compound

Q3: How do the polarities of the starting material, intermediate, and product compare?

Generally, the polarity of the compounds will decrease as the reaction progresses:

  • Methyl 2-(4-amino-3-nitrophenyl)acetate (SM): The presence of the nitro and amino groups makes this compound relatively polar.

  • Methyl 2-(3,4-diaminophenyl)acetate (INT): The diamine is also polar, but its polarity might be slightly different from the starting material.

  • This compound (P): The final quinoxaline product is expected to be the least polar of the three.

This difference in polarity is what allows for their separation on a TLC plate.

TLC Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of the synthesis of this compound.

Problem Possible Cause(s) Solution(s)
All spots remain at the baseline. The solvent system is not polar enough to move the compounds up the plate.Increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
All spots are near the solvent front. The solvent system is too polar, causing all compounds to travel with the solvent front.Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.
Spots are streaking. The sample is too concentrated. The compound is acidic or basic.Dilute the sample before spotting it on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Poor separation between spots. The polarity of the solvent system is not optimal for separating the compounds of interest.Try a different solvent system. For example, you could try dichloromethane/methanol or toluene/acetone.
No spots are visible. The compounds are not UV-active. The concentration of the compounds is too low.Use a visualization stain (e.g., potassium permanganate or iodine). Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.

Experimental Protocols

TLC Monitoring of the Synthesis of this compound

Objective: To monitor the progress of the reaction by separating the starting material, intermediate, and product using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: A starting point is a mixture of ethyl acetate and n-hexane (e.g., 30:70 v/v). The ratio may need to be optimized.

  • Visualization tools: UV lamp (254 nm), and optionally, a potassium permanganate staining solution.

Procedure:

  • Prepare the Eluent: Prepare a mixture of ethyl acetate and n-hexane. Start with a 3:7 ratio and adjust as necessary.

  • Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), reaction mixture (R), and a co-spot (C) of the starting material and reaction mixture.

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of the dissolved starting material onto the "SM" lane.

    • Spot the reaction mixture onto the "R" lane.

    • Spot both the starting material and the reaction mixture on top of each other in the "C" lane.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the eluent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The quinoxaline-containing compounds should be UV-active.

    • If necessary, further visualize by dipping the plate in a potassium permanganate solution and gently heating.

Interpretation of Results:

  • The starting material spot in the "R" lane should diminish over time.

  • A new spot corresponding to the product should appear and intensify. The product spot should have a higher Rf value (travel further up the plate) than the starting material due to its lower polarity.

  • The intermediate, if visible, will likely have an Rf value between the starting material and the product.

  • The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis observe_plate Observe TLC Plate start->observe_plate streaking Are spots streaking? observe_plate->streaking poor_separation Is separation poor? streaking->poor_separation No dilute Dilute sample or add acid/base to eluent streaking->dilute Yes spots_at_baseline Spots at baseline? poor_separation->spots_at_baseline No change_solvent Change solvent system poor_separation->change_solvent Yes spots_at_front Spots at solvent front? spots_at_baseline->spots_at_front No increase_polarity Increase eluent polarity spots_at_baseline->increase_polarity Yes no_spots No spots visible? spots_at_front->no_spots No decrease_polarity Decrease eluent polarity spots_at_front->decrease_polarity Yes end Analysis Complete no_spots->end No use_stain Use visualization stain no_spots->use_stain Yes dilute->observe_plate change_solvent->observe_plate increase_polarity->observe_plate decrease_polarity->observe_plate use_stain->observe_plate

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Workflow start Start of Reaction take_sample Take aliquot from reaction mixture start->take_sample spot_tlc Spot SM, Reaction, and Co-spot on TLC plate take_sample->spot_tlc develop_tlc Develop TLC plate in eluent spot_tlc->develop_tlc visualize_tlc Visualize under UV and/or with stain develop_tlc->visualize_tlc analyze Analyze spot progression (SM consumption, P formation) visualize_tlc->analyze continue_reaction Continue Reaction analyze->continue_reaction Incomplete stop_reaction Reaction Complete (Proceed to workup) analyze->stop_reaction Complete continue_reaction->take_sample

Caption: Workflow for monitoring the reaction progress using TLC.

Alternative work-up procedures for "Methyl 2-(quinoxalin-6-yl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its synthesis, including alternative procedures and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely used method for synthesizing quinoxaline derivatives, including this compound, is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the target molecule, this involves the reaction of 4-(carboxymethyl)benzene-1,2-diamine with glyoxal or a glyoxylate derivative.

Q2: Are there alternative, "greener" methods for this synthesis?

A2: Yes, several modern synthetic strategies aim to improve the efficiency and environmental footprint of quinoxaline synthesis. These include:

  • Catalytic Approaches: Using catalysts like alumina-supported heteropolyoxometalates can lead to high yields at room temperature with an easy work-up procedure.[2] Other catalysts such as iodine, and various transition-metal-free catalysts have also been employed to promote the reaction under mild conditions.[1][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields with cleaner product formation.[1]

  • Solvent-Free or Aqueous Conditions: Some protocols utilize water as a solvent or are performed under solvent-free conditions, reducing the reliance on volatile organic solvents.[3]

Q3: What are the typical methods for purifying the final product?

A3: The purification of this compound is typically achieved through standard laboratory techniques:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic approaches to resolve them.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Starting Materials: Impurities in the o-phenylenediamine or glyoxylate derivative can interfere with the reaction. 3. Suboptimal Reaction Conditions: The chosen solvent or catalyst may not be ideal for the specific substrates. 4. Decomposition of Product: The product might be unstable under the reaction or work-up conditions.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Ensure the purity of starting materials. Recrystallize or purify them if necessary. 3. Experiment with different solvents or catalysts. For instance, a switch from a protic to an aprotic solvent, or the addition of a mild acid catalyst, could improve the yield. 4. Perform the work-up at a lower temperature and consider using a milder purification method.
Formation of a Benzimidazole Byproduct The o-phenylenediamine has reacted with a contaminating aldehyde or carboxylic acid, or the glyoxylate has degraded.1. Use high-purity starting materials. 2. Store the glyoxylate derivative under anhydrous conditions to prevent hydrolysis to glyoxylic acid.
Formation of Dihydroquinoxaline Species Incomplete oxidation of the initially formed dihydroquinoxaline intermediate to the aromatic quinoxaline.1. Introduce a mild oxidant. Often, simply exposing the reaction mixture to air and stirring for an extended period can facilitate oxidation. 2. Certain catalysts can also promote the final oxidation step.
Difficulty in Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily. 2. Complex mixture of byproducts: Multiple side reactions may have occurred.1. If the product is an oil, purification by column chromatography is the preferred method. 2. Optimize the reaction conditions to minimize byproduct formation. A thorough analysis of the crude mixture by NMR or LC-MS can help identify the byproducts and guide optimization.

Experimental Protocols

Protocol 1: General Condensation for Quinoxaline Synthesis

This protocol provides a general framework for the synthesis of quinoxaline derivatives, which can be adapted for this compound.

Materials:

  • o-Phenylenediamine derivative (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., methyl glyoxylate) (1 mmol)

  • Solvent (e.g., Toluene, Ethanol, or Acetonitrile) (8-10 mL)

  • Catalyst (optional, e.g., a catalytic amount of acid or a solid-supported catalyst)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 mmol) in the chosen solvent (8 mL).

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • If using a catalyst, add it to the mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, if a solid catalyst was used, remove it by filtration.

  • Evaporate the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: Alternative Work-up Procedure

For reactions where the product is soluble in an organic solvent and the impurities are water-soluble, a liquid-liquid extraction can be an effective work-up step.

  • After the reaction is complete, quench the reaction with water or a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate, depending on the reaction conditions).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Proceed with purification as described in Protocol 1.

Visualizing the Workflow

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve o-phenylenediamine in solvent add_dicarbonyl Add 1,2-dicarbonyl (e.g., methyl glyoxylate) start->add_dicarbonyl add_catalyst Add catalyst (optional) add_dicarbonyl->add_catalyst react Stir/Heat and Monitor by TLC add_catalyst->react filter_catalyst Filter catalyst (if applicable) react->filter_catalyst evaporate Evaporate solvent filter_catalyst->evaporate purify Column Chromatography or Recrystallization evaporate->purify end_node Pure this compound purify->end_node

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low/No Yield check_completion Is the reaction complete (check TLC)? start->check_completion increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_purity Are starting materials pure? check_completion->check_purity Yes increase_time_temp->check_purity purify_sm Purify starting materials check_purity->purify_sm No optimize_conditions Optimize solvent/catalyst check_purity->optimize_conditions Yes purify_sm->optimize_conditions end_node Improved Yield optimize_conditions->end_node

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Validation & Comparative

The Synthetic Heart of Innovation: Positioning Methyl 2-(quinoxalin-6-yl)acetate in the Landscape of Biologically Active Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinoxaline scaffold represents a privileged structure, consistently appearing in molecules with a broad spectrum of biological activities. While many quinoxaline derivatives have been extensively studied for their therapeutic potential, "Methyl 2-(quinoxalin-6-yl)acetate" emerges not as a direct biological effector, but as a crucial and versatile synthetic intermediate. This guide provides a comparative overview of the biological activities of prominent quinoxaline derivatives and highlights the strategic importance of this compound as a foundational building block in their synthesis.

The quinoxaline core, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties[1][2][3][4]. The diverse therapeutic applications stem from the adaptable structure of the quinoxaline ring system, which allows for substitutions that can fine-tune its biological targets and pharmacological profile[2][5].

A Comparative Look at the Biological Prowess of Quinoxaline Derivatives

The true value of this compound lies in its potential to be chemically transformed into a myriad of potent quinoxaline derivatives. The ester functional group provides a reactive handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds[6]. Below is a summary of the biological activities of several classes of quinoxaline derivatives, showcasing the therapeutic landscape that can be accessed starting from intermediates like this compound.

Anticancer Activity

Quinoxaline derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and topoisomerases[4][7][8].

Compound ClassSpecific Derivative ExampleTarget/MechanismQuantitative Data (IC50)Cell LineReference
Quinoxaline-based Topoisomerase II Inhibitors Compound IVTopoisomerase II inhibition, Apoptosis induction2.11 µMPC-3 (Prostate Cancer)[7]
VEGFR-2 Inhibitors Compound 11e (a 3-methylquinoxalin-2(1H)-one derivative)VEGFR-2 Inhibition2.1 µMHepG-2 (Liver Cancer)[8]
Antiproliferative Agents Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]acetateNot specified1.9 µg/mLHCT-116 (Colon Cancer)[9]
Antimicrobial Activity

The quinoxaline scaffold is also a key feature in many compounds with potent antibacterial and antifungal properties[3][10].

Compound ClassSpecific Derivative ExampleTarget Organism(s)Quantitative Data (MIC/Zone of Inhibition)Reference
C-2 Amine-Substituted Quinoxalines 3-Amino-2-(4-tert-butyl phenylethylamine)-quinoxaline (5p)Methicillin-resistant Staphylococcus aureus (MRSA)MIC: 2 µg/mL[10]
Quinoxaline-6-carboxamides Novel derivatives (5a-5p)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenesNot specified in abstract[11]
Schiff Bases of Quinoxalines 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzaminesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaNot specified in abstract[3]
Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated anti-inflammatory effects, often linked to the inhibition of key inflammatory mediators[12][13].

Compound ClassMechanism of ActionIn Vivo/In Vitro ModelKey FindingsReference
Novel Quinoxaline Derivatives Inhibition of NF-κB pathwayLPS and TNF-α induced inflammation in monocytes and vascular smooth muscle cellsSignificant reduction in NF-κB-driven luciferase activity[6]
N-arylcarbamoyl and N-aryl thiocarbamoyl derivatives Not specifiedCarrageenan-induced rat paw edemaSimilar anti-inflammatory effect to indomethacin[12]

Experimental Methodologies: A Glimpse into the Evaluation of Quinoxaline Derivatives

The biological activities summarized above are determined through a variety of established experimental protocols. Understanding these methods is crucial for interpreting the data and designing future studies.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., PC-3, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Agar Plate Disc Diffusion Method for Antibacterial Activity

This method is widely used to assess the antimicrobial activity of chemical substances.

  • Bacterial Culture Preparation: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Visualizing the Role of this compound and the Biological Impact of its Derivatives

The following diagrams illustrate the synthetic potential of this compound and a key biological pathway targeted by its derivatives.

G cluster_synthesis Synthetic Pathway from this compound start This compound intermediate1 Amidation / Hydrazinolysis start->intermediate1 intermediate3 Further Functionalization start->intermediate3 intermediate2 Cyclization intermediate1->intermediate2 product1 Amide/Hydrazide Derivatives (Anticancer, Antimicrobial) intermediate1->product1 product2 Fused Heterocyclic Systems (e.g., Triazoloquinoxalines) intermediate2->product2 product3 Diverse Substituted Quinoxalines (Broad Biological Activities) intermediate3->product3

Caption: Synthetic utility of this compound.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Quinoxaline Quinoxaline VEGFR-2 Inhibitor Quinoxaline->VEGFR2 Inhibits

References

Comparative Analysis of Synthetic Routes to Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Quinoxaline Intermediate

Methyl 2-(quinoxalin-6-yl)acetate is a valuable intermediate in the synthesis of various biologically active compounds, leveraging the privileged quinoxaline scaffold known for its diverse pharmacological activities. This guide provides a comparative analysis of two distinct synthetic methodologies for its preparation, offering detailed experimental protocols and a quantitative comparison to aid in the selection of the most suitable route for specific research and development needs.

Method 1: Classical Condensation Approach

This well-established route involves the synthesis of the quinoxaline ring system through the condensation of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound, followed by esterification.

Signaling Pathway Diagram

Method 1: Classical Condensation Workflow A 2-(4-Acetamidophenyl)acetonitrile B Nitration A->B C 2-(3-Nitro-4-acetamidophenyl)acetonitrile B->C D Hydrolysis C->D E 2-(3-Nitro-4-aminophenyl)acetic acid D->E F Hydrogenation E->F G 2-(3,4-Diaminophenyl)acetic acid F->G H Condensation with Glyoxal G->H I Quinoxalin-6-yl-acetic acid H->I J Fischer Esterification I->J K This compound J->K

Caption: Workflow for the classical condensation synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3,4-Diaminophenyl)acetic acid [1]

This multi-step synthesis begins with 2-(4-aminophenyl)acetonitrile.

  • Acetylation: 2-(4-Aminophenyl)acetonitrile is acetylated with acetic anhydride in pyridine to yield 2-(4-acetamidophenyl)acetonitrile.

  • Nitration: The resulting acetamide is nitrated in acetic anhydride to produce 2-(3-nitro-4-acetamidophenyl)acetonitrile.

  • Hydrolysis: The nitrile is hydrolyzed using concentrated hydrochloric acid, followed by neutralization, to give 2-(3-nitro-4-aminophenyl)acetic acid.

  • Reduction: The nitro group is then reduced by hydrogenation over a palladium-on-carbon catalyst at 60 psi and room temperature to afford 2-(3,4-diaminophenyl)acetic acid.

Step 2: Synthesis of Quinoxalin-6-yl-acetic acid [2][3][4]

  • To a solution of 2-(3,4-diaminophenyl)acetic acid (1 mmol) in a suitable solvent such as ethanol or toluene (10 mL), an aqueous solution of glyoxal (40% w/w, 1 mmol) is added.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure quinoxalin-6-yl-acetic acid.

Step 3: Synthesis of this compound [5][6][7]

  • Quinoxalin-6-yl-acetic acid (1 mmol) is dissolved in methanol (20 mL).

  • Concentrated sulfuric acid (2-4 drops) is carefully added as a catalyst.

  • The mixture is heated to reflux for 45-60 minutes.

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is taken up in an organic solvent like ethyl acetate and washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Method 2: Palladium-Catalyzed Cross-Coupling Approach (Hypothetical)

Signaling Pathway Diagram

Method 2: Plausible Cross-Coupling Workflow A 6-Bromoquinoxaline B Heck Coupling (with Methyl Acrylate) A->B C Methyl (E)-3-(quinoxalin-6-yl)acrylate B->C D Reduction of C=C bond C->D E This compound D->E

References

The Pivotal Role of the C6-Substituent in the Biological Activity of Quinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. Quinoxaline, a bicyclic system composed of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This guide provides a comparative analysis of 6-substituted quinoxaline derivatives, focusing on their anticancer properties, with supporting experimental data and methodologies to illuminate the critical role of substitutions at the 6-position in determining their biological efficacy.

This guide will compare two distinct classes of 6-substituted quinoxaline derivatives to highlight key SAR principles:

  • Series A: 6-Amine and 6-Urea Quinoxaline Derivatives: These compounds feature an amino or urea moiety at the 6-position, often with additional substitutions at the 2 and 3-positions.

  • Series B: 6-Nitro and 6-Bromo Quinoxaline Derivatives: This series explores the influence of electron-withdrawing and halogen substituents at the 6-position on the anticancer activity of the quinoxaline core.

Comparative Analysis of Biological Activity

The antiproliferative activity of 6-substituted quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a direct comparison of the impact of different substituents at the 6-position.

Table 1: Antiproliferative Activity of 6-Substituted Quinoxaline Derivatives
SeriesCompound IDR2, R3-SubstituentsR6-SubstituentCell LineIC50 (µM)Target/Mechanism
A 7c 2,3-di(furan-2-yl)-NH-CO-NH-phenylHeLa, HCT-116, MCF-79.46 - 12.17Mcl-1 dependent apoptosis[1]
A 6k 2,3-di(furan-2-yl)-NH2Hela, HCT-116, MCF-7, PC-36.93 - 12.17HDAC6 Inhibition[3]
A 84 2-(N-methyl-pyrazolyl)-NH-CO-NH-(3-CF3-phenyl)A549 (NFκB reporter)~4 (IC50 for NFκB inhibition)IKKβ Phosphorylation Inhibition[4]
B 24 2-(thiophen-2-yl)-NO2Not explicitly for proliferationNot explicitly for proliferationSynthetic Intermediate[4]
B 25 2-(thiophen-3-yl)-NO2Not explicitly for proliferationNot explicitly for proliferationSynthetic Intermediate[4]
B 26e 2-(pyridin-2-yl-amino-triazolyl)6,7-dibromo-0.03017 (enzymatic)ASK1 Inhibition[5]

Analysis of Structure-Activity Relationships:

The data presented in Table 1 reveals critical insights into the SAR of 6-substituted quinoxalines.

  • Impact of 6-Amine and 6-Urea Moieties (Series A): The presence of an amine or a substituted urea at the 6-position appears to be highly favorable for anticancer activity. Compound 6k , with a simple 6-amino group and 2,3-difuranyl substitutions, demonstrates potent, broad-spectrum antiproliferative activity, comparable to the standard chemotherapeutic agent doxorubicin.[3] The elaboration of the 6-amino group into a phenylurea, as in compound 7c , also results in low micromolar potency against various cancer cell lines, inducing apoptosis through the Mcl-1 pathway.[1] Furthermore, the quinoxaline urea analog 84 shows potent inhibition of the NF-κB signaling pathway by targeting IKKβ phosphorylation, highlighting the potential of the 6-urea moiety for targeted therapy.[4]

  • Influence of 6-Nitro and 6-Bromo Substituents (Series B): While 6-nitroquinoxalines like 24 and 25 serve as important synthetic intermediates for accessing other derivatives, their direct antiproliferative data is less reported in the reviewed literature.[4] However, the introduction of bromine atoms at the 6 and 7-positions, as seen in compound 26e , leads to a highly potent inhibitor of Apoptosis signal-regulated kinase 1 (ASK1) with an enzymatic IC50 in the nanomolar range.[5] This suggests that electron-withdrawing and halogen substitutions at the 6-position (and adjacent positions) can be strategically employed to achieve high target-specific inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments cited in the SAR studies of 6-substituted quinoxaline derivatives.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized quinoxaline derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with serial dilutions of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% growth inhibition) is determined using non-linear regression analysis.

Kinase Inhibition Assay (e.g., ASK1 Kinase Assay)
  • Reaction Mixture Preparation: The assay is typically performed in a buffer solution containing the ASK1 enzyme, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: The 6-substituted quinoxaline derivatives are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by 6-substituted quinoxalines and a typical workflow for their SAR studies.

G cluster_0 NF-κB Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates p_IKKb p-IKKβ (Active) IKK_complex->p_IKKb phosphorylation Quinoxaline_84 Quinoxaline Derivative (84) Quinoxaline_84->p_IKKb inhibits IkBa IκBα p_IKKb->IkBa phosphorylates NFkB NF-κB (p50/p65) p_IkBa p-IκBα NFkB_active Active NF-κB p_IkBa->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Gene_expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_expression promotes

Figure 1: NF-κB signaling pathway inhibited by a 6-substituted quinoxaline derivative.

G cluster_1 Experimental Workflow for SAR Studies Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., Antiproliferative Assays) Design->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Hit_ID Hit Identification SAR_Analysis->Hit_ID Target_ID Target Identification & Mechanism of Action Studies Hit_ID->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

Figure 2: General experimental workflow for SAR studies of quinoxaline derivatives.

References

Kinase Selectivity Profile of Quinoxaline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific kinase selectivity profile of "Methyl 2-(quinoxalin-6-yl)acetate" is not available. This guide therefore provides a comprehensive framework and representative data for researchers and drug development professionals on how to approach, present, and interpret the kinase selectivity profile of novel quinoxaline-based kinase inhibitors, using a hypothetical compound as an example.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a range of protein kinases.[1][2][3][4] Understanding the kinase selectivity profile of a novel quinoxaline derivative is a critical step in its development as a therapeutic agent or a chemical probe. This guide outlines the key components of such a profile, including data presentation, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Data Presentation: Kinase Selectivity Profile

A crucial aspect of characterizing a novel kinase inhibitor is to determine its activity against a broad panel of kinases, often referred to as kinome scanning. This provides a comprehensive overview of the inhibitor's potency and selectivity. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration.

Below is a sample table illustrating the kinase selectivity profile of a hypothetical quinoxaline-based inhibitor, "Compound QX-1," against a panel of representative kinases.

Kinase TargetIC50 (nM) of Compound QX-1
Primary Target(s)
Kinase A15
Kinase B45
Off-Target Kinases
Kinase C850
Kinase D>10,000
Kinase E2,500
Kinase F>10,000
Kinase G1,200
......

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The determination of a kinase selectivity profile involves screening the compound of interest against a large number of purified kinases. Various assay formats can be employed for this purpose.

Methodology: Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This is a widely used method to measure the activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate.

  • Reaction Setup: The kinase reaction is initiated by mixing the kinase, the test compound (at various concentrations), a specific substrate (peptide or protein), and a reaction buffer containing MgCl2 and other necessary cofactors.

  • Initiation: The reaction is started by the addition of [γ-33P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-33P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter membrane which binds the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove any unbound [γ-33P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental processes and biological signaling cascades. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., Quinoxaline Derivative) dispensing Dispense Compound & Kinases compound->dispensing kinase_panel Kinase Panel (e.g., 96-well format) kinase_panel->dispensing reagents Assay Reagents ([γ-33P]ATP, Substrate, Buffer) reagents->dispensing incubation Initiate & Incubate Reaction dispensing->incubation termination Terminate Reaction & Spot on Filter incubation->termination washing Wash Filters termination->washing detection Scintillation Counting washing->detection calculation Calculate % Inhibition & IC50 Values detection->calculation profile Generate Selectivity Profile calculation->profile

Caption: Experimental workflow for determining a kinase selectivity profile using a radiometric assay.

Understanding the signaling pathways in which the identified target kinases are involved is crucial for interpreting the biological consequences of their inhibition.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors translocates to nucleus & phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.

References

In Vitro Antibacterial Efficacy: A Comparative Analysis of Quinoxaline Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Comparative Analysis of Antibacterial Activity

The in vitro antibacterial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for various quinoxaline derivatives and standard antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound/AntibioticTest OrganismMIC (µg/mL)Citation
Quinoxaline Derivatives
Quinoxaline-6-carbaldehydeS. aureus NCTC 657110 - 100
Quinoxaline-6-carbaldehydeE. coli25 - 100
Standard Antibiotics
AmpicillinS. aureus0.6 - 1[1]
AmpicillinE. coli4[1]
CiprofloxacinS. aureus0.5 - 0.6[2][3]
CiprofloxacinE. coli0.013 - 0.016[2][4]
GentamicinS. aureus0.002[5][6]
GentamicinE. coli0.002[5][6]

Note: The MIC values for quinoxaline derivatives can vary significantly based on the specific substitutions on the quinoxaline ring. The provided data for quinoxaline-6-carbaldehyde serves as a relevant example from the quinoxaline-6-substituted class.

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for the preliminary evaluation of novel antimicrobial agents. The two most widely accepted methods are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Prepare Bacterial Inoculum start->bacterial_culture compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep inoculation Inoculate Microtiter Plate Wells bacterial_culture->inoculation compound_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation observation Observe for Bacterial Growth (Turbidity) incubation->observation mic_determination Determine MIC observation->mic_determination end End mic_determination->end

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a specific cell density (typically 10^5 to 10^6 CFU/mL).

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound (e.g., Methyl 2-(quinoxalin-6-yl)acetate) and control antibiotics are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to a specific antimicrobial agent.

Workflow for Kirby-Bauer Disk Diffusion Assay

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start agar_plate Prepare Mueller-Hinton Agar Plate start->agar_plate bacterial_lawn Create a Bacterial Lawn agar_plate->bacterial_lawn disk_application Apply Antibiotic Disks bacterial_lawn->disk_application incubation Incubate at 37°C for 18-24h disk_application->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones interpretation Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpretation end End interpretation->end

Caption: Workflow of the Kirby-Bauer Disk Diffusion Method.

Detailed Steps:

  • Preparation of Agar Plates: A Mueller-Hinton agar plate is uniformly inoculated with the test bacterium to create a bacterial lawn.

  • Application of Disks: Paper disks impregnated with a standard concentration of the test compound and control antibiotics are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement and Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antimicrobial agent according to standardized charts.

Potential Signaling Pathways Affected by Quinoxaline Derivatives

The antibacterial mechanism of action for many quinoxaline derivatives is still under investigation, but several studies suggest they may interfere with key cellular processes. One hypothetical pathway involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This mechanism is similar to that of quinolone antibiotics like ciprofloxacin.

Quinoxaline_MOA Quinoxaline Quinoxaline Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoxaline->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothetical Mechanism of Action for Quinoxaline Derivatives.

Conclusion

Quinoxaline derivatives represent a versatile scaffold for the development of new antibacterial agents. While direct comparative data for "this compound" is pending, the broader class of quinoxalines exhibits promising in vitro activity against both Gram-positive and Gram-negative bacteria. Further investigation into the structure-activity relationships and mechanisms of action of specific derivatives, such as the target compound, is warranted to fully elucidate their therapeutic potential in combating bacterial infections. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative evaluations.

References

Head-to-Head Comparison: Quinoxaline-Based Kinase Inhibitors vs. Other Key Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is in a constant state of evolution, with novel scaffolds being explored to overcome challenges of potency, selectivity, and acquired resistance. The quinoxaline nucleus has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a detailed head-to-head comparison of a potent quinoxaline-based kinase inhibitor against other established inhibitors, supported by experimental data and detailed methodologies to inform future research and development.

While "Methyl 2-(quinoxalin-6-yl)acetate" serves as a valuable synthetic intermediate for creating diverse quinoxaline derivatives, this guide will focus on a specific, potent derivative identified in recent literature for a direct and meaningful comparison of inhibitory activity.[4] We will evaluate a representative quinoxaline-based Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, designated here as Quinoxaline-ASK1i , and compare its performance with Selonsertib, another ASK1 inhibitor, and Sorafenib, a multi-kinase inhibitor targeting the VEGFR and RAF pathways.

Data Presentation: Comparative Inhibitory Profile

The following table summarizes the in vitro potency of our representative quinoxaline-based inhibitor and its comparators against their primary kinase targets.

CompoundPrimary Target(s)IC50 (nM)Reference(s)
Quinoxaline-ASK1i (Compound 26e) ASK130.17[5]
Selonsertib (GS-4997) ASK1Not specified in provided abstracts, but is a known potent ASK1 inhibitor.[6][7]
Sorafenib VEGFR-2, PDGFR, RAF kinasesVEGFR-2: ~90 nM, B-RAF: 22 nM, c-RAF: 6 nM[2][8][9]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are fundamental for the evaluation and characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[10][11][12][13]

Materials:

  • Kinase (e.g., recombinant human ASK1)

  • Kinase substrate (e.g., MKK6)

  • ATP

  • Test compounds (Quinoxaline-ASK1i, Selonsertib, Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.

    • Add serial dilutions of the test compounds to the wells of the assay plate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and drive a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the anti-proliferative effects of the compounds.[1][4][14][15][16]

Materials:

  • Human cancer cell line (e.g., HepG2 for hepatocellular carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

Signaling Pathway Diagrams

ASK1_Signaling_Pathway Stress Oxidative Stress ER Stress Inflammatory Cytokines ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Responses Inflammation Apoptosis Fibrosis p38->Cellular_Responses JNK->Cellular_Responses Quinoxaline_ASK1i Quinoxaline-ASK1i Quinoxaline_ASK1i->ASK1 Selonsertib Selonsertib Selonsertib->ASK1

Caption: ASK1 signaling pathway and points of inhibition.

Multi_Kinase_Inhibitor_Pathway cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAF RAF VEGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation Angiogenesis Angiogenesis VEGFR2 VEGFR-2 VEGFR2->Angiogenesis VEGF2 VEGF VEGF2->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->RAF Sorafenib->VEGFR2 Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Downstream Analysis A Compound Synthesis (Quinoxaline Derivatives) B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values B->C D Cell Proliferation Assay (e.g., MTT) C->D Lead Compounds F Western Blot for Target Phosphorylation C->F Lead Compounds E Determine GI50 Values D->E G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Efficacy Studies G->H

References

Validating the mechanism of action of "Methyl 2-(quinoxalin-6-yl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of quinoxaline derivatives, with a focus on "Methyl 2-(quinoxalin-6-yl)acetate" as a representative scaffold. While specific experimental data for derivatives of "this compound" is not extensively available in public literature, this scaffold serves as a valuable starting point for the synthesis of novel compounds.[1] The broader class of quinoxaline derivatives has been widely studied, revealing a diverse range of biological activities. These activities include potent inhibition of various protein kinases, as well as anticancer, antiviral, and antibacterial effects.[2][3][4][5][6][7][8]

This guide will focus on the well-documented role of certain quinoxaline derivatives as kinase inhibitors, providing experimental protocols and comparative data to aid researchers in validating the mechanism of action of their novel quinoxaline compounds. The methodologies described herein are broadly applicable for characterizing the biological activity of this important class of heterocyclic compounds.

Comparative Performance of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated efficacy against a variety of biological targets. The following table summarizes the inhibitory activities of several reported quinoxaline compounds, providing a benchmark for comparison.

Compound/DerivativeTargetReported Activity (IC50)Reference
1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole (Compound 12k)ALK5 (TGF-β Type 1 Receptor Kinase)4.69 µM[9]
Dibromo substituted quinoxaline (Compound 26e)ASK1 (Apoptosis signal-regulated kinase 1)30.17 nM[10]
Quinoxaline-based diaryl urea derivativeHCT 116 (Human Colon Carcinoma) Cell Line2.5 µM[6]
Quinoxalinone Schiff's base (Compound 6d)LoVo (Colon Adenocarcinoma) Cells127.5 µg/mL[11]
Quinoxalinone Schiff's base (Compound 6d)HCT-116 (Colorectal Carcinoma) Cells100.0 µg/mL[11]
Quinoxaline-2-mercapto-acetylurea analoguesThymidine Phosphorylase (TP)3.50 ± 0.20 to 56.40 ± 1.20 µM[6]

Key Experimental Protocols

To validate the mechanism of action of novel quinoxaline derivatives, a series of in vitro assays are essential. Below are detailed protocols for key experiments, focusing on kinase inhibition and cellular effects.

Kinase Inhibition Assay: ALK5 (TGF-βR1)

This protocol is designed to determine the in vitro inhibitory activity of a test compound against the ALK5 kinase using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human TGFβR1 (ALK5)

  • TGFBR1 Peptide Substrate

  • ATP (500 µM stock)

  • 5x Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • Test quinoxaline derivative

  • White, low-volume 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test quinoxaline derivative in 1x Kinase Assay Buffer at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells.

    • Add 12.5 µL of the Master Mix to all wells.

    • To the "Negative Control" wells, add 10 µL of 1x Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of diluted ALK5 enzyme to the "Positive Control" and "Test Compound" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[12]

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[12]

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for another 45 minutes.[12]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

Western Blot for Downstream Pathway Analysis: Phospho-Smad2/3

This protocol assesses the ability of a quinoxaline derivative to inhibit the TGF-β-induced phosphorylation of Smad2 and Smad3, key downstream effectors of ALK5.[5][13]

Materials:

  • HaCaT or other suitable cell line

  • Complete cell culture medium

  • Recombinant Human TGF-β1

  • Test quinoxaline derivative

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli buffer

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test quinoxaline derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).[13]

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[13]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[13]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[14]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane for total Smad2/3 and a loading control like β-actin to ensure equal protein loading.

Cell Viability Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.[15]

Materials:

  • Cancer cell line (e.g., HCT-116, LoVo)

  • Complete cell culture medium

  • Test quinoxaline derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the test quinoxaline derivative and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 4 hours.[16]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.

  • Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Visualizing Mechanisms and Workflows

Diagrams are crucial for understanding complex biological pathways and experimental processes. The following are Graphviz DOT script-generated diagrams illustrating a key signaling pathway and a typical experimental workflow for validating the mechanism of action of quinoxaline derivatives.

TGF_beta_signaling TGF-β TGF-β Quinoxaline Derivative Quinoxaline Derivative ALK5 (TGFβR1) ALK5 (TGFβR1) P P ALK5 (TGFβR1)->P Smad2/3 Smad2/3 P->Smad2/3 Phosphorylates Type II Receptor Type II Receptor Type II Receptor->ALK5 (TGFβR1) Recruits & Phosphorylates Smad4 Smad4 Smad2/3->Smad4 Nuclear Translocation Nuclear Translocation Smad4->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Regulates Fibrosis / EMT / Apoptosis Fibrosis / EMT / Apoptosis Gene Transcription->Fibrosis / EMT / Apoptosis

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of quinoxaline derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_synthesis Compound Synthesis Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Western Blot Western Blot IC50 Determination->Western Blot Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis MTT Assay MTT Assay Cytotoxicity Assessment Cytotoxicity Assessment MTT Assay->Cytotoxicity Assessment Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->Kinase Assay Quinoxaline Derivative->MTT Assay

Caption: Experimental workflow for validating the mechanism of action of quinoxaline derivatives.

References

Comparative Cross-Reactivity Analysis of Quinoxaline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecules targeting a variety of protein classes, most notably protein kinases. "Methyl 2-(quinoxalin-6-yl)acetate" is a versatile synthetic intermediate utilized in the development of novel quinoxaline-containing compounds. Understanding the cross-reactivity profile of such molecules is paramount in drug development to assess potential off-target effects and to ensure therapeutic safety and efficacy.

While specific cross-reactivity data for "this compound" is not publicly available, this guide provides a comparative analysis of related quinoxaline derivatives that have been evaluated for their kinase selectivity. This information serves as a valuable resource for researchers, offering insights into the potential off-target binding profiles of new compounds based on the quinoxaline core.

Cross-Reactivity Profiles of Quinoxaline Derivatives

The following tables summarize the kinase inhibitory activity of various quinoxaline derivatives, highlighting their potency and selectivity. These compounds, while not direct analogs of "this compound," share the fundamental quinoxaline core and provide a representative overview of the cross-reactivity landscape for this class of compounds.

Table 1: Kinase Selectivity of Quinoxaline-2-Carboxylic Acid Derivatives

Kinase TargetCompound 1 (IC50, µM)Compound 5c (IC50, µM)Compound 5e (IC50, µM)
Pim-10.0740.150.16
Pim-22.100.240.58
DYRK1A0.273.201.98
Haspin>10>10>10
CDK2/CycA>10>10>10
CLK1>10>10>10
CK1>10>10>10
GSK3β>103.223.22

Data sourced from a study on quinoxaline derivatives as Pim-1/2 kinase inhibitors.

Table 2: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs

Cell LineCompound 7c (IC50, µM)
A549 (Lung Carcinoma)2.5
HCT116 (Colon Carcinoma)1.8
PC3 (Prostate Carcinoma)3.2
MDA-MB-231 (Breast Carcinoma)2.1

Data from a study on the antiproliferative effects of quinoxalin-6-amine analogs. While not a direct measure of cross-reactivity against a kinase panel, it indicates broad cellular effects that may be due to multi-target engagement.

Experimental Protocols for Cross-Reactivity Screening

Accurate assessment of compound selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for two widely used kinase inhibitor screening assays.

KINOMEscan® Assay Protocol (Competition Binding Assay)

The KINOMEscan® platform is a high-throughput, affinity-based screening method that quantitatively measures the binding of a test compound to a large panel of kinases.

  • Assay Principle: The assay is based on a competition binding format. A kinase of interest is tagged with a DNA label and is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Experimental Steps:

    • A proprietary kinase-tagged phage is incubated with the test compound at a fixed concentration (e.g., 10 µM).

    • The mixture is then added to wells containing an immobilized, active-site directed ligand.

    • After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound kinase.

    • The amount of bound kinase is determined by quantifying the associated DNA tag using qPCR.

    • The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

  • Data Analysis: The %Ctrl values are used to determine the binding affinity (Kd) of the compound for each kinase. A lower Kd value signifies a higher binding affinity. The data is often visualized using a TREEspot™ diagram, which maps the binding interactions onto a dendrogram of the human kinome.

ADP-Glo™ Kinase Assay Protocol (Enzyme Activity Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Assay Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal.

  • Experimental Steps:

    • The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the unconsumed ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP to ATP and to catalyze the luciferase reaction.

    • The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the luminescence signal against the compound concentration.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of kinase inhibitor cross-reactivity and the methods used to assess it, the following diagrams are provided.

Signal_Transduction_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Quinoxaline_Inhibitor Quinoxaline-based Kinase Inhibitor Quinoxaline_Inhibitor->RAF Quinoxaline_Inhibitor->MEK Quinoxaline_Inhibitor->ERK

Caption: A simplified MAPK signaling pathway, a common target of quinoxaline-based kinase inhibitors.

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Profiling cluster_validation Cellular Validation cluster_output Data Analysis Compound_Library Test Compound (e.g., this compound derivative) Primary_Assay Single-Dose Kinase Panel Screen (e.g., KINOMEscan® at 10 µM) Compound_Library->Primary_Assay Dose_Response Dose-Response Assays (e.g., ADP-Glo™) Primary_Assay->Dose_Response Identified Hits IC50_Determination IC50 Determination for On- and Off-Targets Dose_Response->IC50_Determination Cellular_Assays Cell-Based Assays (e.g., Western Blot, CETSA) IC50_Determination->Cellular_Assays Target_Engagement Confirmation of Target Engagement & Cellular Effects Cellular_Assays->Target_Engagement Selectivity_Profile Generation of Selectivity Profile Target_Engagement->Selectivity_Profile

Caption: A general workflow for assessing the cross-reactivity of a test compound.

Benchmarking the Anti-Cancer Efficacy of Quinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of various quinoxaline derivatives, offering a benchmark for the potential of "Methyl 2-(quinoxalin-6-yl)acetate," a member of this promising class of compounds. While direct experimental data for "this compound" is not publicly available, this document summarizes the performance of structurally related quinoxaline compounds against several cancer cell lines, compared to the established chemotherapeutic agent, Doxorubicin.

The quinoxaline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Research has demonstrated that quinoxaline derivatives can induce cancer cell death through various mechanisms, including the inhibition of critical enzymes like Topoisomerase II and protein kinases such as VEGFR-2, leading to apoptosis and cell cycle arrest.[6][7][8][9]

Comparative In-Vitro Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoxaline derivatives against various human cancer cell lines. These values, extracted from published studies, provide a quantitative measure of the compounds' potency in inhibiting cancer cell growth. Doxorubicin, a widely used cancer therapeutic, is included as a reference for comparison.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline Derivative A HCT116 (Colon)5.8Doxorubicin0.42
HepG2 (Liver)7.2Doxorubicin0.51
MCF-7 (Breast)6.5Doxorubicin0.68
Quinoxaline Derivative B PC-3 (Prostate)2.11DoxorubicinNot Reported
Quinoxaline Derivative C PC-3 (Prostate)4.11DoxorubicinNot Reported

Note: The specific structures of "Quinoxaline Derivative A," "B," and "C" are detailed in the referenced literature. The data presented here is for comparative purposes to benchmark the potential of novel quinoxaline compounds like "this compound."

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anti-cancer efficacy of novel compounds, based on protocols described in the cited literature.[6][7][8]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT116, HepG2, MCF-7, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoxaline derivatives, Doxorubicin) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified to determine the extent of apoptosis induced by the compound.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes involved in evaluating anti-cancer compounds, the following diagrams are provided.

G Hypothetical Signaling Pathway for Quinoxaline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., VEGFR-2) Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) Growth_Factor_Receptor->Signaling_Cascade Quinoxaline_Derivative This compound (or related derivative) Quinoxaline_Derivative->Growth_Factor_Receptor Inhibition Topoisomerase_II Topoisomerase II Quinoxaline_Derivative->Topoisomerase_II Inhibition DNA_Replication_Transcription DNA Replication & Transcription Signaling_Cascade->DNA_Replication_Transcription Promotes Apoptosis_Genes Apoptosis-Related Gene Expression Signaling_Cascade->Apoptosis_Genes Inhibits Topoisomerase_II->DNA_Replication_Transcription Required for Cell_Proliferation Cell_Proliferation DNA_Replication_Transcription->Cell_Proliferation Leads to Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces G General Experimental Workflow for Anti-Cancer Drug Screening Start Start: Compound Synthesis (this compound) Cell_Culture Cancer Cell Line Culture (e.g., HCT116, PC-3) Start->Cell_Culture In_Vitro_Assays In-Vitro Cytotoxicity Screening (MTT Assay) Cell_Culture->In_Vitro_Assays Determine_IC50 Determine IC50 Values In_Vitro_Assays->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot Data_Analysis Data Analysis and Comparison to Benchmarks Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Evaluate Anti-Cancer Potential Data_Analysis->Conclusion

References

Spectroscopic Data Comparison: Methyl 2-(quinoxalin-6-yl)acetate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Methyl 2-(quinoxalin-6-yl)acetate and a selection of its structural analogues. The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their synthesis, identification, and the development of new therapeutic agents. This document presents a compilation of available experimental data for key analogues and predicted data for the title compound, supported by detailed experimental protocols and structural visualizations.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for selected quinoxaline analogues. Due to the limited availability of experimental data for this compound, predicted spectroscopic data is provided for comparison.

Table 1: ¹H NMR Spectroscopic Data for Quinoxaline Analogues

CompoundSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound (Predicted) CDCl₃8.89 (s, 1H), 8.82 (s, 1H), 8.12 (d, J=8.7 Hz, 1H), 8.08 (d, J=2.1 Hz, 1H), 7.82 (dd, J=8.7, 2.2 Hz, 1H), 3.93 (s, 2H), 3.79 (s, 3H)
2-Methylquinoxaline CDCl₃8.75 (s, 1H), 8.07-8.02 (m, 2H), 7.74-7.72 (m, 2H), 2.78 (s, 3H)
6-Methyl-2-phenylquinoxaline CDCl₃9.22 (s, 1H), 8.18-8.15 (m, 2H), 8.00 (d, J=8.5 Hz, 1H), 7.91 (s, 1H), 7.62-7.50 (m, 4H), 2.63 (s, 3H)
2-(Quinoxalin-2-yl)phenol CDCl₃9.31 (s, 1H), 8.21-8.12 (m, 3H), 7.82-7.72 (m, 3H), 7.48-7.44 (m, 1H), 7.18-7.14 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data for Quinoxaline Analogues

CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted) CDCl₃171.5, 149.3, 145.8, 143.5, 142.1, 138.2, 130.9, 130.0, 129.2, 52.5, 40.8
2-Methylquinoxaline CDCl₃155.0, 143.0, 141.2, 129.8, 129.4, 129.1, 129.0, 23.3
6-Methyl-2-phenylquinoxaline CDCl₃151.8, 142.2, 141.5, 140.4, 136.7, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3, 21.8
2-(Quinoxalin-2-yl)phenol CDCl₃155.8, 151.7, 143.3, 142.2, 141.5, 136.7, 132.2, 130.2, 130.1, 129.6, 129.5, 129.1, 127.3, 120.4, 117.5

Table 3: Mass Spectrometry Data for Quinoxaline Analogues

CompoundIonization Mode[M+H]⁺ (m/z)
This compound (Predicted) ESI203.0764
2-Methylquinoxaline ESI145.0760
6-Methyl-2-phenylquinoxaline ESI221.1073
2-(Quinoxalin-2-yl)phenol ESI223.0866

Experimental Protocols

General Synthesis of this compound Analogues:

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a suitable precursor such as 4-(2-methoxy-2-oxoethyl)-1,2-phenylenediamine would be reacted with glyoxal or a derivative thereof.

  • Step 1: Synthesis of the Diamine Precursor: The synthesis of the substituted o-phenylenediamine can be achieved through various standard aromatic chemistry reactions, such as nitration followed by reduction.

  • Step 2: Condensation Reaction: The substituted o-phenylenediamine is dissolved in a suitable solvent, such as ethanol or acetic acid. The 1,2-dicarbonyl compound is then added, and the mixture is typically heated under reflux for several hours.

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are usually obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Structural Comparison

The following diagram illustrates the core structure of this compound and its relationship to the selected analogues.

G cluster_target Target Compound cluster_analogues Analogues This compound This compound 2-Methylquinoxaline 2-Methylquinoxaline This compound->2-Methylquinoxaline Different C6 substituent Different C2 substituent 6-Methyl-2-phenylquinoxaline 6-Methyl-2-phenylquinoxaline This compound->6-Methyl-2-phenylquinoxaline Different C6 substituent Different C2 substituent 2-(Quinoxalin-2-yl)phenol 2-(Quinoxalin-2-yl)phenol This compound->2-(Quinoxalin-2-yl)phenol Different C6 substituent Different C2 substituent

Caption: Structural relationship of the target compound and its analogues.

Evaluating the Therapeutic Index of Methyl 2-(quinoxalin-6-yl)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] This guide provides a comparative evaluation of the therapeutic index of "Methyl 2-(quinoxalin-6-yl)acetate" derivatives and related quinoxaline compounds. The therapeutic index, a critical measure of a drug's safety and efficacy, is assessed through a combination of in vitro cytotoxicity against cancerous and normal cell lines (leading to the selectivity index) and available in vivo data. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in the research and development of novel quinoxaline-based therapeutics.

Comparative Analysis of Cytotoxicity and Selectivity

The therapeutic potential of a compound is not solely determined by its potency against a target but also by its safety profile. A high therapeutic index, indicating a large margin between the effective and toxic doses, is a desirable characteristic for any drug candidate. In the context of anticancer drug development, the selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 in normal cells / IC50 in cancer cells), serves as a crucial in vitro surrogate for the therapeutic index.

The following tables summarize the cytotoxic activity (IC50) of various quinoxaline derivatives against different human cancer cell lines and, where available, against normal cell lines to indicate their selectivity.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound IV (Quinoxaline-based derivative) PC-3 (Prostate)2.11Vero (Normal kidney)> 100 (estimated)> 47.4[3]
HepG2 (Liver)4.11Vero (Normal kidney)> 100 (estimated)> 24.3[3]
Compound 8 (N-allyl quinoxaline) A549 (Lung)0.86WISH (Normal amnion)> 100> 116.3[4]
MCF-7 (Breast)1.06MCF-10A (Normal breast)> 100> 94.3[4]
Compound 4m A549 (Lung)9.32Hs68 (Foreskin fibroblast)Not Specified-[5]
Compound 4b A549 (Lung)11.98Hs68 (Foreskin fibroblast)Not Specified-[5]
Compound VIIIc HCT116 (Colon)2.5WI-38 (Fetal lung)Not Specified-[6][7]
MCF-7 (Breast)9WI-38 (Fetal lung)Not Specified-[6][7]
Compound VIIIa HepG2 (Liver)9.8WI-38 (Fetal lung)Not Specified-[6][7]
Compound VIIIe HCT116 (Colon)8.4WI-38 (Fetal lung)Not Specified-[6][7]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) MKN 45 (Gastric)0.073Not Specified--[8]

Note: A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal cells.

In Vivo Efficacy

While in vitro data provides valuable preliminary insights, in vivo studies are essential to evaluate the therapeutic potential of a compound in a complex biological system. One study demonstrated that a quinoxaline-based derivative, Compound IV, significantly reduced tumor volume and weight in an Ehrlich solid tumor model with minimal toxicity.[3] Another N-allyl quinoxaline derivative (Compound 8) showed a tumor inhibition ratio of 68.19% in a solid-Ehrlich carcinoma model, which was comparable to the standard chemotherapeutic agent 5-FU (64.8%).[4]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of results across different studies. Below are methodologies for key experiments cited in the evaluation of quinoxaline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[9]

Protocol for Adherent Cells: [10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background correction.

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the antitumor efficacy of a compound in a living organism.[11][12]

Protocol: [11][13]

  • Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium like PBS or a mixture with Matrigel.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.

  • Tumor Inoculation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly by measuring the length (L) and width (W) with calipers and calculating the volume (V = 1/2 × L × W²).

  • Compound Administration: Once tumors reach a certain volume, randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the desired dosing schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, excise and weigh the tumors. The tumor inhibition ratio can be calculated to assess efficacy.

Kinase Inhibition Assay

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[6][14]

Protocol (using ADP-Glo™ Kinase Assay): [15]

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • IC50 Determination: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation workflow of these compounds.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer & Normal Cell Lines mtt_assay MTT Assay cell_culture->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination selectivity_index Selectivity Index Calculation ic50_determination->selectivity_index xenograft_model Tumor Xenograft Model selectivity_index->xenograft_model Lead Compound Selection compound_admin Compound Administration xenograft_model->compound_admin tumor_measurement Tumor Growth Measurement compound_admin->tumor_measurement efficacy_assessment Efficacy Assessment (e.g., Tumor Inhibition) tumor_measurement->efficacy_assessment

Figure 1. Workflow for evaluating the therapeutic potential of quinoxaline derivatives.

Many quinoxaline derivatives induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the inhibition of key signaling pathways that promote cell survival and proliferation, such as those involving EGFR and VEGFR.[4]

apoptosis_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response quinoxaline Quinoxaline Derivative EGFR EGFR quinoxaline->EGFR Inhibition VEGFR VEGFR quinoxaline->VEGFR Inhibition PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Apoptosis Proliferation->Apoptosis Inhibition of Apoptosis

Figure 2. Simplified signaling pathway showing the induction of apoptosis by quinoxaline derivatives through inhibition of EGFR and VEGFR.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(quinoxalin-6-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and proper disposal of Methyl 2-(quinoxalin-6-yl)acetate, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Core Safety and Handling

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions include working in a well-ventilated area, such as a fume hood, and wearing appropriate personal protective equipment (PPE).[1] This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid breathing dust, fumes, or vapors.[2][3] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

Hazard Summary

The following table summarizes the known hazards associated with structurally similar compounds. Researchers should assume this compound possesses similar properties pending a specific SDS for the exact compound.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[2]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation Causes serious eye irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritation.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Spill & Leak Cleanup Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Containment : Prevent the spill from entering drains or waterways.[2]

  • Cleanup : For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For wet spills or solutions, absorb with an inert material (e.g., sand, vermiculite).[5]

  • Collection : Place the collected material into a sealed, labeled container for disposal.[1][5]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Disposal Workflow

The proper disposal of this compound and its contaminated materials must be handled as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

cluster_prep Waste Preparation cluster_disposal Disposal Path collect_waste Collect Waste in Labeled Container segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste Ensure proper segregation contact_ehs Contact Institutional EHS collect_waste->contact_ehs Initiate disposal process ehs_pickup Arrange for Hazardous Waste Pickup contact_ehs->ehs_pickup disposal_plant Transport to Approved Waste Disposal Plant ehs_pickup->disposal_plant

References

Personal protective equipment for handling Methyl 2-(quinoxalin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-(quinoxalin-6-yl)acetate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following safety information is based on the SDS for its structural isomer, Methyl 2-(quinoxalin-2-YL)acetate, and general laboratory safety protocols. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share similar hazardous properties with its isomer, which is known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which may lead to irritation[1].
Body Protection A laboratory coat or chemical-resistant apron.To shield skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To minimize the inhalation of dust or aerosols that may cause respiratory irritation[1].

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from preparation to use.

Preparation and Weighing
  • Pre-Handling:

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible[2].

    • Don all required PPE as detailed in Table 1.

  • Weighing the Compound:

    • Handle the solid compound within a fume hood to control airborne particles.

    • Use a spatula to transfer the desired amount of the solid onto weighing paper or into a tared container.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

    • Close the primary container tightly after dispensing the chemical.

Dissolution and Use in Experiments
  • Solvent Addition:

    • Add the chosen solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Experimental Use:

    • All subsequent experimental steps involving the compound or its solutions should be conducted in a well-ventilated area or fume hood.

    • Avoid direct contact with the solution.

    • Keep all containers with the chemical clearly labeled and sealed when not in use.

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
  • Solid Waste:

    • Dispose of any contaminated materials, such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.

    • Do not mix with general laboratory trash.

  • Liquid Waste:

    • Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not pour chemical waste down the sink.

Decontamination
  • Spills:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a hazardous waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Equipment and Glassware:

    • Rinse all contaminated glassware and equipment with a suitable solvent to remove any residual compound.

    • Collect the rinse solvent as hazardous waste.

    • Wash the decontaminated items with soap and water.

Workflow and Logical Relationships

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

Safe Handling Workflow for this compound A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B Proceed with Caution C Weighing in Fume Hood B->C D Dissolution & Experimental Use C->D Transfer to Experiment E Waste Collection (Solid & Liquid) D->E Generate Waste F Decontamination Procedures D->F Post-Experiment G Proper Waste Disposal E->G F->G Collect Decontamination Waste H End of Procedure G->H

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.